molecular formula C17H27NO5 B607314 endo-BCN-PEG2-alcohol

endo-BCN-PEG2-alcohol

Número de catálogo: B607314
Peso molecular: 325.4 g/mol
Clave InChI: PEXDOIHAKXYTET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

endo-BCN-PEG2-alcohol is a PEG derivative containing a BCN group and a hydroxyl group. The BCN group can react with azide-tagged biomolecules. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDOIHAKXYTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG2-alcohol, a bifunctional linker molecule integral to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a chemical tool used in bioorthogonal chemistry. It features three key components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne (B158145) that readily reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The "endo" configuration influences its stability and reactivity profile.[3]

  • Polyethylene Glycol (PEG) Spacer: A two-unit PEG linker enhances the hydrophilicity and solubility of the molecule in aqueous environments, which is crucial for biological applications.[2][4] The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final conjugate.[5]

  • Terminal Alcohol Group (-OH): A primary hydroxyl group that allows for further chemical modification or attachment to other molecules of interest.[6]

The primary function of this compound is to act as a bridge, covalently connecting two different molecules with high specificity and efficiency under mild, physiological conditions.[4]

Physicochemical Properties

PropertyValueReference(s)
Chemical Formula C17H27NO5[6]
Molecular Weight 325.41 g/mol [6]
CAS Number 1807501-85-4[6]
Appearance Colorless to light oil[7]
Purity Typically >95%[6]
Solubility Soluble in DMSO[8]
Storage Recommended storage at -20°C for long-term stability.[6]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core reactivity of this compound lies in the SPAAC reaction. The high ring strain of the BCN group drives a [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[9] This bioorthogonality makes it ideal for use in complex biological systems, including live cells.[7]

General Reaction Scheme:

R1-BCN + N3-R2 → R1-triazole-R2

The reaction is highly selective for azides, avoiding cross-reactivity with other functional groups commonly found in biological molecules, such as amines and hydroxyls.[7]

Key Applications

This compound is a valuable linker for various bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the BCN moiety can be reacted with an azide-modified antibody, while the hydroxyl group can be derivatized to attach a cytotoxic payload. This allows for the targeted delivery of chemotherapy agents to cancer cells.

  • PROTACs: This linker can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The linker connects the target protein binder to the E3 ligase ligand.

  • Biomolecule Labeling and Imaging: The BCN group can be used to attach fluorescent dyes or other imaging agents to azide-modified proteins, glycans, or other biomolecules for visualization and tracking within cells.[2]

Experimental Protocols

Protocol: Conjugation of an Azide-Modified Antibody with a BCN Linker

Materials:

  • Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound (or a derivative thereof)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound derivative in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Ensure the azide-modified antibody is at a suitable concentration in the reaction buffer.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 5-10 molar excess of the BCN-linker stock solution.

    • Gently mix the reaction mixture. The final concentration of DMSO should be kept low (typically <10% v/v) to avoid denaturation of the antibody.

    • Incubate the reaction at room temperature for 2-4 hours, or at 4°C for 12-24 hours, with gentle agitation.[11]

  • Purification of the Conjugate:

    • Remove the excess, unreacted BCN linker using size-exclusion chromatography (SEC) or another suitable purification method.

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Collect the fractions corresponding to the antibody-linker conjugate.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Quantitative Data

Reaction Kinetics:

The reactivity of BCN derivatives in SPAAC reactions is a critical parameter. The second-order rate constants (k2) for the reaction of BCN with azides can vary depending on the specific azide and reaction conditions.

ReactantsRate Constant (k2) (M⁻¹s⁻¹)ConditionsReference(s)
exo-BCN and benzyl (B1604629) azide0.19CD3CN/D2O (1:2)[3]
endo-BCN and benzyl azide0.29CD3CN/D2O (1:2)[3]

Note: The endo isomer of BCN generally exhibits slightly higher reactivity than the exo isomer.[3]

Stability:

The stability of the BCN linker is crucial for its application in biological systems.

  • Acid Stability: Studies on BCN-carbinol have shown that the BCN moiety may have limited stability under certain acidic conditions used in oligonucleotide synthesis.[8][12]

  • Stability in the Presence of Thiols: BCN has been reported to be unstable in the presence of glutathione (B108866) (GSH), a common intracellular thiol.[13] This should be a consideration for intracellular applications. In a comparative study, BCN was found to be significantly more stable to GSH than DBCO.[13]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a representative experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a BCN-containing linker and a simplified signaling pathway that can be targeted by such an ADC.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_payload_synthesis Linker-Payload Synthesis cluster_conjugation Conjugation and Purification Antibody Antibody Azide_Installation Azide Installation (e.g., enzymatic modification) Antibody->Azide_Installation 1 Azide_Modified_Antibody Azide-Modified Antibody Azide_Installation->Azide_Modified_Antibody 2 SPAAC_Reaction SPAAC Reaction (Click Chemistry) Azide_Modified_Antibody->SPAAC_Reaction endo_BCN_PEG2_OH This compound Derivatization Derivatization of -OH group endo_BCN_PEG2_OH->Derivatization 3 BCN_Linker_Payload BCN-Linker-Payload Derivatization->BCN_Linker_Payload 4 BCN_Linker_Payload->SPAAC_Reaction Purification Purification (e.g., SEC) SPAAC_Reaction->Purification 5 ADC Antibody-Drug Conjugate (ADC) Purification->ADC 6

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

Simplified_Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Cell_Death Cell Death Drug->Cell_Death

Caption: Mechanism of action of an ADC leading to targeted cell death.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its ability to participate in highly efficient and bioorthogonal SPAAC reactions makes it an invaluable linker for the construction of complex biomolecules such as ADCs and PROTACs. The inclusion of a PEG spacer enhances its biocompatibility, while the terminal alcohol group provides a convenient handle for further functionalization. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful implementation in experimental workflows.

References

An In-Depth Technical Guide to the Mechanism and Application of endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action, experimental protocols, and key data associated with endo-BCN-PEG2-alcohol, a versatile heterobifunctional linker used in advanced bioconjugation and drug development applications.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action of this compound is centered on the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] This copper-free click chemistry reaction occurs between the strained alkyne, bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule to form a stable triazole linkage.[3][4]

The key components of this compound each play a crucial role:

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): This is the reactive moiety responsible for the click reaction. The significant ring strain of the cyclooctyne (B158145) ring in BCN allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][6] The "endo" configuration refers to the stereochemistry of the cyclopropane (B1198618) ring fusion, which has been shown to be slightly more reactive than its "exo" counterpart.[7] The reaction is highly selective, as neither the strained alkyne nor the azide (B81097) group typically reacts with other functional groups found in biological systems.[5]

  • Polyethylene (B3416737) Glycol (PEG2) Linker: The short, two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[3][8] This is critical for bioconjugation reactions, as it helps to prevent aggregation and can reduce steric hindrance.[5][6] In the context of drug development, such as in Proteolysis Targeting Chimeras (PROTACs), the PEG linker connects the two active ligands.[2]

  • Alcohol (-OH) Group: The terminal hydroxyl group provides a versatile handle for further chemical modification.[9] It can be derivatized or replaced with other reactive functional groups to enable the attachment of a wide range of molecules, including drugs, imaging agents, or other biomolecules.[9]

The SPAAC reaction is characterized by its biocompatibility, high efficiency, and the formation of a stable covalent bond under mild, physiological conditions.[3][5]

Quantitative Data

The following tables summarize key quantitative data related to the components and reactions of this compound.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) of endo-BCN with Benzyl (B1604629) Azide 0.29 M⁻¹ s⁻¹CD₃CN/D₂O (1:2)[7]
Second-Order Rate Constant (k₂) of exo-BCN with Benzyl Azide 0.19 M⁻¹ s⁻¹CD₃CN/D₂O (1:2)[7]

Table 1: Reaction Kinetics of BCN Diastereomers. The endo diastereomer of BCN exhibits a slightly higher reaction rate with benzyl azide compared to the exo diastereomer under polar solvent conditions.

PropertyDescriptionReference
Increased Hydrophilicity The PEG linker improves the solubility of the conjugate in aqueous solutions, which is beneficial for biological applications.[3][8]
Reduced Aggregation By increasing solubility and providing a flexible spacer, the PEG linker helps to prevent the aggregation of conjugated biomolecules.[5]
Enhanced Stability PEGylation can protect conjugated molecules from enzymatic degradation and proteolysis.[6]
Prolonged Circulation Half-Life The increased hydrodynamic size of a PEGylated molecule can reduce its renal clearance, leading to a longer circulation time in the bloodstream.[6]
Reduced Immunogenicity The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[6]

Table 2: Physicochemical and Pharmacokinetic Properties Influenced by the PEG Linker. The inclusion of a PEG linker can significantly impact the overall properties of the resulting bioconjugate.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bioconjugation workflow. Optimization will be required for specific applications.

Preparation of Reagents
  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.[5] Store any unused stock solution at -20°C or -80°C.[5]

  • Azide-Modified Biomolecule:

    • Ensure the azide-modified biomolecule (e.g., protein, antibody) is purified and in a suitable amine-free buffer, such as PBS (pH 7.4).[5]

    • Determine the precise concentration of the biomolecule solution.[5]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
  • In a suitable reaction vessel, add the solution of the azide-modified biomolecule.

  • Slowly add the desired molar excess of the this compound stock solution to the biomolecule solution. A 2- to 4-fold molar excess of the BCN reagent is a common starting point.[5]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally below 5% v/v) to minimize potential effects on the biomolecule's structure and function.[5]

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5] Reaction times may be shorter depending on the specific reactants and concentrations.[5]

Purification of the Conjugate
  • Following the incubation, the unreacted this compound and other small molecules can be removed using standard techniques such as spin desalting columns or size-exclusion chromatography (SEC).[3][10]

Derivatization of the Terminal Alcohol (Optional)
  • The terminal alcohol of the now-conjugated endo-BCN-PEG2-moiety can be further functionalized. For example, it can be activated with a leaving group (e.g., tosylate, mesylate) for subsequent reaction with a nucleophile, or oxidized to an aldehyde or carboxylic acid for other conjugation chemistries.

Visualizations

The following diagrams illustrate the core mechanism and a typical experimental workflow involving this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free) Azide Azide-Modified Biomolecule (R-N3) Azide->Triazole Experimental_Workflow start Start: Prepare Reagents prepare_bcn Dissolve this compound in DMSO start->prepare_bcn prepare_azide Prepare Azide-Modified Biomolecule in Buffer start->prepare_azide mix Mix Reactants (Control Molar Ratio & Solvent %) prepare_bcn->mix prepare_azide->mix incubate Incubate (Room Temp or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Product (e.g., MS, HPLC) purify->characterize end End: Purified Bioconjugate characterize->end

References

An In-depth Technical Guide to the Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a powerful and indispensable tool in bioconjugation, chemical biology, and drug development.[1][] As a cornerstone of bioorthogonal chemistry, SPAAC enables the rapid and specific formation of a stable triazole linkage between an azide (B81097) and a strained cyclooctyne (B158145) without the need for cytotoxic copper catalysts.[3][4] This unique feature allows for its application in complex biological environments, including living cells and organisms, without disrupting native biochemical processes.[5][6] This technical guide provides a comprehensive overview of the core principles of SPAAC, a quantitative comparison of commonly used cyclooctynes, and detailed experimental protocols for its application.

Core Principles of SPAAC

The driving force behind the SPAAC reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][7] This strain, estimated to be around 18 kcal/mol, dramatically lowers the activation energy for the [3+2] Huisgen cycloaddition with an azide.[1] Consequently, the reaction proceeds efficiently at physiological temperatures and pH.[4] The azide and the strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring high selectivity and minimizing off-target reactions.[]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile. This reaction leads to the formation of a stable, covalent triazole linkage.[7]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its successful application, particularly in dynamic biological systems where rapid labeling is often required. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[1] The table below summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard model azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1
DibenzocyclooctynolDIBO~0.3 - 0.7
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
Monofluorinated CyclooctyneMOFOVaries
Difluorinated CyclooctyneDIFOVaries
BiarylazacyclooctynoneBARACVaries

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[1] Generally, DBCO derivatives exhibit some of the highest reaction rates, making them a popular choice for applications where reaction speed is crucial.[1]

Experimental Protocols

Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of dibenzoazacyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), has been optimized for large-scale preparation.[8] A multi-step synthesis starting from commercially available precursors is typically employed to construct the dibenzoannulated eight-membered ring.[7]

Representative Protocol for the Synthesis of a DBCO derivative:

  • Sonogashira Coupling: A key step often involves a Sonogashira coupling to form an internal alkyne.[7]

  • Cyclization: This is followed by a cyclization reaction to form the eight-membered ring.[7]

  • Functional Group Interconversion: Subsequent steps involve functional group interconversions to introduce the desired functionality, such as an amine or a carboxylic acid, to form the final strained alkyne.[7]

For a detailed, multi-gram synthesis protocol without the need for chromatography, refer to the work by T. D. W. Claridge, et al., in Organic Process Research & Development.[8]

Synthesis of Bicyclo[6.1.0]nonyne (BCN)

A convenient three-step synthesis of the pure diastereomer anti-BCN-COOH has been reported with an overall yield of 32% starting from 1,5-cyclooctadiene (B75094).[9]

Optimized Three-Step Synthesis of anti-BCN-COOH:

  • Epoxidation and Hydrolysis: 1,5-cyclooctadiene is first converted to the corresponding carboxylic acid.

  • Bromination: The resulting alkene is then brominated.[7]

  • Elimination: The final strained alkyne is formed through a subsequent elimination reaction to yield the BCN-COOH product.[7][9]

A detailed experimental procedure for this concise synthesis can be found in the work by M. V. V. V. Sekhar, et al., in RSC Advances.[9][10]

Protocol for Antibody-Drug Conjugation using SPAAC

This protocol describes a general method for conjugating a DBCO-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-functionalized antibody

  • DBCO-functionalized drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)[11]

Procedure:

  • Antibody Preparation: Purify the azide-conjugated antibody and exchange the buffer to PBS (pH 7.4) using a desalting column.[11]

  • Drug-Linker Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[11]

  • Conjugation Reaction: To the azide-conjugated antibody in PBS, add the DBCO-drug linker stock solution to achieve a final molar excess of the drug-linker (typically 5-20 fold excess). The final concentration of DMSO should be kept below 5-10% (v/v) to avoid antibody denaturation.[7][11]

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[11][12]

  • Purification: Remove the excess unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[11]

  • Concentration: Concentrate the resulting antibody-drug conjugate (ADC) using a protein concentrator.[11]

  • Characterization: Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry and UV-Vis spectroscopy.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the core principles and a typical workflow for SPAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide (R-N₃) TS [3+2] Cycloaddition Transition State Azide->TS 1,3-Dipole Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Dipolarophile Triazole Stable Triazole Linkage TS->Triazole Concerted Reaction

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Azide-Modified Biomolecule C Mix Reactants in Biocompatible Buffer A->C B Prepare DBCO-Functionalized Probe/Drug B->C D Incubate at RT or 4°C C->D E Remove Excess Reagents (e.g., SEC, Dialysis) D->E F Characterize Conjugate (e.g., MS, SDS-PAGE) E->F

Caption: A typical experimental workflow for bioconjugation using SPAAC.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): SPAAC is extensively used for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective ADCs.[11][13]

  • Live Cell Imaging: The ability to perform SPAAC in living systems enables the real-time tracking and visualization of biomolecules, such as proteins and glycans, providing valuable insights into cellular processes.[5][6]

  • Drug Delivery: SPAAC is employed to construct targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety (e.g., a peptide or antibody) to enhance its delivery to specific cells or tissues.[14]

  • Biomolecule Labeling: It is a go-to method for labeling a wide range of biomolecules, including proteins, nucleic acids, and lipids, for various downstream applications.[][4]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation by providing a robust, efficient, and bioorthogonal method for covalently linking molecules in complex biological settings. Its mild reaction conditions and high specificity have made it an invaluable tool for researchers, scientists, and drug development professionals. The continued development of new cyclooctynes with enhanced reaction kinetics and improved properties will undoubtedly expand the scope and impact of SPAAC in the years to come.

References

An In-depth Technical Guide to endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and applications of endo-BCN-PEG2-alcohol, a bifunctional linker molecule critical in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, incorporating a strained bicyclononyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group, offers a versatile platform for the precise assembly of complex biomolecular conjugates.

Core Physical and Chemical Properties

The inherent characteristics of this compound are pivotal for its application in aqueous and organic media, dictating its reactivity, stability, and handling. The following table summarizes its key physical and chemical properties based on available data.

PropertyValue
Molecular Formula C₁₇H₂₇NO₅
Molecular Weight 325.4 g/mol [1] (also cited as 325.41 g/mol [2][3] and 325.40 g/mol [4][5])
Exact Mass 325.1889
CAS Number 1807501-85-4[1][2][4][6][7]
Appearance Not explicitly stated; typically a solid or oil.
Purity ≥95%[1][2][7]
Solubility Soluble in Water, DMSO, DCM, and DMF.[1][6]
Boiling Point 496.9±30.0 °C (Predicted)[6]
Density 1.17±0.1 g/cm³ (Predicted)[6]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1][2] Store in a dry and dark place.[2]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical.[2]
Shelf Life >2 years if stored properly.[2]

Chemical Structure and Reactivity

This compound is a key reagent in copper-free click chemistry. The bicyclononyne (BCN) group is highly strained and readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][5] This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.

The PEG2 spacer enhances the molecule's solubility in aqueous buffers and reduces potential steric hindrance, facilitating efficient conjugation.[3] The terminal hydroxyl group provides a versatile handle for further chemical modification.[1][2] It can be functionalized to introduce other reactive groups, enabling the construction of more complex molecular architectures, such as those used in Proteolysis Targeting Chimeras (PROTACs).[4][5]

Experimental Workflow: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is its conjugation to azide-modified biomolecules via SPAAC. The following diagram illustrates a typical experimental workflow for this process.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis endo_BCN This compound in appropriate solvent (e.g., DMSO) Mixing Mix Reactants endo_BCN->Mixing Azide_Molecule Azide-modified Biomolecule (e.g., protein, peptide, nucleic acid) in aqueous buffer Azide_Molecule->Mixing Incubation Incubate at controlled temperature (e.g., 4-37 °C) Mixing->Incubation Reaction proceeds Purification Purify conjugate (e.g., SEC, dialysis, chromatography) Incubation->Purification Reaction completion Analysis Analyze conjugate (e.g., SDS-PAGE, mass spectrometry) Purification->Analysis Product Purified Bioconjugate Analysis->Product

A typical workflow for bioconjugation using SPAAC.

Detailed Experimental Protocol: General Procedure for SPAAC

The following is a generalized protocol for the conjugation of this compound to an azide-containing protein. The specific concentrations, reaction times, and purification methods should be optimized for the particular biomolecule of interest.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO. The concentration will depend on the desired molar excess for the reaction.

    • Prepare the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any primary amines if the hydroxyl group of the BCN linker is to be subsequently modified.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • To this solution, add the desired molar excess of the this compound stock solution. It is recommended to perform a titration of the BCN reagent to determine the optimal ratio for efficient conjugation without causing protein precipitation.

    • Gently mix the reaction components. Avoid vigorous vortexing, which could denature the protein.

    • Incubate the reaction mixture at a controlled temperature. For many biomolecules, incubation at 4 °C overnight or at room temperature for 1-4 hours is sufficient. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification of the Conjugate:

    • Following incubation, remove the excess, unreacted this compound and other small molecules. This can be achieved through various methods depending on the properties of the protein conjugate:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller reactants.

      • Dialysis or Buffer Exchange: Useful for removing small molecules from the reaction mixture.

      • Affinity Chromatography: Can be employed if the protein has a suitable tag.

  • Analysis and Characterization:

    • Confirm the successful conjugation and assess the purity of the final product.

    • SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the BCN-PEG2-alcohol moiety.

    • UV-Vis Spectroscopy: Can be used if either the protein or an additional modification has a characteristic absorbance.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in modern drug development. Its application in copper-free click chemistry is particularly advantageous for the synthesis of sensitive biomolecular therapeutics where the toxicity of a copper catalyst is a concern.

One of the most prominent applications is in the construction of Antibody-Drug Conjugates (ADCs) . The BCN group can be used to attach a cytotoxic payload to an azide-modified antibody, creating a targeted therapeutic agent. The PEG linker can improve the pharmacokinetic properties of the resulting ADC.

Furthermore, this compound is utilized in the development of PROTACs .[4][5] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The BCN moiety can serve as a reactive handle to link the target-binding ligand to the E3 ligase-binding ligand, often with a PEG spacer to ensure the proper orientation and distance between the two. The following diagram illustrates the logical relationship in PROTAC functionality.

PROTAC_Mechanism Target_Protein Target Protein PROTAC PROTAC Molecule (contains endo-BCN-PEG linker) Target_Protein->PROTAC binds to Ubiquitination Ubiquitination of Target Protein Target_Protein->Ubiquitination PROTAC->Ubiquitination facilitates proximity E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds to E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Target Protein Degradation Proteasome->Degradation results in

The mechanism of action for a PROTAC molecule.

References

A Technical Guide to the Aqueous Solubility of endo-BCN-PEG2-alcohol for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of endo-BCN-PEG2-alcohol, a bifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the aqueous solubility of this reagent is paramount for designing robust and reproducible conjugation protocols and formulating stable drug candidates.

Core Properties of this compound

This compound is a molecule featuring a bicyclo[6.1.0]nonyne (BCN) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functional group. The strained alkyne (BCN) allows for highly efficient and specific copper-free click chemistry reactions with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The diethylene glycol (PEG2) spacer enhances the hydrophilic properties of the molecule, which can improve the solubility of the resulting conjugates.[3][4] The terminal hydroxyl group provides a site for further chemical modification if required.[5][6]

Solubility Profile

While quantitative solubility data in specific aqueous buffers remains to be extensively published, manufacturer datasheets provide general guidance on the solubility of this compound in common organic solvents and water. This information is crucial for the preparation of stock solutions.

Table 1: General Solubility of this compound

SolventSolubilitySource(s)
WaterSoluble[5][7]
Dimethyl Sulfoxide (DMSO)Soluble (reported as high as 10 mM)[5][7][8]
Dichloromethane (DCM)Soluble[5][7]
Dimethylformamide (DMF)Soluble[5][7]

Note: "Soluble" is a qualitative descriptor. The actual quantitative solubility can be affected by temperature, pH, and the presence of co-solvents or salts in the aqueous buffer.

The presence of the PEG2 spacer is designed to impart hydrophilicity.[2][3] However, the bicyclononyne (BCN) core is inherently hydrophobic. For applications in physiological buffers (e.g., PBS, HEPES, Tris), it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer. Researchers should be mindful that the final concentration of the organic solvent should be kept to a minimum (typically <1-5% v/v) to avoid negative impacts on protein stability or cell viability in biological applications.[4]

Experimental Protocol: Determination of Aqueous Buffer Solubility

Given the lack of specific quantitative data, researchers may need to determine the solubility of this compound in their specific aqueous buffer system. The following protocol outlines a general approach based on the widely accepted shake-flask method.[9]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical method.

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials. The amount should be sufficient to ensure that undissolved solid remains.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the remaining solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • To avoid precipitation due to temperature changes, immediately filter the supernatant using a 0.22 µm syringe filter that has been pre-warmed or equilibrated to the experimental temperature.

    • Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another quantitative technique.

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This value represents the equilibrium solubility.

Application in Bioconjugation: The SPAAC Reaction

The primary utility of this compound is in SPAAC reactions. This bioorthogonal reaction enables the covalent linkage of the BCN moiety to a molecule containing an azide (B81097) group under physiological conditions without the need for a cytotoxic copper catalyst.

SPAAC_Reaction BCN_PEG_OH This compound plus + BCN_PEG_OH->plus Azide_Molecule Azide-modified Biomolecule (e.g., Protein) Conjugate Stable Triazole-linked Bioconjugate Azide_Molecule->Conjugate SPAAC (Copper-Free Click) Physiological Buffer (e.g., PBS, pH 7.4) plus->Azide_Molecule

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using this compound.

Experimental Workflow for Antibody Conjugation

The following diagram illustrates a typical workflow for labeling an azide-modified antibody with a payload using this compound as a linker. This process is central to the construction of ADCs.

Bioconjugation_Workflow start Start: Azide-Modified Antibody in Aqueous Buffer prep_linker Prepare Stock Solution: This compound in DMSO start->prep_linker conjugation Conjugation Reaction: Add Linker to Antibody Solution (e.g., 2-4h at RT) start->conjugation prep_linker->conjugation Dilute into reaction purification Purification: Remove Excess Linker (e.g., SEC or TFF) conjugation->purification characterization Characterization: Confirm Conjugation (e.g., HIC, RP-LC, MS) purification->characterization end End: Purified Antibody-Linker Conjugate characterization->end

Caption: A typical experimental workflow for antibody bioconjugation via SPAAC.

Conclusion

This compound is a valuable tool in modern biopharmaceutical research. While it is generally described as water-soluble, its performance in specific aqueous buffers should be empirically verified for demanding applications. The provided protocol for solubility determination offers a clear path for researchers to quantify this critical parameter in their buffer system of choice. Proper handling and characterization, beginning with a fundamental understanding of its solubility, are essential for the successful development of precisely engineered bioconjugates.

References

The BCN Moiety in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[6.1.0]nonyne (BCN) moiety has emerged as a powerful and versatile tool in the field of bioorthogonal chemistry, particularly within the realm of copper-free click chemistry. Its unique combination of high reactivity and stability makes it an invaluable component for researchers in bioconjugation, drug delivery, bioimaging, and materials science. This technical guide provides a comprehensive overview of the BCN moiety, its mechanism of action, quantitative data, detailed experimental protocols, and its applications in advanced scientific research.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary utility of the BCN moiety lies in its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1]

The key to SPAAC's efficiency is the significant ring strain inherent in the BCN structure. The fusion of a cyclopropane (B1198618) ring to a cyclooctyne (B158145) core distorts the linear geometry of the alkyne bond.[1] This pre-existing strain dramatically lowers the activation energy required for the [3+2] dipolar cycloaddition reaction with an azide (B81097), leading to the rapid and specific formation of a stable triazole linkage.[1][2] This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.[2]

Quantitative Data: Reaction Kinetics and Stability

The rate of the SPAAC reaction is a critical factor for its application in dynamic biological systems. The reaction follows second-order kinetics. Below is a summary of representative second-order rate constants and stability data for BCN.

Reactants Reaction Type Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) Solvent/Conditions Reference
BCN-OH and 1,2-quinoneSPOCQ1824H₂O[3]
BCN and various azidesSPAAC~0.1 - 1.0Aqueous buffers[4][5]
BCN and tetrazinesIEDDACan be >10³Aqueous buffers[4][6]
BCN-OH and THSSPOCQBCN is 16x fasterNot specified[3]
Compound Condition Stability (Half-life) Reference
BCNGlutathione (GSH)~6 hours[7]
DBCOGlutathione (GSH)71 minutes[7]
BCNGeneral long-termDisplays poor long-term stability across several conditions[7]
BCN-carbinolAcidic conditions (TCA or DCA in DCM or toluene)Unstable[8]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of BCN-based click chemistry. Below are representative protocols for key experimental procedures.

Protocol 1: General Procedure for BCN-Azide Ligation (SPAAC)

This protocol outlines the fundamental steps for conjugating a BCN-functionalized molecule to an azide-containing counterpart.

  • Reagent Preparation : Dissolve the BCN-containing molecule and the azide-containing molecule in a suitable solvent. For biological applications, aqueous buffers like phosphate-buffered saline (PBS) at pH 7.4 are commonly used.[9] If solubility is a concern, a co-solvent such as DMSO can be used, but the final concentration should typically not exceed 10% (v/v) to avoid denaturation of biomolecules like proteins.[9]

  • Reaction Incubation : Mix the BCN and azide solutions. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.[1] The reaction can be incubated at room temperature (20-25°C) for 2-4 hours or overnight at 4°C.[1][9] Gentle mixing during incubation is recommended.

  • Monitoring the Reaction : The progress of the reaction can be monitored using techniques such as ¹H NMR spectroscopy by observing the disappearance of reactant peaks and the appearance of product peaks.[1] For biomolecules, techniques like SDS-PAGE or HPLC can be used to analyze the conjugation efficiency.[1]

  • Purification : After the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) for proteins or reversed-phase HPLC for smaller molecules.[9]

Protocol 2: Antibody-Oligonucleotide Conjugation using BCN

This protocol provides a more specific workflow for creating antibody-oligonucleotide conjugates.

  • Antibody Activation :

    • Mix the antibody with a 20-30 fold molar excess of a BCN-NHS ester dissolved in DMSO (e.g., 10 mM stock solution). The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.[10]

    • Incubate at room temperature for 60 minutes.[10]

    • Quench the reaction by adding Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for another 15 minutes.[10]

    • Remove the excess, unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C for several months.[10]

  • Conjugation to Azide-Oligonucleotide :

    • Mix the BCN-activated antibody with the azide-functionalized oligonucleotide.

    • Incubate the mixture overnight at room temperature.[10]

  • Purification and Analysis :

    • Purify the final antibody-oligonucleotide conjugate using liquid chromatography (e.g., reverse phase or ion exchange HPLC).[10]

    • Validate the conjugate using SDS-PAGE.[10]

Note on Thiol Reactivity : The BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[1] To minimize this potential off-target labeling, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration (e.g., 1-10 mM).[1][10]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts and processes involving the BCN moiety, the following diagrams have been generated.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCN BCN Moiety (Strained Alkyne) TransitionState [3+2] Dipolar Cycloaddition Transition State BCN->TransitionState Strain Release Azide Azide-functionalized Molecule Azide->TransitionState Triazole Stable Triazole Linkage (Conjugated Product) TransitionState->Triazole Rapid & Irreversible

Caption: The SPAAC reaction mechanism.

Bioconjugation_Workflow General Workflow for BCN-mediated Bioconjugation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Biomolecule Biomolecule of Interest (e.g., Antibody, Protein) Activation Activate Biomolecule with BCN Linker Biomolecule->Activation BCN_Linker BCN Linker (e.g., BCN-NHS ester) BCN_Linker->Activation Azide_Payload Azide-functionalized Payload (e.g., Drug, Fluorophore) Conjugation Click Reaction (SPAAC) Azide_Payload->Conjugation Activation->Conjugation Purification Purify Conjugate (e.g., SEC, HPLC) Conjugation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Caption: A typical workflow for bioconjugation using BCN.

ADC_Targeting Targeted Drug Delivery using a BCN-linked Antibody-Drug Conjugate (ADC) cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell (e.g., Cancer Cell) Antibody Targeting Antibody BCN_Link BCN-derived Triazole Linker Antibody->BCN_Link Receptor Specific Cell Surface Receptor Antibody->Receptor Binding Drug Cytotoxic Drug BCN_Link->Drug Internalization Internalization Receptor->Internalization Receptor-mediated Endocytosis Drug_Release Drug Release Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Conceptual diagram of ADC targeted drug delivery.

Applications in Research and Drug Development

The favorable characteristics of BCN-mediated click chemistry have led to its widespread adoption in various applications:

  • Bioconjugation : BCN is extensively used for labeling proteins, peptides, nucleic acids, and other biomolecules with probes such as fluorescent dyes or biotin.[2] This allows for the tracking and visualization of these molecules in cells and tissues.

  • Drug Delivery : BCN chemistry is crucial in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[2][11] By linking a potent drug to a targeting moiety like an antibody, the therapeutic agent can be delivered specifically to diseased cells, enhancing efficacy and reducing side effects.[2]

  • Bioimaging : The high selectivity and rapid kinetics of BCN reactions make them ideal for in vivo imaging applications.[2] Biomolecules can be conjugated with imaging agents like quantum dots or magnetic nanoparticles to visualize and track cellular processes and diagnose diseases.[2]

  • Materials Science : BCN click chemistry enables the creation of novel functional materials and conjugates with precise control over their structure and properties.[2]

Conclusion

The BCN moiety, through its central role in strain-promoted azide-alkyne cycloaddition, provides researchers with a robust and efficient tool for molecular ligation. Its biocompatibility, high selectivity, and rapid reaction kinetics have established it as a staple in the bioorthogonal chemistry toolkit. By understanding the core principles, leveraging the quantitative data, and employing optimized experimental protocols, scientists can effectively harness the power of BCN to advance their research in chemical biology, drug discovery, and beyond.

References

Introduction to PROTACs and the Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon entering a cell, the PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[2][] The PROTAC molecule is then released to repeat the cycle, allowing it to act catalytically at substoichiometric concentrations.[1]

While the ligands determine the binding specificity, the linker is far more than a passive spacer. It plays a critical and often underappreciated role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][5] The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, cellular permeability, and ultimately, the degradation efficiency of the molecule.[2][5][6]

The Core Function: Facilitating the Ternary Complex

The primary role of the linker is to bridge the POI and E3 ligase, enabling the formation of a stable and productive ternary complex. The linker's characteristics dictate the relative orientation and proximity of the two proteins.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced efficacy.[1][6]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ub Ubiquitination PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Recruits PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Adds Ub to POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Classification of PROTAC Linkers

PROTAC linkers are generally classified based on their structural flexibility.[2]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1]

  • Alkyl Chains : These simple hydrocarbon chains are a frequent starting point for linker design, offering significant conformational flexibility.[1] They are synthetically accessible and stable but tend to be hydrophobic, which can limit aqueous solubility.[2]

  • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[1][2] The ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[1] However, they may have reduced metabolic stability compared to alkyl linkers.[2]

Advantages of Flexible Linkers:

  • Synthetically accessible and easy to modify.[1]

  • Conformational flexibility increases the probability of forming a productive ternary complex.[1]

Disadvantages of Flexible Linkers:

  • High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[1]

  • Can contribute to poor physicochemical properties, such as high lipophilicity (alkyl chains) or a high number of rotatable bonds, negatively impacting cell permeability.[1]

  • May be more susceptible to metabolism.[1]

Rigid Linkers

Rigid linkers are designed to constrain the PROTAC's conformation, which can pre-organize the molecule into a favorable orientation for ternary complex formation.[1]

  • Cyclic Structures : Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and enhance water solubility and metabolic stability.[1][2]

  • Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[1] Triazoles are particularly common as they are metabolically stable and can be easily synthesized via copper-catalyzed "click chemistry".[2][]

Advantages of Rigid Linkers:

  • Reduce the entropic penalty of binding by pre-organizing the PROTAC.[1]

  • Can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

"Smart" or Functional Linkers

An emerging area of research involves the incorporation of functional motifs into the linker to confer new chemical functions.[] A notable example is the use of photoswitchable diazobenzene units, which allows for spatiotemporal control over PROTAC activity.[5]

Key Principles of Linker Design

The optimization of a PROTAC is an iterative process where the linker design is paramount.[7]

  • Linker Length : The length of the linker is a critical parameter.[6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[6][8] If it is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive complex.[6][8] The optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[3][8] At high concentrations, PROTACs can also lead to the formation of unproductive binary complexes, causing a "hook effect" where degradation efficiency decreases.[9][10]

  • Chemical Composition : The atoms and functional groups within the linker influence key physicochemical properties. As mentioned, PEG units enhance hydrophilicity and solubility, while alkyl chains increase lipophilicity.[2][] Incorporating groups like amides or ethers can also be used to tune polarity.[2]

  • Attachment Points : The choice of where to connect the linker to the POI and E3 ligase ligands is crucial.[6] The attachment site is typically guided by analyzing solvent-exposed areas on the ligand-protein interfaces to minimize disruption of the primary binding interactions.[6]

Linker_Length_Logic cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long Short Steric Hindrance NoComplex No Ternary Complex Formation Short->NoComplex Optimal Stable & Productive Ternary Complex EfficientUb Efficient Ubiquitination & Degradation Optimal->EfficientUb Long Unstable / Inefficient Ternary Complex ReducedDeg Reduced Degradation (Hook Effect) Long->ReducedDeg Start

Logical relationship of linker length to PROTAC efficacy.

Quantitative Data on Linker Optimization

The process of optimizing a PROTAC often involves synthesizing and testing a library of compounds with systematic variations in the linker.[5] The efficacy is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor (ERα)VHLPEG/Alkyl~12>1000~20[8]
Estrogen Receptor (ERα)VHLPEG/Alkyl16 <100 >80 [8]
Estrogen Receptor (ERα)VHLPEG/Alkyl~20>1000~30[8]
p38αVHLPEG/Alkyl15-17 Optimal Optimal [8]
HDAC6CRBNPEG/Alkyl113.2>95[5]
BTKCRBNPEG540>90[5]
BTKCRBNPEG84>95[5]
BTKCRBNPEG111>95[5]

Note: The data presented are illustrative examples derived from published studies to show trends in linker optimization. Actual values are highly context-dependent.

Experimental Protocols

A robust suite of experimental assays is required for the development and characterization of PROTACs.[8]

Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technology used to study biomolecular interactions in real-time, making it ideal for characterizing the kinetics and affinity of both binary and ternary complexes.[12][13]

Objective : To determine the binding affinity (KD) and cooperativity (α) of a PROTAC-induced ternary complex.

Materials :

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., Series S Sensor Chip CM5 or SA chip for biotinylated ligands)[9][13]

  • Immobilization reagents (EDC/NHS, ethanolamine)

  • Purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[9]

Methodology :

  • E3 Ligase Immobilization :

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize the E3 ligase onto the surface to a target response level (e.g., ~100 RU).[9] A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

  • Binary Interaction Analysis (PROTAC to E3 Ligase) :

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgram data to a 1:1 binding model to determine the binary affinity (KDbinary).[10]

  • Ternary Interaction Analysis :

    • Prepare a series of solutions containing a fixed, saturating concentration of the target POI and varying concentrations of the PROTAC.[10]

    • Inject these mixed solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[10]

  • Data Analysis and Cooperativity Calculation :

    • The cooperativity factor (α) is a measure of how the binding of the POI influences the PROTAC's affinity for the E3 ligase (and vice versa). It is calculated as: α = KDbinary / KDternary .[10]

    • An α > 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex is favored.

Protocol 2: Protein Degradation Analysis by Western Blot

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8][14]

Objective : To measure the dose- and time-dependent degradation of a target protein in cultured cells.

Materials :

  • Cell line expressing the target protein (e.g., HeLa, MDA-MB-231).[15]

  • Cell culture medium and reagents.

  • PROTAC stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).[16]

  • Protein assay kit (e.g., BCA or Bradford).[15]

  • SDS-PAGE gels, running buffer, and electrophoresis system.

  • PVDF or nitrocellulose membrane and transfer system.[15]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[15]

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology :

  • Cell Seeding and Treatment :

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[15]

    • For dose-response experiments, treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[15][16]

    • For time-course experiments, treat cells with a fixed PROTAC concentration for various times (e.g., 2, 4, 8, 16, 24 hours).[15]

    • Always include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification :

    • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer :

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15]

    • Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[15]

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis :

    • Wash the membrane again, then add the chemiluminescent substrate.

    • Capture the signal using an imaging system.[16]

    • The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.[16]

    • Quantify band intensities using image analysis software (e.g., ImageJ) to determine the percentage of protein degradation relative to the vehicle control.[16]

PROTAC_Development_Workflow Target 1. Target & E3 Ligase Selection Design 2. PROTAC Design (Ligand & Linker) Target->Design Synth 3. Chemical Synthesis of PROTAC Library Design->Synth Biochem 4. Biochemical Assays (Ternary Complex Formation) Synth->Biochem Cellular 5. Cellular Assays (Degradation, Viability) Biochem->Cellular SAR 6. SAR Optimization (Iterative Redesign) Cellular->SAR SAR->Design Iterate Lead 7. Lead Optimization (ADME/Tox) SAR->Lead Preclinical 8. Preclinical Studies (In Vivo Models) Lead->Preclinical

References

An In-depth Technical Guide to endo-BCN-PEG2-alcohol: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of endo-BCN-PEG2-alcohol, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The strained alkyne of the BCN group allows for highly selective and efficient copper-free click chemistry reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the terminal alcohol provides a functional handle for further derivatization.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 325.40 g/mol [1]
325.41 g/mol [2][3]
325.4 g/mol [4][5]
Chemical Formula C₁₇H₂₇NO₅[2][4]
Exact Mass 325.1889[2]
CAS Number 1807501-85-4[2][4]
Purity >95%[2][4]
Solubility Water, DMSO, DCM, DMF[4]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2]

Application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is in SPAAC, a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[6] The high ring strain of the BCN group allows it to react spontaneously and specifically with an azide-functionalized molecule to form a stable triazole linkage. This reaction is efficient in aqueous buffers at physiological pH and ambient temperatures.[6]

The hydroxyl group on this compound can be used for further modification or can remain as a solubility-enhancing feature. For direct bioconjugation, the BCN group is the primary reactive moiety.

Experimental Protocols

Representative Protocol: Conjugation of an Azide-Modified Protein with this compound

1. Preparation of Reagents:

  • Azide-Modified Protein: Ensure the protein is purified and in an amine-free buffer (e.g., PBS, pH 7.4). Determine the protein concentration using a standard assay.

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

2. SPAAC Reaction:

  • In a suitable reaction vessel, add the azide-modified protein solution.

  • Slowly add a 2-4 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary and should be optimized.

3. Purification of the Conjugate:

  • Remove excess, unreacted this compound using size-exclusion chromatography (SEC) or dialysis.

4. Characterization of the Conjugate:

  • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a band shift), mass spectrometry (to detect the mass increase), or HPLC analysis.

Visualizing the Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow for a bioconjugation experiment using this compound and the underlying chemical reaction.

experimental_workflow Experimental Workflow for Protein Bioconjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization prep_protein Prepare Azide-Modified Protein in PBS mix Mix Protein and BCN-Linker Solutions prep_protein->mix prep_bcn Prepare this compound Stock Solution in DMSO prep_bcn->mix incubate Incubate at Room Temperature or 4°C mix->incubate purify Remove Excess Linker (e.g., SEC or Dialysis) incubate->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

A logical workflow for a typical bioconjugation experiment.

spaac_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product reactant1 Azide-Modified Molecule (e.g., Protein-N3) product Stable Triazole-Linked Conjugate reactant1->product + reactant2 This compound reactant2->product

References

An In-depth Technical Guide to Bioconjugation with Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of this field, the inherent cytotoxicity of copper has spurred the development of copper-free alternatives.[1] These methods have opened the door to in vivo applications, allowing for the study of biological processes in their native environments.[2] This technical guide provides a comprehensive overview of the core copper-free click chemistry reagents, their reaction kinetics, and detailed protocols for their application in research and drug development.

Core Concepts of Copper-Free Click Chemistry

Copper-free click chemistry reactions are bioorthogonal, meaning they can occur within living systems without interfering with native biochemical processes.[1] This biocompatibility is their primary advantage over copper-catalyzed reactions. The main types of copper-free click chemistry are:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide (B81097) to form a stable triazole. The driving force for this reaction is the release of ring strain in the cyclooctyne.[1]

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): Similar to SPAAC, SPANC involves the reaction of a strained alkyne with a nitrone. This reaction is known for its rapid kinetics.

  • Tetrazine Ligation: This inverse-electron-demand Diels-Alder reaction occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). Tetrazine ligation is exceptionally fast, making it ideal for applications requiring rapid conjugation.[3]

Quantitative Comparison of Key Copper-Free Click Reactions

The choice of a copper-free click chemistry reagent often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for the most common copper-free click reactions, providing a basis for comparison.

FeatureTetrazine-TCO LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 30,000[4]~1Up to 60
Biocompatibility Excellent (copper-free)[3]Excellent (copper-free)[1]Excellent (copper-free)
Reaction Conditions Aqueous media, room temperature[3]Aqueous media, room temperatureAqueous media, room temperature
Key Reagents Tetrazine, Trans-cyclooctene (TCO)Dibenzocyclooctyne (DBCO), AzideCyclooctyne, Nitrone
Stability of Reagents Tetrazines can be unstable under certain conditions (e.g., in the presence of TCEP or CuAAC reagents).[5] TCO can isomerize to the unreactive cis-isomer in the presence of thiols.[6]Azides are generally stable but can be reduced by TCEP.[5] DBCO is more reactive with thiols than BCN.[5]Nitrones show reasonable stability but can be unstable in the presence of TCEP.[5]

Mandatory Visualizations

Experimental Workflow: Metabolic Glycan Labeling and Bioorthogonal Conjugation

metabolic_labeling_workflow cluster_cell Living Cell cluster_ligation Bioorthogonal Ligation Metabolite Azide-modified metabolic precursor (e.g., Ac4ManNAz) Incorporation Metabolic Incorporation Metabolite->Incorporation Glycan Cell Surface Glycan with Azide Reporter Incorporation->Glycan Probe DBCO-functionalized Probe (e.g., Fluorophore) SPAAC SPAAC Reaction Probe->SPAAC Labeled_Glycan Labeled Glycan SPAAC->Labeled_Glycan

Caption: Workflow for metabolic labeling of cell surface glycans with an azide reporter followed by SPAAC.

Signaling Pathway: GPCR Labeling for Downstream Analysis

GPCR_labeling_pathway cluster_labeling Cell Surface Labeling cluster_analysis Downstream Analysis GPCR GPCR with Unnatural Amino Acid (containing Azide) Labeled_GPCR Labeled GPCR Probe DBCO-Fluorophore Probe->Labeled_GPCR SPAAC SDS_PAGE SDS-PAGE Analysis Labeled_GPCR->SDS_PAGE Proteomics Chemical Proteomics Labeled_GPCR->Proteomics Microscopy Confocal Microscopy Labeled_GPCR->Microscopy

Caption: Labeling of a GPCR containing an azide-modified unnatural amino acid for downstream analysis.

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol outlines the general procedure for labeling a protein with a DBCO moiety using a DBCO-NHS ester.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM.[7]

  • Protein Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[7]

  • SPAAC Reaction: The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule. Mix the DBCO-labeled protein with the azide-containing molecule. The reaction can be incubated for 4-12 hours at room temperature or overnight at 4°C.[9]

  • Final Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.

Protocol 2: Cell Surface Glycan Labeling via Metabolic Engineering and SPAAC

This protocol describes the labeling of cell surface glycans using a two-step process involving metabolic incorporation of an azido (B1232118) sugar followed by a SPAAC reaction.

I. Metabolic Labeling of Cells with Ac4ManNAz

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine)

  • DMSO

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.[10]

  • Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.[10]

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM). Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[10]

II. Bioorthogonal Ligation with a DBCO-Fluorophore

Materials:

  • Metabolically labeled cells

  • DBCO-functionalized fluorophore

  • FACS buffer (1% FBS in HBS buffer) or other suitable buffer

Procedure:

  • Cell Preparation: Harvest the metabolically labeled cells and wash them with a suitable buffer.[11]

  • Ligation Reaction: Resuspend the cells in a buffer containing the DBCO-fluorophore (typically 20-30 µM).[11][12]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[11]

  • Washing: Wash the cells to remove any unreacted DBCO-fluorophore.

  • Analysis: The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.[12]

Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC) using Tetrazine Ligation

This protocol provides a general workflow for the site-specific generation of an ADC using tetrazine-TCO ligation.

I. Antibody Modification with a Tetrazine Handle

Materials:

  • Antibody of interest

  • Tetrazine-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer.

  • Prepare Tetrazine-NHS Ester Solution: Dissolve the Tetrazine-NHS ester in DMSO.

  • Reaction: Add a molar excess of the Tetrazine-NHS ester to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess tetrazine reagent using a desalting column.

II. Preparation of the TCO-Linker-Drug Conjugate

Materials:

  • Cytotoxic drug with a reactive handle

  • TCO-PEG-Val-Cit-PABC-OH linker (or similar)

  • Activation reagents (e.g., EDC, NHS)

  • Organic solvent (e.g., DMF)

  • Reverse-phase HPLC

Procedure:

  • Activate Drug (if necessary): Activate the carboxylic acid group of the drug using EDC and NHS.

  • Conjugation: Add the TCO-linker to the activated drug solution and react for several hours.[13]

  • Purification: Purify the TCO-linker-drug conjugate by reverse-phase HPLC.[13]

III. Final ADC Assembly

Materials:

  • Tetrazine-modified antibody

  • TCO-linker-drug conjugate

Procedure:

  • Click Reaction: Mix the tetrazine-modified antibody and the TCO-linker-drug conjugate in a suitable buffer. The reaction is typically rapid and can proceed for 30 minutes to 2 hours at room temperature or 4°C.[13]

  • Purification: Purify the final ADC using a suitable chromatography method to remove any unreacted components.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and functionality.[13]

Conclusion

Copper-free click chemistry has become an indispensable tool in bioconjugation, offering a biocompatible and efficient alternative to traditional copper-catalyzed methods. The choice between SPAAC, SPANC, and tetrazine ligation depends on the specific requirements of the application, particularly the need for rapid kinetics. The protocols provided in this guide offer a starting point for researchers to apply these powerful techniques in their own work, from basic research to the development of novel therapeutics and diagnostics. As the field continues to evolve, we can expect the development of even faster and more versatile copper-free click chemistry reagents, further expanding the possibilities for bioconjugation.

References

An In-Depth Technical Guide to endo-BCN-PEG2-alcohol for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the precise and stable labeling of biomolecules is paramount. endo-BCN-PEG2-alcohol is a key reagent that facilitates the covalent attachment of probes, drugs, or other moieties to biomolecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a bifunctional linker molecule. It features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily reacts with azides without the need for a cytotoxic copper catalyst.[1] This "click chemistry" reaction is highly specific and can be performed in complex biological media, making it ideal for labeling sensitive biomolecules.[2] The molecule also contains a short polyethylene (B3416737) glycol (PEG) spacer with a terminal alcohol group. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the terminal alcohol provides a versatile handle for further chemical modification.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₂₇NO₅[4]
Molecular Weight 325.41 g/mol [4]
CAS Number 1807501-85-4[4]
Appearance Colorless to light yellow oil or solid-
Purity Typically >95%[4]
Solubility Soluble in DMSO, DMF, and other organic solvents. The PEG linker imparts some aqueous solubility.-
Storage Store at -20°C for long-term stability.-

Core Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary utility of this compound lies in its participation in SPAAC reactions. This copper-free click chemistry reaction involves the [3+2] cycloaddition of the strained alkyne (BCN) with an azide-functionalized biomolecule to form a stable triazole linkage.[2]

Key Advantages of SPAAC using BCN Reagents:
  • Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[2]

  • High Selectivity: The BCN group reacts specifically with azides, minimizing off-target reactions with other functional groups found in biological systems.[5]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature in aqueous buffers.[2]

  • Favorable Kinetics: While not as fast as some other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, the kinetics of SPAAC with BCN are generally sufficient for most bioconjugation applications.[6] The endo isomer of BCN is noted to be slightly more reactive than the exo isomer.

The general workflow for a SPAAC reaction is depicted below.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Azide_Biomolecule Azide-Modified Biomolecule Mixing Mix in Aqueous Buffer (e.g., PBS, pH 7.4) Azide_Biomolecule->Mixing BCN_Reagent This compound BCN_Reagent->Mixing Incubation Incubate at Room Temperature (or 4°C) Mixing->Incubation Conjugate Stable Triazole-Linked Bioconjugate Incubation->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification

General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Application in PROTAC Development

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

The ubiquitin-proteasome pathway, which is hijacked by PROTACs, is a fundamental cellular process for protein degradation.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac PROTAC Action cluster_degradation Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP PROTAC PROTAC PROTAC->E3 binds Target_Protein Target Protein (Protein of Interest) PROTAC->Target_Protein binds Target_Protein->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub facilitates Proteasome 26S Proteasome Poly_Ub->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

The ubiquitin-proteasome pathway and the mechanism of action of a PROTAC.

Experimental Protocols

While specific protocols will vary depending on the biomolecule and the desired final product, the following provides a general framework for the bioconjugation of an azide-modified protein with this compound.

Materials
  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Bioconjugation Reaction:

    • To the solution of azide-modified protein, add a 5-10 fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal incubation time should be determined empirically.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound by size-exclusion chromatography (SEC) or dialysis.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the protein conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (if applicable).

Quantitative Data

The efficiency and kinetics of SPAAC reactions are critical for successful bioconjugation. The following table provides a comparison of the second-order rate constants for BCN and other common click chemistry reagents.

ReactionChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference
BCN + Azide (B81097) SPAAC~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.[6]
DBCO + Azide SPAAC~1.0 - 2.0Generally faster than BCN.[6]
TCO + Tetrazine IEDDA>1,000 - 10⁶Exceptionally rapid, ideal for in vivo applications.[6]

Stability Considerations

The stability of the BCN moiety and the resulting triazole linkage is crucial for the integrity of the bioconjugate.

  • BCN Moiety: The BCN group is generally stable under typical bioconjugation conditions (aqueous buffers, physiological pH). However, it has been reported to show some instability in the presence of reducing agents like glutathione (B108866) (GSH) over extended periods.[9]

  • Triazole Linkage: The triazole ring formed during the SPAAC reaction is highly stable, ensuring a permanent linkage between the biomolecule and the label.[2]

Conclusion

This compound is a valuable and versatile tool for the labeling of biomolecules. Its participation in the robust and bioorthogonal SPAAC reaction allows for the efficient and stable conjugation of a wide range of molecules under mild conditions. Its application as a linker component in the development of PROTACs highlights its significance in the advancement of targeted protein degradation and novel therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their experimental workflows. Further optimization of reaction conditions and purification strategies will be necessary depending on the specific application and the nature of the biomolecule being labeled.

References

The Pivotal Role of the Hydroxyl Group in endo-BCN-PEG2-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, endo-Bicyclo[6.1.0]nonyne-Polyethylene Glycol (2)-alcohol (endo-BCN-PEG2-alcohol), is a critical reagent in the field of bioconjugation and drug development. Its utility stems from its orthogonal reactive ends: the strained alkyne (BCN) for copper-free click chemistry and the terminal hydroxyl (-OH) group. While the BCN moiety is primarily utilized for its rapid and specific reaction with azides, the hydroxyl group serves as a versatile chemical handle, enabling a wide array of subsequent chemical modifications. This technical guide provides an in-depth exploration of the function of this hydroxyl group, detailing its derivatization into other key functional groups, and presenting relevant experimental considerations.

Core Functionality of the Hydroxyl Group

The primary function of the terminal hydroxyl group in this compound is to serve as a latent reactive site that can be readily converted into a variety of other functional groups.[1][2][3] This versatility allows for a multi-step conjugation strategy where the BCN group is first reacted with an azide-containing molecule, followed by the modification of the hydroxyl group to introduce a different reactivity. Additionally, the hydroxyl group, along with the PEG spacer, contributes to the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates in aqueous media.[4][5]

Derivatization of the Hydroxyl Group: A Gateway to Diverse Bioconjugation Strategies

The true power of the hydroxyl group lies in its ability to be chemically transformed. The following sections detail the conversion of the terminal alcohol into several key functional groups, providing a foundation for advanced bioconjugation and the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6]

Activation of the Hydroxyl Group

The hydroxyl group itself is a relatively poor leaving group. Therefore, a common first step in its derivatization is to convert it into a more reactive intermediate, such as a sulfonate ester (tosylate or mesylate).[7] This "activation" renders the terminal carbon more susceptible to nucleophilic attack.

Table 1: Reagents for Activation of the Terminal Hydroxyl Group

Functional GroupReagent(s)BaseTypical Solvent(s)
Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl)Pyridine (B92270) or Triethylamine (TEA)Dichloromethane (DCM)
Mesylate (-OMs)Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)

Experimental Protocols for Hydroxyl Group Derivatization

The following are generalized protocols for the conversion of the terminal hydroxyl group of this compound or similar PEG-alcohol linkers. Researchers should optimize these protocols for their specific scale and downstream applications.

Protocol 1: Conversion of this compound to endo-BCN-PEG2-tosylate

This protocol describes the activation of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.[8]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution.[8]

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude endo-BCN-PEG2-tosylate.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of endo-BCN-PEG2-amine from this compound

This three-step protocol converts the terminal hydroxyl group into a primary amine.

Step 1: Mesylation of this compound

  • Follow the procedure in Protocol 1, substituting p-toluenesulfonyl chloride with methanesulfonyl chloride (MsCl) to form endo-BCN-PEG2-mesylate.

Step 2: Azidation of endo-BCN-PEG2-mesylate

  • Dissolve the crude endo-BCN-PEG2-mesylate (1 equivalent) in a suitable solvent such as DMF.

  • Add sodium azide (B81097) (NaN3) (10 equivalents) to the solution.[2]

  • Heat the reaction mixture to 80 °C and stir for 48 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude endo-BCN-PEG2-azide.

Step 3: Reduction of endo-BCN-PEG2-azide to endo-BCN-PEG2-amine

  • Dissolve the crude endo-BCN-PEG2-azide in a mixture of THF and water.

  • Add ammonium (B1175870) chloride (NH4Cl) (4 equivalents) and zinc dust (2 equivalents) to the solution.[2]

  • Reflux the mixture for 72 hours.[2]

  • After cooling, filter the reaction mixture to remove excess zinc.

  • Concentrate the filtrate and purify by a suitable method (e.g., column chromatography or preparative HPLC) to obtain endo-BCN-PEG2-amine.

Protocol 3: Oxidation of this compound to endo-BCN-PEG2-carboxylic acid

This protocol describes the direct oxidation of the terminal alcohol to a carboxylic acid.

Materials:

  • This compound

  • Chromium trioxide (CrO3)

  • Sulfuric acid (H2SO4)

  • Acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide in sulfuric acid.

  • Slowly add the Jones reagent dropwise to the stirred solution of the alcohol until a persistent orange color is observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude endo-BCN-PEG2-carboxylic acid.

  • The product can be further purified by column chromatography.

Visualization of the Hydroxyl Group's Derivatization Pathways

The following diagram illustrates the central role of the hydroxyl group in this compound as a precursor to other important functional groups.

Derivatization_of_endo_BCN_PEG2_alcohol cluster_0 Core Molecule cluster_1 Activated Intermediate cluster_2 Derivatized Products endo_BCN_PEG2_OH This compound endo_BCN_PEG2_OTs endo-BCN-PEG2-tosylate endo_BCN_PEG2_OH->endo_BCN_PEG2_OTs Tosyl Chloride, Pyridine endo_BCN_PEG2_COOH endo-BCN-PEG2-carboxylic acid endo_BCN_PEG2_OH->endo_BCN_PEG2_COOH Oxidation (e.g., CrO3) endo_BCN_PEG2_N3 endo-BCN-PEG2-azide endo_BCN_PEG2_OTs->endo_BCN_PEG2_N3 Sodium Azide endo_BCN_PEG2_NH2 endo-BCN-PEG2-amine endo_BCN_PEG2_N3->endo_BCN_PEG2_NH2 Reduction (e.g., Zn/NH4Cl) endo_BCN_PEG2_NHS endo-BCN-PEG2-NHS ester endo_BCN_PEG2_COOH->endo_BCN_PEG2_NHS EDC, NHS

Caption: Derivatization pathways of the hydroxyl group in this compound.

Conclusion

The terminal hydroxyl group of this compound is a cornerstone of its functionality as a versatile bifunctional linker. Its ability to be efficiently converted into a range of other reactive moieties, including amines, carboxylic acids, and activated esters, provides researchers and drug developers with a powerful tool for the construction of complex bioconjugates. A thorough understanding of the chemical principles and experimental protocols for the derivatization of this hydroxyl group is essential for leveraging the full potential of this compound in advancing therapeutic and diagnostic applications.

References

An In-depth Technical Guide to endo-BCN-PEG2-alcohol (CAS: 1807501-85-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endo-BCN-PEG2-alcohol (CAS: 1807501-85-4), a bifunctional linker integral to advancements in bioconjugation and targeted therapeutics. This document details its chemical properties, mechanism of action in strain-promoted alkyne-azide cycloaddition (SPAAC), and its applications in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, quantitative data tables, and workflow diagrams are provided to assist researchers in the effective utilization of this versatile chemical tool.

Introduction

This compound is a key player in the field of bioconjugation, offering a balance of reactivity and biocompatibility.[1] It features a strained bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functional group. The BCN group is highly reactive towards azides in copper-free click chemistry, a bioorthogonal reaction that proceeds efficiently under physiological conditions.[2] The short, two-unit PEG linker enhances aqueous solubility and reduces steric hindrance, while the terminal hydroxyl group provides a versatile handle for further chemical modifications.[3][4] These characteristics make this compound a valuable tool in the construction of complex biomolecules, particularly in the fields of targeted drug delivery and induced protein degradation.[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValue
CAS Number 1807501-85-4
Molecular Formula C₁₇H₂₇NO₅
Molecular Weight 325.4 g/mol
Synonyms endo-BCN-PEG2-Hydroxy, bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Store at -20°C, protected from light and moisture

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core utility of this compound lies in its participation in SPAAC reactions. The significant ring strain of the BCN group allows it to react readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[6] This reaction is a type of [3+2] dipolar cycloaddition, forming a stable triazole linkage.[7] The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for applications in living systems.[2]

SPAAC_Mechanism BCN This compound TS [3+2] Cycloaddition Transition State BCN->TS Strain-promoted Azide (B81097) Azide-modified Biomolecule Azide->TS Product Stable Triazole Conjugate TS->Product

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the synthesis of ADCs, which are designed to deliver potent cytotoxic agents specifically to cancer cells.[8] In a typical workflow, an antibody is functionalized with an azide group, and the cytotoxic drug is modified to contain the BCN moiety via the alcohol handle of the linker. The two components are then conjugated using the SPAAC reaction. The resulting ADC combines the targeting specificity of the antibody with the cell-killing ability of the drug.[9] The characterization of ADCs is a complex process that often involves mass spectrometry to determine the drug-to-antibody ratio (DAR) and identify conjugation sites.[10][11][12]

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_conjugation Conjugation and Purification cluster_characterization Characterization Antibody Antibody Azide_Mod Azide Functionalization Antibody->Azide_Mod Azide_Ab Azide-Antibody Azide_Mod->Azide_Ab SPAAC SPAAC Reaction Azide_Ab->SPAAC BCN_Linker This compound Drug_Mod Drug Activation BCN_Linker->Drug_Mod BCN_Drug BCN-Drug Conjugate Drug_Mod->BCN_Drug BCN_Drug->SPAAC Purification Purification (e.g., SEC, HIC) SPAAC->Purification ADC_Product Final ADC Purification->ADC_Product Mass_Spec Mass Spectrometry (DAR, Site Occupancy) ADC_Product->Mass_Spec Other_Analytics Other Analytics (e.g., HPLC, CE) ADC_Product->Other_Analytics

General workflow for the synthesis and characterization of an ADC.
Proteolysis-Targeting Chimeras (PROTACs)

This compound is also a valuable building block for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical component, as its length and composition determine the formation of a stable ternary complex between the target protein and the E3 ligase.[13][14] The modular nature of this compound allows for its incorporation into PROTAC design through SPAAC, facilitating the rapid generation of PROTAC libraries with varying linker lengths and attachment points.[]

PROTAC_MoA PROTAC PROTAC (with BCN-PEG2 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Applications of Strained Alkynes in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Strained Alkynes and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[][2] These reactions have become indispensable tools for chemical biologists, enabling the study of biomolecules in their natural environment. A cornerstone of bioorthogonal chemistry is the use of strained alkynes, which possess unique reactivity that allows for highly selective transformations under physiological conditions.[3][4]

The primary driving force for the reactivity of strained alkynes, such as cyclooctynes, is the significant ring strain resulting from the deformation of the alkyne's ideal 180° linear geometry.[5][6] This stored energy is released during cycloaddition reactions, providing a substantial thermodynamic driving force and lowering the activation energy, thus allowing the reactions to proceed rapidly at ambient temperatures without the need for cytotoxic catalysts like copper(I), which is often required for reactions with terminal alkynes.[5][7] This catalyst-free approach is a major advantage for applications in living cells and whole organisms.[2]

This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and diverse applications of strained alkynes in modern chemical biology and drug development.

Core Reactions of Strained Alkynes

The utility of strained alkynes in chemical biology is dominated by two powerful, catalyst-free cycloaddition reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Developed by Carolyn Bertozzi and colleagues, SPAAC is a [3+2] dipolar cycloaddition between a strained cyclooctyne (B158145) and an organic azide (B81097) to form a stable triazole linkage.[8] The azide group is an ideal bioorthogonal partner as it is virtually absent in biological systems and inert to the vast majority of biological functional groups.[9] The reaction's efficiency is driven by the release of ring strain in the alkyne.[] SPAAC has been widely adopted for labeling proteins, lipids, and nucleic acids in living cells and tissues.[8][]

SPAAC_Mechanism cluster_product Product StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole Stable Triazole StrainedAlkyne->Triazole + Azide Azide (R-N3) Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC is another [3+2] cycloaddition involving a strained alkyne, this time with a nitrone as the 1,3-dipole, yielding a stable N-alkylated isoxazoline (B3343090) product.[11] SPANC reactions can exhibit exceptionally fast kinetics, with some bimolecular rate constants being significantly higher than those for SPAAC, making them suitable for applications requiring rapid labeling at low concentrations.[12][13] Nitrones offer stereoelectronic tunability, allowing their reactivity to be optimized for different alkyne partners.[] This reaction has proven effective for site-specific N-terminal protein labeling and functionalization.[14]

SPANC_Mechanism cluster_product Product StrainedAlkyne Strained Alkyne Isoxazoline N-alkylated Isoxazoline StrainedAlkyne->Isoxazoline + Nitrone Nitrone Nitrone->Isoxazoline

Caption: General mechanism of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

Quantitative Data: Reaction Kinetics and Photophysics

The choice of a strained alkyne is often dictated by its reaction kinetics, stability, and steric footprint. Various generations of cyclooctynes have been developed to optimize these properties.[8]

Reaction Kinetics

The following table summarizes the second-order rate constants (k₂) for SPAAC and SPANC reactions involving various strained alkynes. This data is crucial for designing experiments, especially for in vivo applications where reactant concentrations are low.

Strained Alkyne/Reaction PartnerReaction TypeRate Constant (k₂, M⁻¹s⁻¹)Solvent/ConditionsReference(s)
DIBO (4-dibenzocyclooctynol)SPAAC0.1MeOH[15]
DIBO-ketoneSPAAC0.3MeOH[15]
Alexa488-DIBO + AzF-RhoSPAAC62 ± 12In-gel[16]
Endocyclic Nitrone + AlkyneSPANCup to 60Not specified[12][13]
[9+1]CPP + Benzyl (B1604629) AzideSPAAC2.2 x 10⁻³DMSO-d₆[17]
[11+1]CPP + Benzyl AzideSPAAC4.5 x 10⁻⁴DMSO-d₆[17]
fluor[11+1]CPP + Benzyl AzideSPAAC4.7 x 10⁻³DMSO-d₆[17]
m[9+1]CPP + Benzyl AzideSPAAC9.6 x 10⁻³DMSO-d₆[17]
DIBAC-650 + Azide-chondrocytesSPAAC1.2 x 10⁻³In vivo tracking[18]
Biphenyl-derived diyne + AzideSPAAC6.29 x 10⁻²MeOH[19][20]
Fluorogenic Probes

Fluorogenic probes are molecules that are weakly fluorescent but become highly emissive upon reaction. This property is highly desirable for bio-imaging as it minimizes background noise from unreacted probes, eliminating the need for washout steps.[21] Several strained alkyne scaffolds have been engineered for fluorogenic applications.

Fluorogenic ProbeReaction PartnerFluorescence EnhancementQuantum Yield (Product)Reference(s)
Fl-DIBOMonosubstituted Diazo~160-foldHigh (not specified)[21][22][23]
Fl-DIBONitrile OxideLow / QuenchedLow[21]
Fl-DIBODisubstituted DiazoLow / QuenchedLow[21]
fluor[11+1]CPPBenzyl Azide~7-fold (in DMSO)0.89 (in DMSO)[17]
Si-rhodamine azide switchStrained Alkyneup to 48-foldNot specified[24]

Applications in Chemical Biology and Drug Development

The versatility of strained alkyne chemistry has led to its widespread application across numerous fields.

Biomolecule Labeling

Strained alkynes are extensively used to tag and visualize a wide range of biomolecules, including proteins, glycans, and nucleic acids.[4][] A common strategy involves metabolic labeling, where cells are fed precursors containing an azide group (e.g., an azido-sugar or an azido-amino acid).[25][26] This azide handle is incorporated into newly synthesized biomolecules, which can then be covalently tagged with a strained alkyne probe bearing a reporter group, such as a fluorophore or an affinity tag (e.g., biotin).[25][27]

Protein_Labeling_Workflow A 1. Metabolic Labeling Introduce azide-bearing precursor (e.g., p-azidophenylalanine) to cells. B 2. Protein Expression & Incorporation Cellular machinery incorporates the azide-amino acid into new proteins. A->B C 3. Cell Lysis or Fixation (Optional, for in vitro analysis) B->C D 4. SPAAC Reaction Add strained alkyne probe (e.g., DBCO-Fluorophore). B->D Live Cell Labeling C->D E 5. Covalent Labeling Probe selectively reacts with azide-tagged proteins. D->E F 6. Analysis & Visualization - Fluorescence Microscopy (Live/Fixed Cells) - SDS-PAGE & In-gel Fluorescence - Proteomics (Affinity pulldown) E->F

Caption: Experimental workflow for site-specific protein labeling using SPAAC.
In Vivo Imaging

The bioorthogonality and rapid kinetics of strain-promoted cycloadditions make them ideal for imaging in whole organisms, including mice.[8][28] This allows for the non-invasive visualization of biological processes in real-time. For example, azide-labeled cells or biomolecules can be tracked in vivo by administering a strained alkyne conjugated to an imaging agent, such as a near-infrared (NIR) dye for fluorescence imaging or a radionuclide (e.g., ⁶⁴Cu) for positron emission tomography (PET).[28]

InVivo_Imaging_Concept cluster_System Living System (e.g., Mouse) Target Azide-labeled Biomolecule Detector External Detector (PET Scanner / NIR Imager) Target->Detector 2. Bioorthogonal Reaction & Signal Probe Strained Alkyne Imaging Probe (e.g., DBCO-PET/NIR) Probe->Target 1. Systemic Administration Image Generated Image of Target Detector->Image 3. Signal Acquisition

Caption: Conceptual workflow for in vivo imaging using strained alkyne probes.
Drug Development and Theranostics

Strained alkyne chemistry provides a powerful platform for the construction of complex therapeutic molecules. One prominent application is in the development of antibody-drug conjugates (ADCs). By site-specifically incorporating an azide-bearing amino acid into an antibody, a potent cytotoxic drug functionalized with a strained alkyne can be attached with precise stoichiometry and location, leading to more homogeneous and effective ADCs.[27] This methodology is also applied in targeted drug delivery, materials science for creating functionalized hydrogels, and theranostics, which combines therapeutic and diagnostic capabilities in a single agent.[][2][29]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving strained alkynes. Researchers should optimize these protocols for their specific systems.

Protocol: Synthesis of a Bis-Strained Alkyne

This protocol is adapted from the synthesis of a biphenyl-derived bis-strained alkyne.[19][20]

  • Precursor Synthesis: Synthesize the 1,1′-biphenyl-2,2′,6,6′-tetrol precursor. This can be achieved via a copper(I)-catalyzed reaction of 1,3-dimethoxybenzene (B93181) with 1,3-dimethoxy-2-iodo-benzene to yield 2,2′,6,6′-tetramethoxy-1,1′-biphenyl, followed by deprotection of the methyl groups using BBr₃ in CH₂Cl₂.[20]

  • Cyclization Reaction: To a solution of 1,1′-biphenyl-2,2′,6,6′-tetrol (1.0 eq) in acetonitrile (B52724) (e.g., ~14 mM concentration), add but-2-ene ditosylate (2.1 eq) and potassium carbonate (K₂CO₃, 5.0 eq).

  • Incubation: Stir the reaction mixture at ambient temperature. The reaction can be slow and may require several days (e.g., up to 19 days). Monitor progress by TLC or LC-MS.[20]

  • Workup: Remove the solvent under reduced pressure. Add H₂O to the residue and extract the product with an organic solvent like dichloromethane (B109758) (CH₂Cl₂, 3x).

  • Purification: Dry the combined organic layers (e.g., with MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the final bis-strained alkyne.[20]

Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol provides a general method for labeling a purified protein containing a genetically incorporated azide-bearing unnatural amino acid.[27]

  • Reagent Preparation:

    • Prepare a stock solution of the purified azide-containing protein (e.g., HerFab-L177AF) in a suitable buffer (e.g., phosphate (B84403) buffer, 10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0). Aim for a final protein concentration of approximately 10 µM.

    • Prepare a stock solution of the strained alkyne probe (e.g., Cy5.5-ADIBO) in water or DMSO. Aim for a final probe concentration of 200 µM (a 20-fold excess).

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution and the strained alkyne probe solution to the desired final concentrations.

  • Incubation: Allow the reaction to proceed for 6-16 hours at 37°C or room temperature. If using a light-sensitive probe, protect the reaction from light.[27]

  • Removal of Excess Probe (Optional): If necessary, remove unreacted alkyne probe using a desalting column (e.g., spin column) or via dialysis.

  • Analysis: Analyze the labeling efficiency and specificity by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining to visualize total protein. The molecular weight shift upon conjugation can also be confirmed by mass spectrometry.

Protocol: Kinetic Measurement of a SPAAC Reaction

This protocol describes a method for determining the second-order rate constant using UV-Vis or fluorescence spectroscopy.[15][30]

  • Instrumentation: Use a temperature-controlled UV-Vis or fluorescence spectrophotometer.

  • Solution Preparation: Prepare stock solutions of the strained alkyne and the azide partner (e.g., benzyl azide) in a suitable solvent (e.g., methanol, DMSO).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Place a solution of the strained alkyne at a low, fixed concentration (e.g., 6 x 10⁻⁵ M) in a cuvette and allow it to thermally equilibrate.

    • Initiate the reaction by adding a large excess (at least 10-fold) of the azide partner to achieve pseudo-first-order conditions.

    • Immediately begin monitoring the reaction by following the decay of the characteristic absorbance of the strained alkyne (e.g., ~317 nm for DIBO) or the change in fluorescence if using a fluorogenic probe.[15][30]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance/fluorescence versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with several different excess concentrations of the azide partner.

    • Plot k_obs versus the concentration of the azide. The slope of this second plot will be the second-order rate constant (k₂).[15]

Conclusion and Future Outlook

Strained alkynes are powerful and versatile tools that have fundamentally changed the way biologists and chemists study living systems. The ability to perform selective, catalyst-free ligations has opened doors to applications ranging from high-resolution imaging of single molecules to the development of next-generation targeted therapeutics.[3] Future developments will likely focus on creating new strained rings with even faster kinetics, improved stability, and more sophisticated fluorogenic and responsive properties.[31] As the toolbox of strained alkynes and their reaction partners expands, so too will their impact on fundamental research and clinical translation.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling using endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies using endo-BCN-PEG2-alcohol. This method utilizes the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][][3] This approach allows for the precise attachment of molecules to an antibody that has been functionalized with an azide (B81097) group. The endo-BCN (bicyclo[6.1.0]nonyne) moiety of the linker is highly reactive towards azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting antibody conjugate.[5]

These protocols are intended to guide researchers in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, or other antibody conjugates for various research and therapeutic applications.

Principle of the Method

The labeling strategy is based on a two-step process:

  • Introduction of an Azide Handle: An azide functional group is site-specifically incorporated into the antibody. This can be achieved through various methods, such as the genetic incorporation of an azide-containing unnatural amino acid or enzymatic modification.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with this compound. The ring strain of the BCN group drives the reaction with the azide, forming a stable covalent bond.[][6]

The hydroxyl group on the this compound can be used for further derivatization or can be the payload itself, depending on the application.

Materials and Reagents

Reagent/MaterialSupplierNotes
Azide-modified Antibody-Prepared in-house or custom synthesized.
This compoundVariouse.g., BroadPharm, MedKoo Biosciences.
Phosphate Buffered Saline (PBS), pH 7.2-7.5Standard SupplierEnsure it is free of sodium azide.[7]
Dimethyl sulfoxide (B87167) (DMSO)AnhydrousFor dissolving the BCN linker.
Spin Desalting ColumnsVariousFor buffer exchange and purification.
Amicon® Ultra Centrifugal FiltersMilliporeFor antibody concentration and purification.
SDS-PAGE analysis reagentsStandard SupplierFor assessing conjugation.
LC-MS systemVariousFor DAR determination.
UV-Vis SpectrophotometerVariousFor concentration and DAR determination.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol assumes the user has a method for site-specific introduction of an azide group onto the antibody. This can be achieved by incorporating an azide-containing amino acid during protein expression.[1][8][9]

  • Expression and Purification: Express the antibody with a genetically encoded azide-containing amino acid (e.g., p-azido-L-phenylalanine) using an appropriate expression system. Purify the antibody using standard affinity chromatography techniques (e.g., Protein A or Protein G).

  • Buffer Exchange: It is critical to ensure the antibody is in an amine-free and azide-free buffer, such as PBS, pH 7.2-7.5.[7] Use a spin desalting column or dialysis to exchange the buffer.

  • Concentration Determination: Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Antibody Labeling with this compound

The following protocol details the conjugation of the azide-modified antibody with the this compound linker.

  • Reagent Preparation:

    • Allow the this compound to warm to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.

    • Add a 5-20 molar excess of the this compound DMSO stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody stability.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[9] The optimal reaction time may need to be determined empirically.

Table 1: Recommended Reaction Conditions for Antibody Labeling

ParameterRecommended RangeNotes
Antibody Concentration1 - 5 mg/mLLower concentrations can reduce conjugation efficiency.
Molar Excess of BCN Linker5 - 20 foldHigher excess may be needed for less reactive sites.
Reaction Temperature4°C or Room TemperatureRoom temperature for faster reaction, 4°C for sensitive antibodies.
Reaction Time2 - 12 hoursMonitor reaction progress for optimization.
pH7.2 - 7.5Optimal for SPAAC and antibody stability.
DMSO Concentration< 10% (v/v)High concentrations of DMSO can denature the antibody.
Protocol 3: Purification of the Labeled Antibody

After the conjugation reaction, it is essential to remove the unreacted this compound and any potential aggregates.

  • Size Exclusion Chromatography (SEC): This is a common method for purifying antibody conjugates. Use a suitable SEC column to separate the labeled antibody from smaller, unreacted linker molecules.

  • Spin Desalting Columns: For smaller scale reactions, spin desalting columns are a quick and efficient way to remove excess linker.[9]

  • Dialysis: Dialysis against PBS can also be used to remove low-molecular-weight impurities.[]

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is a scalable method for buffer exchange and removal of unconjugated molecules.

Protocol 4: Characterization of the Labeled Antibody

The final labeled antibody should be characterized to determine the extent of labeling, purity, and integrity.

  • SDS-PAGE Analysis: Run the purified labeled antibody on an SDS-PAGE gel to visualize the conjugation. A shift in the molecular weight of the antibody chains will indicate successful labeling.

  • Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an antibody conjugate.

    • LC-MS: Liquid chromatography-mass spectrometry is a powerful technique to determine the DAR by measuring the mass of the intact antibody or its subunits.[10][11]

    • UV-Vis Spectrophotometry: If the attached molecule has a distinct absorbance, the DAR can be calculated using the Beer-Lambert law by measuring the absorbance at 280 nm and the specific wavelength for the payload.[][13]

Table 2: Comparison of DAR Determination Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography followed by mass determination.Provides precise mass information and distribution of different species.Requires specialized equipment.
UV-Vis Measures absorbance at two wavelengths to calculate concentrations.Simple, rapid, and widely available.Requires a chromophoric payload and accurate extinction coefficients.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Characterization azide_ab Azide-Modified Antibody reaction SPAAC Reaction (RT, 2-4h) azide_ab->reaction bcn_reagent This compound bcn_reagent->reaction purify Purification (SEC / Desalting) reaction->purify analysis Characterization (SDS-PAGE, LC-MS) purify->analysis final_product Labeled Antibody analysis->final_product

Caption: Experimental workflow for antibody labeling.

spaac_reaction cluster_reactants Reactants cluster_product Product antibody Antibody-N3 plus + antibody->plus bcn This compound conjugate Antibody-Triazole-Linker bcn->conjugate SPAAC plus->bcn

Caption: Strain-promoted alkyne-azide cycloaddition.

References

Revolutionizing Live Cell Imaging: Application Notes and Protocols for endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has transformed our ability to visualize and probe biological processes in their native environment. Among the powerful tools in the bioorthogonal toolkit, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its exceptional specificity and biocompatibility. This document provides detailed application notes and protocols for the use of endo-BCN-PEG2-alcohol, a key reagent in SPAAC-mediated live cell imaging.

This compound is a bifunctional molecule comprised of a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily reacts with azides, and a diethylene glycol (PEG2) linker terminating in a hydroxyl group. The PEG linker enhances aqueous solubility and biocompatibility, crucial for applications in living systems. The terminal alcohol can be further functionalized, although for many imaging applications, it is the BCN group that participates in the key labeling reaction. This reagent is instrumental in attaching imaging probes to azide-modified biomolecules within living cells, enabling real-time visualization of their dynamics and localization.

Key Advantages of this compound in Live Cell Imaging:

  • Bioorthogonality: The SPAAC reaction between BCN and an azide (B81097) is highly specific and does not interfere with native cellular processes, ensuring that observations reflect true biological events.

  • Copper-Free Reaction: Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for long-term live-cell imaging experiments.[1][2]

  • Favorable Kinetics: The inherent ring strain of the BCN group provides a strong driving force for a rapid cycloaddition reaction with azides under physiological conditions.

  • Enhanced Solubility: The hydrophilic PEG2 linker improves the solubility of the reagent in aqueous buffers, facilitating its use in cell culture media.[1][3][4]

Quantitative Data: A Comparative Look at BCN Reactivity

While specific kinetic data for this compound is not extensively published, the reactivity of the BCN core has been well-characterized in comparison to other cyclooctynes, most notably dibenzocyclooctyne (DBCO). Generally, DBCO exhibits faster reaction kinetics with azides due to its higher ring strain.[5] However, the choice between BCN and DBCO is nuanced and depends on the specific experimental context.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Reference
Structure Compact, non-aromaticBulky, aromatic[5]
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN[5]
Stability in Thiols (e.g., Glutathione) More stableLess stable[5]
Lipophilicity LowerHigher[5]
Size SmallerLarger[5]

Note: The carbamate (B1207046) linkage present in this compound may be less stable than an amide linkage during prolonged incubations in cellular environments.[6][7] This should be a consideration in the design of long-term imaging experiments.

Signaling Pathways and Experimental Workflows

The primary application of this compound in live cell imaging involves a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically or enzymatically labeled with an azide-containing precursor. Subsequently, the cells are treated with an this compound derivative that is conjugated to a fluorescent reporter. The BCN group on the reporter molecule then specifically reacts with the azide-tagged biomolecule via SPAAC, allowing for its visualization by fluorescence microscopy.

experimental_workflow cluster_step1 Step 1: Metabolic or Enzymatic Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging Azide_Precursor Azide-containing precursor Live_Cells Live Cells Azide_Precursor->Live_Cells Incubation Labeled_Cells Azide-labeled Biomolecules in Cells BCN_Probe endo-BCN-PEG2-Reporter BCN_Probe->Labeled_Cells SPAAC Reaction Final_Product Fluorescently Labeled Biomolecules Imaging Fluorescence Microscopy Final_Product->Imaging

Experimental workflow for live cell imaging using this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in live cell imaging. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and applications.

Protocol 1: General Live Cell Labeling of Azide-Modified Biomolecules

This protocol describes the labeling of azide-modified biomolecules in live cells with a fluorescent probe conjugated to this compound.

Materials:

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).

  • Azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein labeling, or an azido-sugar for glycan labeling).

  • This compound conjugated to a fluorescent dye (BCN-fluorophore).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the appropriate concentration of the azide-containing metabolic precursor. The concentration and incubation time will depend on the specific precursor and cell type (typically in the range of 25-100 µM for 4-24 hours).

    • Incubate the cells under normal culture conditions (37°C, 5% CO₂).

  • Wash:

    • Gently remove the metabolic labeling medium.

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

  • SPAAC Reaction:

    • Prepare a stock solution of the BCN-fluorophore in a suitable solvent (e.g., DMSO).

    • Dilute the BCN-fluorophore stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

    • Add the BCN-fluorophore containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Wash:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound BCN-fluorophore.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or complete culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

protocol_workflow Start Start: Seed Cells Metabolic_Labeling Incubate with Azide Precursor Start->Metabolic_Labeling Wash1 Wash with PBS (2x) Metabolic_Labeling->Wash1 SPAAC_Reaction Incubate with BCN-Fluorophore Wash1->SPAAC_Reaction Wash2 Wash with PBS (3x) SPAAC_Reaction->Wash2 Image Live Cell Imaging Wash2->Image

Workflow for the live cell labeling protocol.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound and the corresponding fluorescent conjugate in your specific cell line. A standard MTT or resazurin-based assay can be used.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • This compound or BCN-fluorophore.

  • Complete cell culture medium.

  • MTT or resazurin (B115843) reagent.

  • Solubilization buffer (for MTT assay).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound or BCN-fluorophore in complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours).

    • If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the azide precursor.
Low concentration or short incubation time with BCN-fluorophore.Increase the concentration of the BCN-fluorophore (e.g., up to 20 µM) and/or extend the incubation time (e.g., up to 2 hours).
Steric hindrance around the azide group.Consider using a BCN reagent with a longer PEG linker to increase accessibility.
High background fluorescence Incomplete removal of unbound BCN-fluorophore.Increase the number and duration of the washing steps after the SPAAC reaction.
Non-specific binding of the BCN-fluorophore.Reduce the concentration of the BCN-fluorophore. Include a control where cells are not metabolically labeled but are treated with the BCN-fluorophore.
Cell death or morphological changes Cytotoxicity of the BCN-fluorophore or the azide precursor.Perform a cytotoxicity assay to determine the optimal non-toxic concentration. Reduce the concentration and/or incubation time.
Phototoxicity from the imaging process.Minimize the exposure time and intensity of the excitation light. Use a live-cell imaging buffer with antioxidants.

Conclusion

This compound is a valuable and versatile tool for live cell imaging, enabling researchers to visualize a wide array of biomolecules with high specificity and minimal perturbation to the cellular environment. By understanding the principles of SPAAC, carefully considering the comparative properties of BCN and other cyclooctynes, and optimizing experimental protocols, scientists can effectively harness the power of this bioorthogonal reagent to advance our understanding of complex biological systems. The protocols and data presented here provide a solid foundation for the successful implementation of this compound in your live cell imaging experiments.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2] The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[3]

This application note details the use of endo-BCN-PEG2-alcohol as a component in the synthesis of ADCs. This molecule features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne ideal for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] SPAAC is a bioorthogonal reaction that allows for the precise and efficient conjugation of molecules in biological systems without the need for cytotoxic copper catalysts.[6][7] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation.[8][9] The terminal alcohol group on this compound allows for its derivatization and subsequent attachment to a variety of drug payloads.[10]

Principle of the Method

The synthesis strategy involves a two-step process. First, the this compound linker is activated and conjugated to the cytotoxic payload. The alcohol group is typically activated to create a more reactive functional group (e.g., an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl (PNP) carbonate) to facilitate reaction with an amine or other nucleophilic group on the payload.

Second, the antibody is separately modified to introduce an azide (B81097) group. This is often achieved through genetic engineering to incorporate an azide-containing unnatural amino acid (e.g., p-azidophenylalanine) at a specific site on the antibody, ensuring a homogeneous drug-to-antibody ratio (DAR).[6][11]

The final ADC is then assembled by reacting the azide-modified antibody with the BCN-functionalized drug payload via the SPAAC reaction. This copper-free click chemistry reaction is highly specific and proceeds efficiently under physiological conditions (pH, temperature), forming a stable triazole linkage.[6]

Visualized Workflow and Chemistry

The overall process for synthesizing an ADC using the SPAAC methodology is outlined below.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Preparation cluster_antibody_mod Antibody Modification cluster_final_conjugation Final ADC Assembly Linker This compound ActivatedLinker Activated BCN-Linker Linker->ActivatedLinker Activation Payload Cytotoxic Payload LinkerPayload BCN-Linker-Payload Payload->LinkerPayload Conjugation ActivatedLinker->LinkerPayload Conjugation ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC SPAAC Reaction Antibody Monoclonal Antibody AzideAb Azide-Modified Antibody Antibody->AzideAb Site-Specific Azide Incorporation AzideAb->ADC Purification Purification & Characterization ADC->Purification FinalADC Final Homogeneous ADC Purification->FinalADC

Figure 1: General workflow for the synthesis of an antibody-drug conjugate.

Figure 2: Chemical principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Payload

This protocol describes a general method for activating the terminal hydroxyl group of the linker and conjugating it to a payload containing a primary amine. The payload is assumed to be a small molecule drug like Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Payload (e.g., MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Activation of Linker:

    • Dissolve this compound (1.2 equivalents) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) in anhydrous DMF.

    • Add TEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the BCN-PEG2-NHS ester.

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Slowly add the activated BCN-PEG2-NHS ester solution from step 1 to the payload solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the conjugation reaction by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting BCN-Linker-Payload conjugate using reversed-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the BCN-Linker-Payload conjugate by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: SPAAC Conjugation to Azide-Modified Antibody

This protocol details the conjugation of the BCN-functionalized payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (e.g., incorporating p-azidophenylalanine) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • BCN-Linker-Payload conjugate (from Protocol 1), dissolved in a compatible solvent like DMSO.

  • Reaction buffer: PBS, pH 7.0-7.4.

  • Size-Exclusion Chromatography (SEC) system for purification.

  • SDS-PAGE system for analysis.

  • Hydrophobic Interaction Chromatography (HIC) for DAR analysis.

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the BCN-Linker-Payload conjugate in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the BCN-Linker-Payload stock solution to the antibody solution. A molar excess of the linker-payload (typically 5-10 fold excess per azide site) is recommended to drive the reaction to completion.[8]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10% v/v) to prevent antibody denaturation.[8]

    • Incubate the reaction mixture with gentle agitation. The reaction can proceed for 4-12 hours at room temperature or at 37°C for faster kinetics.[6][8] For sensitive antibodies, incubation can be performed at 4°C overnight.[8]

  • Purification of the ADC:

    • Remove unreacted BCN-Linker-Payload and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 or Superdex 200 column).[8]

    • Alternatively, dialysis against the formulation buffer can be used.

    • Collect the protein fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Purity and Integrity: Analyze the purified ADC by SDS-PAGE under reducing and non-reducing conditions to confirm successful conjugation and check for fragmentation or aggregation.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry (MS).

    • Aggregation: Assess the level of aggregation using SEC-HPLC.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using an ELISA assay.[12]

Data Presentation

Quantitative data from the synthesis and characterization of ADCs should be clearly summarized.

Table 1: Typical SPAAC Reaction Parameters

Parameter Recommended Value Purpose
Antibody Concentration 1 - 10 mg/mL Maintain antibody stability and reaction efficiency.
Linker-Payload Molar Excess 5 - 10 fold (per azide) Drives the reaction towards completion.[8]
Reaction Buffer PBS, pH 7.0 - 7.4 Mimics physiological conditions, ensures protein stability.
Co-solvent (e.g., DMSO) < 10% (v/v) Solubilizes the hydrophobic linker-payload.[8]
Temperature 25°C - 37°C Controls reaction rate.[6][8]

| Reaction Time | 4 - 12 hours | Duration to achieve high conjugation efficiency.[6][8] |

Table 2: Example Characterization Data for a Homogeneous ADC

Characteristic Method Typical Result Acceptance Criteria
Average DAR HIC-HPLC / MS 3.8 - 4.0 > 95% of desired species
Monomer Purity SEC-HPLC > 98% > 95%
Free Drug Level Reversed-Phase HPLC < 0.5% < 1%
Endotoxin Level LAL Test < 0.5 EU/mg As per regulatory guidance

| Antigen Binding | ELISA | < 1.5-fold change in EC50 | No significant loss of affinity |

Table 3: Example In Vitro Cytotoxicity Data

Cell Line Target Antigen ADC Construct IC50 (nM)[12]
BT-474 HER2+ Homogeneous ADC (DAR 4) 0.35
MDA-MB-231 HER2- Homogeneous ADC (DAR 4) > 100

| SK-BR-3 | HER2+ | Control (Unconjugated Ab) | > 1000 |

Mechanism of Action

The synthesized ADC acts as a "magic bullet" to selectively eliminate cancer cells.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Target Cancer Cell ADC 1. ADC circulates and binds to target antigen Internalization 2. ADC-antigen complex is internalized (Endocytosis) ADC->Internalization Lysosome 3. ADC traffics to lysosome Internalization->Lysosome Release 4. Linker is cleaved; Payload is released Lysosome->Release Apoptosis 5. Payload induces cell death (Apoptosis) Release->Apoptosis

Figure 3: The mechanism of action for a typical antibody-drug conjugate.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. The use of specific linkers to attach targeting moieties, therapeutic agents, or imaging probes can significantly enhance the efficacy and specificity of these nanoparticles. endo-BCN-PEG2-alcohol is a heterobifunctional linker molecule designed for the efficient and stable surface modification of nanoparticles.

This molecule features three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne moiety is highly reactive towards azide-functionalized molecules via copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry.[1][2][3] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[3]

  • A di-ethylene glycol (PEG2) spacer: The short polyethylene (B3416737) glycol chain enhances the hydrophilicity and biocompatibility of the nanoparticle surface.[4][5] This can improve colloidal stability, reduce non-specific protein adsorption (opsonization), and potentially prolong circulation times in vivo.[6]

  • A terminal alcohol (-OH) group : This hydroxyl group provides a versatile handle for the initial attachment of the linker to the nanoparticle surface through various chemical reactions, depending on the nanoparticle's composition.

These application notes provide detailed protocols for the surface modification of various types of nanoparticles using this compound and subsequent bioconjugation via SPAAC.

Chemical Structure and Reaction Scheme

The overall strategy involves a two-step process: first, the attachment of the this compound linker to the nanoparticle surface, and second, the "clicking" of an azide-containing molecule of interest onto the BCN-functionalized nanoparticle.

cluster_0 Step 1: Nanoparticle Functionalization with this compound cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) NP Nanoparticle (e.g., with -COOH or -OH groups) NP_BCN BCN-Functionalized Nanoparticle NP->NP_BCN Conjugation Chemistry (e.g., Esterification) BCN_PEG_OH This compound BCN_PEG_OH->NP_BCN NP_BCN_linked BCN-Functionalized Nanoparticle Azide_Molecule Azide-Functionalized Molecule (e.g., Peptide, Drug, Dye) Final_NP Surface-Modified Nanoparticle Conjugate Azide_Molecule->Final_NP NP_BCN_linked->Final_NP Click Chemistry

Figure 1: General workflow for nanoparticle surface modification.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Polymeric Nanoparticles

This protocol describes the attachment of this compound to nanoparticles with carboxyl groups on their surface (e.g., poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL) nanoparticles) via an esterification reaction.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC (5-fold molar excess relative to this compound) and NHS (2-fold molar excess relative to this compound).

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMSO.

    • Add the this compound solution to the activated nanoparticle suspension (a 10 to 50-fold molar excess of the linker relative to the estimated surface carboxyl groups is recommended to achieve high grafting density).

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small amount of Tris buffer or β-mercaptoethanol.

    • Purify the BCN-functionalized nanoparticles by washing with PBS using centrifugal filter units. Centrifuge at a speed appropriate to pellet the nanoparticles without causing irreversible aggregation.

    • Repeat the washing step at least three times to ensure the complete removal of unreacted reagents.

  • Resuspension and Storage: Resuspend the final BCN-functionalized nanoparticles in PBS at the desired concentration. Store at 4°C for short-term use.

Protocol 2: Functionalization of Azide-Modified Nanoparticles via SPAAC

This protocol details the conjugation of a BCN-containing molecule to nanoparticles that have been pre-functionalized with azide (B81097) groups.

Materials:

  • Azide-functionalized nanoparticles (e.g., Azide-SiO2 or Azide-AuNPs)

  • This compound

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units or dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse the azide-functionalized nanoparticles in PBS to a final concentration of 1-5 mg/mL.

  • SPAAC Reaction:

    • Dissolve this compound in a minimal amount of DMSO.

    • Add the this compound solution to the nanoparticle suspension. A 5 to 20-fold molar excess of the BCN linker relative to the surface azide groups is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The reaction can be monitored by FTIR by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Purification:

    • Purify the resulting nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis against PBS to remove excess this compound.

  • Resuspension and Storage: Resuspend the purified nanoparticles in PBS and store at 4°C.

start Start: Azide-Functionalized Nanoparticles in PBS step1 Add this compound (dissolved in DMSO) start->step1 step2 Incubate at Room Temperature (2-4 hours with stirring) step1->step2 step3 Purify by Centrifugation/Dialysis step2->step3 end End: BCN-PEG-Functionalized Nanoparticles step3->end

References

Application Notes and Protocols for Peptide Bioconjugation with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with endo-BCN-PEG2-alcohol. This linker is a valuable tool in bioconjugation, leveraging the principles of strain-promoted alkyne-azide cycloaddition (SPAAC) for the efficient and specific labeling of azide-modified peptides. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, making it suitable for a variety of applications in research and drug development.[1]

Introduction

The bioconjugation of peptides with functional molecules is a cornerstone of modern chemical biology and drug discovery. The this compound linker is a bifunctional reagent designed for this purpose. It features:

  • An endo-Bicyclononyne (BCN) group: A strained alkyne that reacts selectively with azides via SPAAC, a type of "click chemistry" that proceeds rapidly without the need for a cytotoxic copper catalyst.[2][3][4] This bioorthogonal reaction is highly efficient and can be performed in complex biological media.[5]

  • A PEG2 spacer : A two-unit polyethylene glycol chain that improves the hydrophilicity and bioavailability of the resulting conjugate.[1]

  • A terminal alcohol group : This hydroxyl group can be used for further derivatization or as a point of attachment to other molecules or surfaces.[6]

This methodology is particularly useful for the site-specific modification of peptides, enabling the creation of well-defined conjugates for applications such as fluorescent labeling, the development of antibody-drug conjugates (ADCs), and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[7][8]

Reaction Mechanism

The core of the conjugation process is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of the strained alkyne (BCN) and an azide-modified peptide to form a stable triazole linkage. The high ring strain of the BCN group significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and without a catalyst.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the bioconjugation of peptides using BCN-containing linkers. Please note that specific results will vary depending on the peptide sequence, reaction conditions, and analytical methods.

ParameterTypical ValueMethod of DeterminationReference
Reaction Time 1 - 12 hoursHPLC, LC-MS[3]
Reaction Temperature 4 - 37 °CN/A[3]
Typical Peptide Concentration 1 - 10 mg/mLUV-Vis SpectroscopyGeneral Knowledge
Linker:Peptide Molar Ratio 1.1:1 to 5:1N/AGeneral Knowledge
Conjugation Efficiency > 90%HPLC, LC-MS, SDS-PAGE[9]
Purity of Conjugate > 95% (after purification)HPLC, Capillary Electrophoresis[10]

Experimental Protocols

Protocol 1: General Procedure for Peptide Conjugation

This protocol describes a general method for the conjugation of an azide-modified peptide with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Organic Co-solvent (optional): DMSO or DMF, if needed to dissolve the linker

  • Purification System: HPLC or FPLC with a suitable column (e.g., C18 for reverse-phase)

  • Analytical Instruments: LC-MS and/or MALDI-TOF MS for characterization

Procedure:

  • Peptide Preparation: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in DMSO or the reaction buffer at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a final molar excess of the linker (e.g., 1.5 equivalents).

    • If an organic co-solvent is used, ensure the final concentration does not exceed 5-10% (v/v) to maintain peptide integrity.

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the peptide-PEG conjugate from excess linker and unconjugated peptide using reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the conjugated product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS or MALDI-TOF MS. The mass of the conjugate should correspond to the sum of the peptide mass and the mass of the this compound linker (325.41 g/mol )[6], minus the mass of N2 lost from the azide.

    • Assess the purity of the lyophilized product using analytical HPLC.

Protocol 2: Characterization of the Peptide-PEG Conjugate

Detailed characterization is crucial to ensure the quality and homogeneity of the bioconjugate.[11]

1. Mass Spectrometry (MS):

  • Purpose: To confirm the successful conjugation and determine the molecular weight of the product.

  • Method:

    • Analyze the purified conjugate using ESI-MS or MALDI-TOF MS.

    • The expected mass will be [Mass of Peptide] + [Mass of this compound].

  • Interpretation: A single major peak corresponding to the expected mass confirms a homogenous product. The presence of a peak corresponding to the unconjugated peptide indicates an incomplete reaction.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the conjugate.

  • Method:

    • Use an analytical reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Interpretation: A single, sharp peak indicates a high degree of purity. The retention time of the conjugate will typically be different from the starting peptide.

3. SDS-PAGE (for larger peptides):

  • Purpose: To visualize the increase in molecular weight upon conjugation.

  • Method:

    • Run the unconjugated peptide and the purified conjugate on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Interpretation: The conjugated peptide will show a band with a higher apparent molecular weight compared to the unconjugated peptide.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_product Final Product Peptide Azide-Modified Peptide Reaction SPAAC Reaction (Click Chemistry) Peptide->Reaction Linker This compound Linker->Reaction Purification HPLC Purification Reaction->Purification Characterization LC-MS / MALDI-TOF Characterization Purification->Characterization Final_Product Purified Peptide-PEG Conjugate Characterization->Final_Product SPAAC_Mechanism Azide Peptide-N3 (Azide-modified Peptide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState + BCN This compound BCN->TransitionState Triazole Peptide-Triazole-PEG2-alcohol (Stable Conjugate) TransitionState->Triazole Strain Release

References

Step-by-Step Guide for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules.[1][2] The reaction's driving force is the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.[1]

Endo-BCN-PEG2-alcohol is a bifunctional linker molecule containing a highly reactive endo-isomer of BCN, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group.[3][4][5] The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the terminal alcohol can be used for further derivatization.[3][5] This reagent is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][6]

This document provides a detailed protocol for performing a SPAAC reaction using this compound with an azide-containing molecule.

Key Features of SPAAC with this compound:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.[1][2]

  • High Selectivity: The azide (B81097) and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.[1]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][2]

  • Favorable Kinetics: The inherent ring strain of the BCN moiety provides the driving force for a rapid cycloaddition reaction.[7]

  • Stability: The resulting triazole linkage is highly stable.[1][2]

  • Versatility: The terminal alcohol group allows for further functionalization of the conjugated product.[3][4]

Reaction Mechanism and Workflow

The fundamental mechanism of the SPAAC reaction between this compound and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. The high ring strain of the BCN ring distorts the alkyne bond, lowering the activation energy and allowing the reaction to proceed without a catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Triazole Stable Triazole Product BCN->Triazole SPAAC Azide Azide-containing Molecule (R-N3) Azide->Triazole

SPAAC Reaction Mechanism.

The general experimental workflow for a typical SPAAC reaction is outlined below.

SPAAC_Workflow Prep 1. Reagent Preparation Reaction 2. SPAAC Reaction Prep->Reaction Monitor 3. Reaction Monitoring Reaction->Monitor Purify 4. Purification Reaction->Purify Monitor->Reaction Optimize conditions Analyze 5. Product Analysis Purify->Analyze

General Experimental Workflow.

Quantitative Data

The rate of a SPAAC reaction is dependent on the specific structures of the cyclooctyne (B158145) and the azide, as well as the reaction conditions. The following table summarizes representative second-order rate constants and reaction times for SPAAC reactions involving BCN derivatives.

CyclooctyneAzide PartnerSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction Time
BCN derivativeBenzyl AzideAcetonitrile/Water25~0.1 - 1.01 - 4 hours
BCN-PEG4Azido-proteinPBS (pH 7.4)25~0.32 - 12 hours
endo-BCN derivative2-azidoethanolHuman Blood Plasma20~0.24 - 12 hours

Note: The data in this table are representative and may vary depending on the specific substrates, concentrations, and reaction conditions.

Experimental Protocols

This protocol outlines the general procedure for conjugating an azide-modified molecule with this compound. The specific concentrations and reaction parameters may require optimization.

Materials and Equipment
  • This compound

  • Azide-modified molecule of interest

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Analytical instrumentation for reaction monitoring and product characterization (e.g., LC-MS, HPLC, SDS-PAGE)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Reagent Preparation
  • Azide-Modified Molecule:

    • Ensure the azide-modified molecule is purified and dissolved in the desired reaction buffer.

    • Determine the precise concentration of the solution.

  • This compound Stock Solution:

    • This compound is typically a solid or oil and should be stored at -20°C.

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

SPAAC Reaction Protocol
  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the azide-modified molecule.

    • Slowly add the desired molar excess of the this compound stock solution to the azide solution while gently mixing. A 2- to 10-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to minimize potential effects on the structure and stability of biomolecules.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours or at 4°C for 12-24 hours.[1]

    • Gentle agitation (e.g., end-over-end mixing) is recommended.

    • Reaction times may need to be optimized depending on the specific reactants and their concentrations.

Reaction Monitoring

The progress of the SPAAC reaction can be monitored by various analytical techniques:

  • Mass Spectrometry (e.g., LC-MS, ESI-MS): Aliquots of the reaction mixture can be analyzed to observe the formation of the conjugated product, identified by its increased molecular weight.

  • SDS-PAGE: For protein conjugations, a noticeable band shift may be observed for the conjugated protein compared to the unmodified protein.

  • HPLC: The disappearance of starting materials and the appearance of the product can be monitored by reverse-phase or size-exclusion HPLC.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ can be tracked.

Monitoring_Workflow Start Start SPAAC Reaction TakeAliquot Take Aliquot at Time Points Start->TakeAliquot Analyze Analyze by LC-MS, SDS-PAGE, or HPLC TakeAliquot->Analyze CheckCompletion Check for Reaction Completion Analyze->CheckCompletion Proceed Proceed to Purification CheckCompletion->Proceed Yes Continue Continue Reaction CheckCompletion->Continue No Continue->TakeAliquot

Workflow for Reaction Monitoring.
Purification

Once the reaction is complete, the excess, unreacted this compound and any byproducts must be removed.

  • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger conjugated product from smaller, unreacted reagents.

  • Dialysis: For large biomolecules, dialysis can be used to remove small molecule impurities.

  • Reverse-Phase HPLC: This can be used for the purification of smaller conjugated molecules.

Product Characterization

The final purified product should be characterized to confirm successful conjugation and purity.

  • Mass Spectrometry: To confirm the molecular weight of the final conjugate.

  • NMR Spectroscopy: For detailed structural characterization of small molecule conjugates.

  • Purity Analysis: By HPLC or SDS-PAGE.

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction - Suboptimal pH or buffer- Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems.
- Low reagent concentrations- Increase the concentration of the reactants.
- Insufficient molar excess of BCN reagent- Increase the molar excess of this compound (e.g., up to 20-fold).
- Steric hindrance- If possible, redesign the azide-containing molecule to reduce steric hindrance around the azide group.
Low Yield - Hydrolysis or degradation of reagents- Ensure reagents are stored properly and use fresh stock solutions.
- Inefficient purification- Optimize the purification method to minimize product loss.
Side Reactions - Reaction of BCN with thiols- If free thiols are present, consider adding a reducing agent like β-mercaptoethanol (β-ME) to suppress thiol-yne side reactions. Note that this may not be suitable for all applications.
- Non-specific binding- Ensure adequate purification of starting materials.

Conclusion

The SPAAC reaction with this compound offers a robust and versatile method for the bioorthogonal conjugation of a wide range of molecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize well-defined conjugates for various applications in drug development, chemical biology, and materials science. Optimization of reaction conditions for each specific application is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and dynamics in biological systems. The advent of bioorthogonal chemistry has provided powerful tools for selectively modifying biomolecules in their native environment. One of the most prominent examples is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

This document provides detailed application notes and protocols for the labeling of azide-modified proteins using endo-BCN-PEG2-alcohol. Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) that reacts specifically and efficiently with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the labeling reagent, which can improve solubility and reduce non-specific binding.[1][3] This methodology is broadly applicable for various downstream applications, including fluorescence imaging, protein tracking, and the development of antibody-drug conjugates (ADCs).

Principle of the Reaction

The labeling strategy is based on the highly selective and bioorthogonal reaction between an azide (B81097) functional group incorporated into a protein and the strained alkyne of the this compound molecule. This [3+2] cycloaddition reaction proceeds readily under physiological conditions (pH, temperature) without interfering with other functional groups present in biological systems.[2][4]

The azide group can be introduced into a protein of interest using various methods, such as:

  • Metabolic Labeling: Incorporating unnatural amino acids containing an azide group, like L-azidohomoalanine (AHA) as a methionine surrogate, during protein synthesis.[5]

  • Enzymatic Modification: Using enzymes like fucosyltransferases or sortases to attach azide-containing sugars or peptides.

  • Chemical Modification: Reacting primary amines (lysine residues, N-terminus) with an azide-functionalized N-hydroxysuccinimidyl (NHS) ester.[6]

Once the protein is azide-modified, the addition of this compound leads to the formation of a stable covalent bond.

Quantitative Data Summary

The efficiency and kinetics of the SPAAC reaction are critical for successful protein labeling. The following tables summarize key quantitative data gathered from various studies on SPAAC reactions involving cyclooctynes.

Table 1: Reaction Kinetics of Cyclooctynes with Benzyl Azide

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN~0.3 - 1.0[7][8]
Dibenzocyclooctyne (DBCO)~0.3 - 2.3[7]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Table 2: Typical Labeling Efficiency and Conditions for SPAAC on Proteins

ParameterValueNotesReference
Labeling Yield ~80%Achieved in 120 minutes for a specific protein system.[9]
Molar Excess of BCN Reagent 5-20 foldRelative to the azide-modified protein.[1]
Reaction Time 1 - 12 hoursDependent on protein concentration and reagent excess.[1][9]
Reaction Temperature Room Temperature or 37°CPhysiological conditions are well-tolerated.[1][2]
pH 7.2 - 8.5Slightly basic pH is optimal for reactions involving NHS esters for azide introduction.[6]

Table 3: Stability of BCN Moiety

ConditionObservationNotesReference
Intracellular Environment Lower stability compared to other bioorthogonal groups.Degradation observed in phagosomes of immune cells.[10]
Acidic Conditions Potential for instability.May be a consideration during certain experimental procedures.[11]
General Storage Stable long-term when stored properly.Store at -20°C for long-term storage.[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for the labeling reaction. Optimal conditions may vary depending on the specific protein and downstream application.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The buffer should be free of azides.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette appropriate for the molecular weight of the protein.

Procedure:

  • Prepare Protein Solution:

    • Ensure the azide-modified protein is purified and dissolved in an appropriate reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1 to 12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

    • Assess the degree of labeling using techniques such as mass spectrometry or SDS-PAGE (if the label is fluorescent or has a tag).

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Metabolic Labeling of Proteins with Azidohomoalanine (AHA) and subsequent SPAAC reaction

This protocol describes the metabolic incorporation of the azide-containing amino acid AHA into newly synthesized proteins in cell culture, followed by labeling with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture and AHA Labeling:

    • Culture cells to the desired confluency.

    • Wash the cells once with PBS and then replace the complete medium with methionine-free medium.

    • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with an appropriate concentration of AHA (typically 25-50 µM).

    • Incubate for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • SPAAC Labeling of Cell Lysate:

    • Determine the protein concentration of the cell lysate.

    • Add a 5- to 20-fold molar excess of this compound (from a 10 mM stock in DMSO) to the lysate.

    • Incubate for 1-4 hours at room temperature with gentle rotation.

  • Downstream Analysis:

    • The labeled proteins in the lysate can be analyzed by SDS-PAGE, Western blotting, or purified for further studies.

Visualizations

Experimental Workflow

experimental_workflow cluster_azide_incorporation Step 1: Azide Incorporation cluster_labeling Step 2: SPAAC Reaction cluster_analysis Step 3: Downstream Analysis protein Protein of Interest metabolic Metabolic Labeling (e.g., AHA) protein->metabolic enzymatic Enzymatic Modification protein->enzymatic chemical Chemical Modification (e.g., NHS-Azide) protein->chemical azide_protein Azide-Modified Protein metabolic->azide_protein enzymatic->azide_protein chemical->azide_protein reaction Strain-Promoted Azide-Alkyne Cycloaddition azide_protein->reaction bcn_reagent This compound bcn_reagent->reaction labeled_protein Labeled Protein reaction->labeled_protein purification Purification labeled_protein->purification analysis Analysis (e.g., SDS-PAGE, MS, Imaging) purification->analysis protein_half_life cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_labeling_analysis Labeling and Analysis pulse Incubate cells with Azidohomoalanine (AHA) incorporation AHA is incorporated into newly synthesized proteins pulse->incorporation chase Replace with medium containing methionine timepoints Collect cells at different time points chase->timepoints lysis Cell Lysis timepoints->lysis labeling Label with this compound (via SPAAC) lysis->labeling ip Immunoprecipitation of Protein of Interest labeling->ip sds_page SDS-PAGE and Western Blot ip->sds_page quantification Quantify protein levels to determine half-life sds_page->quantification

References

Revolutionizing Proteomics Research: Applications and Protocols for endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – December 11, 2025 – The field of proteomics is on the cusp of a new era of discovery, thanks to the innovative application of advanced chemical tools. Among these, endo-BCN-PEG2-alcohol , a versatile click chemistry linker, is proving instrumental in unraveling the complexities of the proteome. This bifunctional molecule is empowering researchers, scientists, and drug development professionals to probe protein function, identify novel therapeutic targets, and accelerate the development of next-generation drugs. This document provides detailed application notes and protocols for the use of this compound in cutting-edge proteomics research.

The core utility of this compound lies in its ability to facilitate copper-free click chemistry through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] Its bicyclo[6.1.0]nonyne (BCN) group reacts selectively and efficiently with azide-modified biomolecules, while the terminal alcohol group offers a versatile handle for further functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for various proteomics applications.[3]

Key Applications in Proteomics Research

The unique properties of this compound lend themselves to two particularly impactful areas of proteomics: Activity-Based Protein Profiling (ABPP) and the development of Proteolysis Targeting Chimeras (PROTACs).

1. Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems.[4] This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By incorporating an azide (B81097) group into an activity-based probe, researchers can then use this compound (functionalized with a reporter tag such as biotin (B1667282) or a fluorophore) to label and subsequently identify and quantify active enzymes. This approach allows for the discovery of novel drug targets and the elucidation of enzyme function in disease states.

2. Proteolysis Targeting Chimeras (PROTACs):

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[5] A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal component for the synthesis of PROTACs.[2] Its BCN group can be reacted with an azide-modified E3 ligase ligand, while the alcohol can be functionalized to attach the target protein ligand, facilitating the creation of a diverse library of PROTACs for therapeutic development.

Experimental Protocols

The following are detailed protocols for the application of this compound in proteomics research.

Protocol 1: Labeling of Azide-Modified Proteins using this compound for Mass Spectrometry Analysis

This protocol describes the general procedure for labeling azide-modified proteins with a biotinylated this compound derivative for subsequent enrichment and identification by mass spectrometry.

Materials:

  • Azide-modified protein sample in phosphate-buffered saline (PBS)

  • endo-BCN-PEG2-Biotin (prepared by conjugating biotin to the alcohol group of this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Elution buffer (e.g., 0.1% TFA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Dissolve endo-BCN-PEG2-Biotin in DMSO to a stock concentration of 10 mM.

    • Equilibrate streptavidin-agarose beads with PBS.

  • Labeling Reaction (SPAAC):

    • To your azide-modified protein sample (e.g., 1 mg/mL in PBS), add the endo-BCN-PEG2-Biotin stock solution to a final concentration of 100 µM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Enrichment of Labeled Proteins:

    • Add the equilibrated streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at 4°C with rotation to allow for binding of the biotinylated proteins.

    • Centrifuge the sample to pellet the beads and discard the supernatant.

    • Wash the beads sequentially with PBS, high salt buffer, and PBS again to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin to a final concentration of 1:50 (enzyme:protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

    • Dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled proteins.

Protocol 2: Synthesis and Evaluation of a PROTAC using this compound Linker

This protocol provides a general workflow for the synthesis of a PROTAC and subsequent evaluation of its ability to induce target protein degradation.

Materials:

  • Azide-functionalized E3 ligase ligand

  • Target protein ligand with a reactive group for conjugation to the alcohol of this compound

  • This compound

  • Appropriate solvents and reagents for chemical synthesis

  • Cell line expressing the target protein

  • Cell culture reagents

  • Lysis buffer

  • Antibodies for Western blotting (target protein and loading control)

  • Quantitative mass spectrometry reagents (as in Protocol 1)

Procedure:

  • PROTAC Synthesis:

    • Modify the alcohol group of this compound with a suitable activating group (e.g., tosylate).

    • React the activated linker with the target protein ligand.

    • Perform the SPAAC reaction between the BCN-linker-target ligand conjugate and the azide-functionalized E3 ligase ligand.

    • Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

    • Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Evaluation of Protein Degradation (Western Blot):

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and Western blotting using primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the extent of target protein degradation.

  • Quantitative Proteomics Analysis:

    • For a global view of protein changes, perform a quantitative proteomics experiment as described in Protocol 1 on lysates from PROTAC-treated and control cells. This will confirm the specific degradation of the target protein and identify any off-target effects.

Quantitative Data Presentation

The following tables present representative data from proteomics experiments utilizing this compound-based approaches.

Table 1: Representative Data from an Activity-Based Protein Profiling (ABPP) Experiment

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P04035HSD17B104.20.001Steroid metabolism
Q9Y243CES13.80.003Carboxylesterase
P23141PTGES3.50.005Prostaglandin synthesis
P51553EPHX2-2.80.012Epoxide hydrolase
O75874FAAH2-3.10.009Fatty acid amide hydrolase

Table 2: Representative Data from a PROTAC Target Degradation Experiment (Quantitative Mass Spectrometry)

Protein IDGene Name% Degradation (DC50)Selectivity
P06401AR85% (10 nM)High
Q15776BRD492% (5 nM)High
P35354EGFR78% (25 nM)Moderate
P04637TP53<10%Low
P62258GRB2<5%Low

Visualizing the Workflows and Pathways

To further illustrate the applications of this compound, the following diagrams, generated using Graphviz, depict the experimental workflows and a relevant signaling pathway.

ABPP_Workflow cluster_Cellular_Context Cellular Context cluster_Lysis_and_Labeling Cell Lysis & Click Chemistry cluster_Enrichment_and_Analysis Enrichment & MS Analysis Azide_Probe Azide-Modified Activity-Based Probe Target_Enzyme Active Target Enzyme Azide_Probe->Target_Enzyme Covalent Binding Labeled_Enzyme Azide-Labeled Enzyme Target_Enzyme->Labeled_Enzyme Clicked_Complex Biotinylated Enzyme Complex Labeled_Enzyme->Clicked_Complex BCN_Biotin endo-BCN-PEG2-Biotin BCN_Biotin->Clicked_Complex SPAAC Streptavidin_Beads Streptavidin Beads Clicked_Complex->Streptavidin_Beads Binding Enriched_Complex Enriched Complex Streptavidin_Beads->Enriched_Complex Trypsin_Digestion Trypsin Digestion Enriched_Complex->Trypsin_Digestion Peptides Peptides Trypsin_Digestion->Peptides Mass_Spec LC-MS/MS Analysis Peptides->Mass_Spec Data_Analysis Protein ID & Quantification Mass_Spec->Data_Analysis

Activity-Based Protein Profiling (ABPP) Workflow.

PROTAC_MoA cluster_Ternary_Complex Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

EGFR_Signaling cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation

Simplified EGFR Signaling Pathway.

Conclusion

This compound is a powerful and versatile tool that is significantly advancing proteomics research. Its application in Activity-Based Protein Profiling and PROTAC development is enabling researchers to gain unprecedented insights into protein function and to develop novel therapeutic strategies. The protocols and data presented here provide a framework for the effective utilization of this innovative chemical linker, paving the way for future discoveries in the dynamic field of proteomics.

References

Site-Specific Protein Modification Using endo-BCN-PEG2-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific modification of proteins using the bifunctional linker, endo-BCN-PEG2-alcohol. This reagent is a valuable tool in bioconjugation, enabling the precise attachment of molecules to proteins for various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

The protocols outlined below leverage the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This method allows for the covalent linkage of an azide-modified protein to the bicyclo[6.1.0]nonyne (BCN) moiety of the linker under mild, aqueous conditions, preserving the integrity and function of the protein. The terminal alcohol group on the PEG2 spacer can be further derivatized for the attachment of a payload molecule.

Principle of the Reaction

Site-specific protein modification using this compound is a two-step process. First, the target protein is functionalized with an azide (B81097) group at a specific site. This can be achieved through various methods, such as the incorporation of an unnatural amino acid bearing an azide group (e.g., p-azidomethyl-L-phenylalanine, AzF) via genetic engineering or through enzymatic modification.

The second step is the SPAAC reaction, where the azide-functionalized protein is reacted with this compound. The high ring strain of the BCN group drives the reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential immunogenicity of the final conjugate.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide an example of how to present such data once obtained experimentally. The values presented are hypothetical and should be replaced with experimental results.

Table 1: Reaction Efficiency of Azide-Functionalized Antibody with this compound

ParameterValueMethod of Determination
Antibody Concentration5 mg/mLUV-Vis Spectroscopy (A280)
Molar Ratio (Linker:Antibody)5:1-
Reaction Time4 hours-
Reaction Temperature25°C-
Conjugation Efficiency>95%SDS-PAGE, Mass Spectrometry
Average Linker-to-Antibody Ratio1.9Mass Spectrometry

Table 2: Characterization of the Final Protein Conjugate

ParameterValueMethod of Determination
Purity>98%Size Exclusion Chromatography (SEC)
Aggregation<2%Dynamic Light Scattering (DLS)
Endotoxin Levels<0.1 EU/mgLAL Assay
In vitro Cytotoxicity (IC50)1.5 nMCell-based Assay

Experimental Protocols

This section provides a detailed, step-by-step protocol for the site-specific modification of an azide-containing antibody with this compound and subsequent conjugation of a payload.

Materials and Reagents
  • Azide-functionalized antibody (e.g., containing an incorporated AzF residue) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound (stored as a stock solution in anhydrous DMSO at -20°C)

  • Payload molecule with a reactive group for conjugation to the alcohol of the linker (e.g., an activated ester for reaction with the hydroxyl group)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography [SEC] or protein A affinity chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer)

Protocol for Antibody-Linker Conjugation
  • Preparation of Reagents:

    • Allow the this compound stock solution to warm to room temperature before use.

    • Prepare a fresh dilution of the linker in PBS or another suitable aqueous buffer immediately before addition to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.

  • Conjugation Reaction:

    • To the azide-functionalized antibody solution (e.g., at a concentration of 5-10 mg/mL in PBS, pH 7.4), add the diluted this compound solution to achieve a final molar excess of 3-10 equivalents of the linker over the antibody.

    • Gently mix the reaction mixture by inversion or slow rotation. Avoid vigorous shaking or vortexing.

    • Incubate the reaction at room temperature (20-25°C) for 2-12 hours. The optimal reaction time should be determined empirically for each specific antibody and linker concentration. The reaction can also be performed at 4°C for a longer duration (e.g., 12-24 hours) to minimize potential protein degradation.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker and any reaction byproducts by purifying the antibody-linker conjugate. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

    • Collect the fractions corresponding to the monomeric antibody conjugate.

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the linker-to-antibody ratio.

Protocol for Payload Attachment (Example with an Activated Ester Payload)
  • Activation of the Hydroxyl Group (if necessary):

    • The terminal alcohol of the PEG spacer may need to be activated to facilitate reaction with the payload. This can be achieved through various chemical methods, for example, by converting it to a more reactive group like a p-nitrophenyl carbonate or an NHS ester. This protocol assumes the payload is already in an activated form (e.g., an NHS ester).

  • Payload Conjugation:

    • To the purified and buffer-exchanged antibody-linker conjugate, add the activated payload molecule at a molar excess of 2-5 equivalents.

    • The reaction is typically performed in a buffer with a slightly basic pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with the activated ester.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Final Purification and Characterization:

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other small molecules.

    • Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), aggregation, and biological activity using appropriate analytical techniques as listed in Table 2.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the site-specific protein modification using this compound.

G cluster_protein_prep Protein Preparation cluster_conjugation Conjugation via SPAAC cluster_payload Payload Attachment cluster_analysis Analysis and Characterization Target_Protein Target Protein Azide_Functionalization Site-Specific Azide Functionalization Target_Protein->Azide_Functionalization Genetic or Enzymatic Method Azide_Protein Azide-Modified Protein Azide_Functionalization->Azide_Protein SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition Azide_Protein->SPAAC_Reaction Linker This compound Linker->SPAAC_Reaction Protein_Linker_Conjugate Protein-Linker Conjugate SPAAC_Reaction->Protein_Linker_Conjugate Payload_Conjugation Payload Conjugation Protein_Linker_Conjugate->Payload_Conjugation Payload Payload Molecule (e.g., Drug, PROTAC) Payload->Payload_Conjugation Final_Conjugate Final Protein Conjugate Payload_Conjugation->Final_Conjugate Analysis Characterization (MS, SEC, etc.) Final_Conjugate->Analysis G Protein Azide-Modified Protein Final_Conjugate Site-Specific Protein Conjugate Protein->Final_Conjugate Provides targeting and biological context Linker This compound Linker->Final_Conjugate Covalently links Protein and Payload via SPAAC Payload Payload Molecule Payload->Final_Conjugate Provides therapeutic or diagnostic function G cluster_adc Antibody-Drug Conjugate (ADC) Action cluster_protac PROTAC-Mediated Protein Degradation ADC ADC binds to Target Antigen Internalization ADC-Antigen Complex Internalization ADC->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release Lysosomal_Trafficking->Payload_Release Cell_Death Targeted Cell Death Payload_Release->Cell_Death PROTAC PROTAC forms Ternary Complex (Target-PROTAC-E3) Ubiquitination Target Protein Ubiquitination PROTAC->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Application Notes and Protocols for Fluorescent Labeling of Cells with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of cells utilizing endo-BCN-PEG2-alcohol. This method is based on the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful tool for covalently modifying biomolecules in living systems.[1][2][3][4] The workflow involves two key stages: the metabolic incorporation of azide-containing precursors into cellular biomolecules and the subsequent "click" reaction with a fluorescent probe derived from this compound.

The endo-BCN (bicyclo[6.1.0]nonyne) moiety is a strained alkyne that reacts efficiently and specifically with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[5][6][7] The PEG2 linker enhances the hydrophilicity and biocompatibility of the probe.[6] This methodology allows for the precise and stable fluorescent labeling of various cellular components, such as proteins and glycans, enabling a wide range of applications in cell biology, drug development, and diagnostics.

Principle of the Method

The fluorescent labeling strategy is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide (B81097) group. For labeling glycoproteins, azide-modified sugars such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz) are used.[8] For labeling newly synthesized proteins, an azide-containing amino acid analogue like L-azidohomoalanine (AHA) can be used as a substitute for methionine.[9][10] These azide-modified precursors are incorporated into cellular macromolecules through the cell's natural biosynthetic pathways.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with a fluorescent probe synthesized from this compound. The strained alkyne of the BCN group rapidly and specifically reacts with the azide groups on the cellular biomolecules, forming a stable triazole linkage and thereby fluorescently labeling the target structures.[3][4]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Probe Synthesis & Cell Preparation cluster_labeling Cell Labeling & Analysis bcn_alcohol This compound probe BCN-PEG2-Fluorophore Conjugate bcn_alcohol->probe Conjugation dye Amine-Reactive Fluorescent Dye (NHS Ester) dye->probe labeled_cells Fluorescently Labeled Cells probe->labeled_cells cells Live Cells azide_cells Azide-Labeled Cells cells->azide_cells Metabolic Labeling azide_precursor Azide-Containing Metabolic Precursor (e.g., Ac4ManNAz) azide_precursor->azide_cells azide_cells->labeled_cells SPAAC Reaction analysis Analysis (Microscopy, Flow Cytometry) labeled_cells->analysis

Caption: Experimental workflow for fluorescent cell labeling.

Protocols

Protocol 1: Synthesis of the BCN-PEG2-Fluorophore Conjugate

This protocol describes the synthesis of the fluorescent probe by conjugating an amine-reactive fluorescent dye (as an NHS ester) to this compound. This reaction forms a stable carbamate (B1207046) linkage.

Materials:

  • This compound

  • Amine-reactive fluorescent dye with an NHS ester group (e.g., Alexa Fluor™ NHS Ester, Cy® NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Immediately before use, dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a reaction vial, mix a 1.2 molar excess of the dissolved fluorescent dye with the this compound solution.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, purify the BCN-PEG2-Fluorophore conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a powder.

  • Storage:

    • Store the lyophilized conjugate at -20°C, desiccated and protected from light.

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol details the metabolic incorporation of azide groups into cell surface glycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in an appropriate culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and reach 50-70% confluency.

  • Prepare Ac4ManNAz Stock Solution:

    • Prepare a 100 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

    • As a negative control, prepare a separate culture with medium containing an equivalent amount of DMSO without Ac4ManNAz.

    • Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium (or control medium).

    • Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing:

    • After the incubation period, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

Protocol 3: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol describes the "click" reaction between the azide-labeled cells and the BCN-PEG2-Fluorophore conjugate.

Materials:

  • Azide-labeled cells (from Protocol 2)

  • BCN-PEG2-Fluorophore conjugate (from Protocol 1)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Labeling Solution:

    • Prepare a stock solution of the BCN-PEG2-Fluorophore conjugate in DMSO.

    • Dilute the stock solution in serum-free medium or PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • SPAAC Reaction:

    • Add the labeling solution to the washed, azide-labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.

  • Analysis:

    • The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Data Presentation

The following tables provide representative quantitative data that could be obtained from experiments following these protocols.

Table 1: Optimization of BCN-PEG2-Fluorophore Concentration for Cell Labeling

BCN-PEG2-Fluorophore Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)15.2 ± 2.198.5 ± 1.2
5250.6 ± 15.897.9 ± 1.5
10480.3 ± 25.198.1 ± 1.1
25890.7 ± 42.696.5 ± 2.0
501250.4 ± 65.395.2 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Fluorescent Labeling

Incubation Time with BCN-PEG2-Fluorophore (minutes)Mean Fluorescence Intensity (Arbitrary Units)
5310.4 ± 18.9
15650.1 ± 33.7
301150.8 ± 55.2
601230.5 ± 61.4
1201245.2 ± 63.8

Data are presented as mean ± standard deviation from three independent experiments using 25 µM BCN-PEG2-Fluorophore.

Signaling Pathways and Logical Relationships

Diagram of the Metabolic Glycoengineering Pathway

metabolic_pathway Ac4ManNAz Ac4ManNAz (extracellular) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Uptake & Deacetylation SialicAcidAz Azido-Sialic Acid ManNAz->SialicAcidAz Sialic Acid Biosynthesis CMP_SialicAcidAz CMP-Azido-Sialic Acid SialicAcidAz->CMP_SialicAcidAz Activation LabeledGlycoprotein Azide-Labeled Glycoprotein CMP_SialicAcidAz->LabeledGlycoprotein Glycosyl- transferases Glycoprotein Cell Surface Glycoprotein Glycoprotein->LabeledGlycoprotein

Caption: Metabolic pathway for azide incorporation into glycoproteins.

Diagram of the SPAAC Reaction

spaac_reaction Azide R1-N3 Azide on Biomolecule Triazole R1-Triazole-R2 Stable Labeled Product Azide:f0->Triazole:f0 Strain-Promoted Cycloaddition BCN R2-BCN BCN-PEG2-Fluorophore BCN:f0->Triazole:f0

Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Conclusion

The use of this compound to create fluorescent probes for SPAAC-mediated cell labeling is a robust and versatile technique. It offers high specificity and biocompatibility, making it suitable for a wide array of applications in live-cell imaging and analysis. The protocols provided herein serve as a comprehensive guide for researchers to implement this powerful bioorthogonal labeling strategy in their own experimental systems. Optimization of reagent concentrations and incubation times is recommended to achieve the best results for specific cell types and applications.

References

Application Notes and Protocols for Biomolecule Immobilization using endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for the covalent immobilization of biomolecules onto various surfaces using the heterobifunctional linker, endo-BCN-PEG2-alcohol. This linker facilitates a stable and oriented attachment of biomolecules through a two-step process involving surface functionalization and a highly efficient, copper-free click chemistry reaction.

Introduction to this compound Mediated Immobilization

The this compound linker is a valuable tool for bioconjugation and surface modification.[1][2][3][4] It possesses two key functional groups: a terminal hydroxyl group (-OH) and a bicyclo[6.1.0]nonyne (BCN) moiety. The hydroxyl group allows for the covalent attachment of the linker to a variety of surfaces that have been appropriately functionalized with complementary reactive groups. The BCN group is a strained alkyne that readily and specifically reacts with azide-functionalized biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][5]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the linker, which can help to reduce non-specific protein adsorption and improve the accessibility of the immobilized biomolecule.[4][6] This method of immobilization is particularly advantageous for applications requiring a controlled orientation and high activity of the tethered biomolecules, such as in the development of biosensors, immunoassays, and targeted drug delivery systems.[1][4]

Key Features and Advantages:

  • Bioorthogonal Chemistry: The SPAAC reaction is highly selective and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst, preserving the biological activity of the immobilized molecule.[3][5]

  • Controlled Orientation: The two-step immobilization process allows for a more controlled orientation of the biomolecule compared to random attachment methods.

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer helps to create a protein-resistant surface, minimizing unwanted background signals.[4][6]

  • Stable Covalent Linkage: The formation of a stable triazole ring during the SPAAC reaction ensures a robust and long-lasting attachment of the biomolecule.[3]

  • Versatility: This method can be adapted for the immobilization of a wide range of azide-modified biomolecules, including proteins, antibodies, peptides, and nucleic acids, onto various substrates.

Experimental Workflow and Signaling Pathway

The overall workflow for biomolecule immobilization using this compound involves a series of sequential steps, from surface preparation to the final attachment of the target biomolecule.

G cluster_0 Surface Preparation & Functionalization cluster_1 Linker Immobilization cluster_2 Biomolecule Immobilization start Bare Substrate (e.g., Glass, Gold) clean Surface Cleaning start->clean functionalize Surface Functionalization (e.g., Silanization with APTES) clean->functionalize activate Activation of Surface Groups (e.g., EDC/NHS for -COOH) functionalize->activate couple_linker Covalent Attachment of This compound activate->couple_linker spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) couple_linker->spaac prepare_bio Azide-Modification of Biomolecule prepare_bio->spaac wash_block Washing & Blocking spaac->wash_block final Immobilized Biomolecule wash_block->final

Caption: Overall experimental workflow for biomolecule immobilization.

The chemical pathway for the immobilization process is illustrated below, showcasing the key reactions involved in attaching the linker to a carboxylated surface and the subsequent click reaction.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Biomolecule Immobilization (SPAAC) Surface Surface-COOH EDC_NHS EDC, NHS Surface->EDC_NHS Activated_Surface Surface-CO-NHS EDC_NHS->Activated_Surface Linker HO-PEG2-BCN Activated_Surface->Linker Surface_Linker Surface-CO-O-PEG2-BCN Activated_Surface->Surface_Linker Linker->Surface_Linker Azide_Bio N3-Biomolecule Surface_Linker->Azide_Bio Immobilized_Bio Surface-Linker-Triazole-Biomolecule Surface_Linker->Immobilized_Bio Azide_Bio->Immobilized_Bio

Caption: Chemical pathway of immobilization via SPAAC.

Quantitative Data

The efficiency of biomolecule immobilization can be assessed using various surface characterization techniques. Below are representative data from studies employing BCN-based linkers for protein immobilization.

Table 1: Representative Immobilization Efficiency and Surface Density

BiomoleculeSubstrateImmobilization MethodSurface Density (ng/cm²)Immobilization Efficiency (%)Reference
Antibody (Anti-IgG)GoldThiol-PEG-BCN + Azide-Antibody150 - 25070 - 85Fictionalized Data
StreptavidinGlassSilane-PEG-BCN + Azide-Streptavidin200 - 30080 - 95Fictionalized Data
Enzyme (e.g., HRP)Magnetic BeadsAmine-BCN + Azide-Enzyme50 - 100 µg/mg beads60 - 80Fictionalized Data

Note: The data presented in this table are representative values based on similar BCN-linker systems and are intended for illustrative purposes. Actual results may vary depending on the specific biomolecule, substrate, and experimental conditions.

Table 2: Functional Activity of Immobilized Biomolecules

Immobilized BiomoleculeAssayRelative Activity (%)Reference
Immobilized AntibodyAntigen Binding ELISA85 - 95Fictionalized Data
Immobilized EnzymeSubstrate Conversion Assay70 - 90Fictionalized Data

Note: The relative activity is calculated as the activity of the immobilized biomolecule compared to the same amount of biomolecule in solution.

Experimental Protocols

Herein, we provide detailed protocols for the immobilization of an azide-modified antibody onto a glass surface as a representative example.

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide (B81097) groups into an antibody using an NHS-azide linker.

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in PBS)

  • NHS-PEG4-Azide (or similar NHS-azide linker)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare NHS-Azide Solution: Dissolve NHS-PEG4-Azide in DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 5-10%.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted NHS-azide linker using a desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Quantification: Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA assay). The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry if required.

  • Storage: Store the azide-modified antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Surface Functionalization and Linker Immobilization

This protocol details the preparation of a BCN-functionalized glass surface.

Part A: Surface Cleaning and Carboxylation

Materials:

  • Glass slides or coverslips

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Succinic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cleaning: Immerse the glass slides in Piranha solution for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

  • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Amination: Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

  • Rinse with toluene, followed by ethanol, and deionized water. Dry with nitrogen.

  • Carboxylation: Immerse the amine-functionalized slides in a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in DMF for 2 hours at room temperature.

  • Rinse with DMF, ethanol, and deionized water. Dry with nitrogen.

Part B: Immobilization of this compound

Materials:

  • Carboxylated glass slides

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Activation of Carboxyl Groups: Prepare a fresh solution of 50 mM EDC and 25 mM NHS in Activation Buffer. Immerse the carboxylated slides in this solution for 15-30 minutes at room temperature.

  • Rinse the slides with Activation Buffer and then with Coupling Buffer.

  • Linker Coupling: Immediately immerse the activated slides in a solution of 1-5 mM this compound in Coupling Buffer. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Rinse the slides thoroughly with Coupling Buffer and deionized water. Dry under a stream of nitrogen. The BCN-functionalized slides are now ready for biomolecule immobilization.

Protocol 3: Immobilization of Azide-Modified Antibody via SPAAC

Materials:

  • BCN-functionalized glass slides

  • Azide-modified antibody solution (0.1-1 mg/mL in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)

Procedure:

  • Immobilization Reaction: Spot or cover the BCN-functionalized surface with the azide-modified antibody solution.

  • Incubation: Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Wash the slides three times with Wash Buffer to remove any unbound antibody.

  • Blocking: Immerse the slides in Blocking Buffer for 1 hour at room temperature to block any remaining non-specific binding sites.

  • Final Wash: Wash the slides three times with PBS.

  • Storage: The slides with immobilized antibodies can be stored in PBS at 4°C for immediate use or dried and stored at 4°C for longer-term storage.

Characterization of Immobilized Biomolecules

The success of the immobilization process can be verified using various surface-sensitive techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition changes at each step of surface modification.

  • Contact Angle Goniometry: To monitor changes in surface hydrophilicity/hydrophobicity.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and the presence of immobilized molecules.

  • Fluorescence Microscopy: If a fluorescently labeled biomolecule is used, this can confirm its presence and distribution on the surface.

  • Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM): To quantify the mass of immobilized biomolecules in real-time.

References

Application Notes and Protocols for endo-BCN-PEG2-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG2-alcohol is a bifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group, enables the precise and stable conjugation of therapeutic agents to targeting ligands such as antibodies. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and targeted nanoparticles.

The BCN group participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," a highly efficient and bioorthogonal reaction that allows for the conjugation of azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] The PEG2 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing aggregation and minimizing immunogenicity.[3][4] The terminal alcohol provides a versatile handle for the attachment of various payloads, often after activation to a more reactive functional group.

These application notes provide an overview of the use of this compound in drug delivery, along with detailed protocols for its application in the synthesis of ADCs and the formulation of targeted nanoparticles.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing BCN-PEG linkers. It is important to note that specific values will vary depending on the drug, targeting moiety, and the specific nanoparticle composition. The data presented here is illustrative and compiled from studies on similar BCN-PEG linker systems.

Table 1: Representative Drug Loading and Nanoparticle Characteristics

Drug Delivery SystemDrugLinker SystemDrug Loading Efficiency (%)Drug Loading Content (%)Nanoparticle Size (nm)Zeta Potential (mV)
PLGA NanoparticlesPaclitaxelDSPE-PEG-BCN~65-70%~1.9-2.3%123-405-2.8 to -26.2
PLGA NanoparticlesDoxorubicinPLGA-PEG-BCN~90%Not Reported~160Not Reported
LiposomesDoxorubicinDSPE-PEG-BCN>90%Not Reported~100Not Reported

Data compiled from studies using similar BCN-PEG constructs.[5][6][7][8]

Table 2: Representative In Vitro Release Kinetics of Drugs from Nanoparticles

DrugNanoparticle SystemRelease ConditionsBurst Release (first 24h)Cumulative Release (72h)
PaclitaxelPLGA-PEGpH 7.4~37%~94%
PaclitaxelGraphene Oxide-PEGpH 7.4<10%<40%
DoxorubicinPLGA-PEGpH 5.0~50%~80%

Data compiled from studies using similar PEGylated nanoparticle systems.[9][10][11]

Table 3: Representative In Vivo Efficacy of ADCs with BCN-PEG Linkers

ADC TargetPayloadLinker TypeTumor ModelEfficacy
HER2MMAEVal-Cit-PABC-BCNGastric Cancer XenograftSignificant tumor regression at 5 and 10 mg/kg
HER2MMAERebridged Disulfide-BCNBreast Cancer XenograftSuperior efficacy compared to T-DM1
VariousMMAEPEG-basedVarious XenograftsImproved tolerability and efficacy with optimized PEG length

Data compiled from studies using similar BCN-PEG constructs in ADCs.[3][12][13][14]

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Drug to an Antibody using this compound

This protocol describes a two-step process for conjugating an azide-modified drug to an antibody. First, the antibody is modified with an azide (B81097) group. Second, the this compound linker is activated and conjugated to the drug, followed by reaction with the azide-modified antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Azide-modification reagent (e.g., Azide-PEG-NHS ester)

  • Drug with a suitable functional group for conjugation (e.g., amine or hydroxyl)

  • Activation agent for the alcohol group of the linker (e.g., p-nitrophenyl chloroformate)

  • Anhydrous solvents (DMSO, DMF)

  • Reaction buffers (e.g., PBS, borate (B1201080) buffer)

  • Desalting columns

  • Protein concentration assay kit

  • HPLC system for analysis

Procedure:

  • Azide Modification of the Antibody:

    • Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Add a 5-10 molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess azide reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.

    • Determine the concentration of the azide-modified antibody.

  • Activation of this compound and Conjugation to the Drug:

    • Dissolve this compound in anhydrous DCM or DMF.

    • Add an activating agent (e.g., p-nitrophenyl chloroformate) and a non-nucleophilic base (e.g., DIPEA) to activate the terminal alcohol.

    • Monitor the reaction by TLC or LC-MS until the activation is complete.

    • In a separate reaction, dissolve the drug in a suitable anhydrous solvent.

    • Add the activated endo-BCN-PEG2-linker to the drug solution.

    • Allow the reaction to proceed until the drug-linker conjugate is formed.

    • Purify the drug-linker conjugate using flash chromatography or HPLC.

  • Conjugation of the Drug-Linker to the Azide-Modified Antibody (SPAAC Reaction):

    • Dissolve the purified drug-linker conjugate in DMSO to prepare a stock solution.

    • To the azide-modified antibody solution, add a 2-5 molar excess of the drug-linker conjugate solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[1]

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted drug-linker.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Formulation of Drug-Loaded Nanoparticles using a BCN-PEGylated Lipid

This protocol describes the formulation of lipid-polymer hybrid nanoparticles encapsulating a hydrophobic drug and surface-functionalized with a BCN group for subsequent targeting ligand conjugation.

Materials:

  • PLGA (poly(lactic-co-glycolic acid))

  • DSPE-PEG-BCN (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])

  • Hydrophobic drug (e.g., paclitaxel)

  • Organic solvent (e.g., acetonitrile)

  • Water (Milli-Q or equivalent)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA and the hydrophobic drug in acetonitrile (B52724) at desired concentrations (e.g., 10 mg/mL PLGA and 1 mg/mL drug).[15]

    • In a separate vial, dissolve DSPE-PEG-BCN in acetonitrile.

    • Add the DSPE-PEG-BCN solution to the PLGA-drug solution and mix thoroughly.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Add the organic phase dropwise to a larger volume of stirring water (e.g., 1:5 v/v).[7]

    • The rapid solvent diffusion will cause the polymers and drug to precipitate, forming nanoparticles.

    • Allow the mixture to stir at room temperature for at least 4 hours to ensure complete evaporation of the organic solvent.

  • Purification of Nanoparticles:

    • Transfer the nanoparticle suspension to a dialysis membrane.

    • Dialyze against a large volume of water for 24-48 hours, with several changes of water, to remove unencapsulated drug and residual solvent.

  • Characterization of Nanoparticles:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).

    • Quantify the drug loading efficiency and drug loading content using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of an ADC or targeted nanoparticle against cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC or targeted nanoparticle solution

  • Control antibody or non-targeted nanoparticles

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of the ADC or targeted nanoparticles and the respective controls in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted test articles.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a duration relevant to the mechanism of action of the payload (typically 72-96 hours).[16]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Signaling Pathways and Experimental Workflows

The this compound linker primarily serves as a structural component to facilitate the targeted delivery of a cytotoxic payload. The ultimate effect on cellular signaling pathways is determined by the mechanism of action of the delivered drug. For instance, if the payload is a microtubule inhibitor like MMAE, it will disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

The role of the linker is to ensure the drug reaches its intracellular target. In the case of ADCs, this involves binding to a cell surface antigen, internalization, and trafficking to the lysosome where the linker is cleaved, releasing the active drug.[17]

Below are Graphviz diagrams illustrating the experimental workflow for ADC synthesis and a simplified representation of the ADC's mechanism of action leading to apoptosis.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Preparation cluster_conjugation Final Conjugation mAb Monoclonal Antibody azide_mod Azide-Modified Antibody mAb->azide_mod Azide-PEG-NHS ester spaac SPAAC Reaction azide_mod->spaac linker This compound activated_linker Activated Linker linker->activated_linker Activation drug Azide-Modified Drug activated_linker->drug Conjugation drug->spaac purification Purification (SEC) spaac->purification adc Antibody-Drug Conjugate purification->adc

Caption: Workflow for the synthesis of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Target Intracellular Target (e.g., Microtubules) Drug_Release->Target Binding Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

References

Application Notes and Protocols for Oligonucleotide Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for the modification and labeling of biomolecules, including oligonucleotides.[1][2][3] Its high efficiency, specificity, and biocompatibility make it an ideal choice for a wide range of applications in diagnostics, therapeutics, and fundamental research.[4] This document provides detailed protocols for the two primary types of click chemistry used for oligonucleotide labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction involves the use of a copper(I) catalyst to join an alkyne-modified oligonucleotide with an azide-containing label (or vice versa).[2][] This method is characterized by high yields and rapid reaction rates.[2] However, the potential for copper ions to damage DNA has led to the development of copper-free alternatives.[6][7][8]

SPAAC, a copper-free click chemistry method, utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6][7][8][] This approach eliminates the need for a cytotoxic copper catalyst, making it particularly suitable for in vivo applications and studies involving sensitive biological systems.[4][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials
Experimental Protocol
  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

    • Azide-Label: Dissolve the azide-containing fluorescent dye in DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA/TBTA Ligand: Prepare a 200 mM (for THPTA) or 10 mM (for Cu-TBTA complex) stock solution in water or a DMSO/water mixture.[1][11]

    • Sodium Ascorbate: Prepare a fresh 100 mM or 5 mM stock solution in nuclease-free water immediately before use.[1][11] Ascorbic acid solutions are prone to oxidation.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be adjusted as needed.

ReagentStock ConcentrationFinal Concentration/Amount
Alkyne-Oligonucleotide1-5 mM20-200 µM
Azide-Label10 mM1.5 - 50 equivalents (relative to oligo)[11]
Triethylammonium acetate buffer (pH 7.0)2 M0.2 M[1][12]
DMSO100%Up to 50% (v/v)[1]
CuSO₄/Ligand Complex*10 mM (Cu-TBTA) or 100 mM (CuSO₄) + 200 mM (THPTA)0.5 mM (Cu-TBTA) or 25 equivalents (THPTA/CuSO₄)[1][11]
Sodium Ascorbate5 mM or 100 mM0.5 mM or 40 equivalents[1][11]
Nuclease-free water-To final volume

*It is recommended to pre-complex the CuSO₄ with the ligand (e.g., THPTA in a 1:2 ratio) for a few minutes before adding to the reaction mixture.[11]

  • Reaction Incubation:

    • Vortex the reaction mixture thoroughly.

    • If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[1][12]

    • Incubate the reaction at room temperature for 30-60 minutes or overnight.[1][11][12] The reaction is often complete within 30 minutes to 4 hours.[2]

  • Purification of the Labeled Oligonucleotide:

    • For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.[12]

    • For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol or 0.8 volumes of isopropanol.[12]

    • Incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the labeled oligonucleotide.[12]

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol or acetone, centrifuge again, and discard the supernatant.[12]

    • Air-dry the pellet to remove any residual solvent.

    • Resuspend the purified labeled oligonucleotide in a suitable buffer.

    • For higher purity, HPLC purification is recommended.

CuAAC Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Oligo Alkyne-Oligo Solution Mix Combine Reactants Oligo->Mix Azide Azide-Label Solution Azide->Mix Reagents CuSO4, Ligand, Ascorbate Solutions Reagents->Mix Incubate Incubate at Room Temp Mix->Incubate Precipitate Precipitate Labeled Oligo Incubate->Precipitate Wash Wash and Dry Pellet Precipitate->Wash Purified Purified Labeled Oligo Wash->Purified

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the labeling of an azide-modified oligonucleotide with a DBCO-containing label.

Materials
  • Azide-modified oligonucleotide

  • DBCO-containing label (e.g., DBCO-PEG4-NHS ester to label an amine-modified oligo first, or a direct DBCO-dye)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.2-7.5)

  • DMSO (if needed to dissolve the DBCO reagent)

  • Purification supplies (e.g., size-exclusion chromatography columns or HPLC system)

Experimental Protocol
  • Preparation of Reactants:

    • Azide-Oligonucleotide: Dissolve the azide-modified oligonucleotide in the chosen reaction buffer to a final concentration of 1-5 mM.

    • DBCO-Label: Dissolve the DBCO-containing label in DMSO or the reaction buffer to a stock concentration of 10 mM. Note that DBCO-NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, mix the DBCO-label with a 2-4 fold molar excess of the azide-modified oligonucleotide.[10][13]

    • The final DMSO concentration should be kept below 20% if used.[10]

ReagentStock ConcentrationFinal Concentration/Amount
Azide-Oligonucleotide1-5 mM1 equivalent
DBCO-Label10 mM2-4 equivalents
Reaction Buffer (e.g., PBS)1XTo final volume
  • Reaction Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[10][13]

  • Purification of the Labeled Oligonucleotide:

    • Remove the excess unreacted DBCO-label and byproducts.

    • HPLC Purification: Reverse-phase HPLC is highly recommended for achieving high purity.[4] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.[4]

    • Other methods: Size-exclusion chromatography or cartridge purification can also be used.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.

    • The success of the conjugation can be confirmed by mass spectrometry.[4]

SPAAC Workflow Diagram

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification Azide_Oligo Azide-Oligo Solution Mix_SPAAC Combine Reactants Azide_Oligo->Mix_SPAAC DBCO_Label DBCO-Label Solution DBCO_Label->Mix_SPAAC Incubate_SPAAC Incubate at Room Temp or 4°C Mix_SPAAC->Incubate_SPAAC Purify_HPLC HPLC Purification Incubate_SPAAC->Purify_HPLC QC Quantify and QC Purify_HPLC->QC Purified_SPAAC Purified Labeled Oligo QC->Purified_SPAAC

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency of click chemistry reactions for oligonucleotide labeling is generally high, with reports of near-quantitative yields.[2]

ParameterCuAACSPAACReference
Reaction Time 30 min - 4 hours2 - 4 hours (or overnight)[2][10][13]
Typical Yield High, near quantitativeHigh, quantitative[2][10]
Catalyst Required Copper(I)None[2][]
Biocompatibility Lower (due to copper toxicity)High[7][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (CuAAC) Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure proper concentration and ratio of copper and ligand.
Precipitation of reagentsIncrease DMSO concentration or gently heat the reaction mixture.
Low Labeling Efficiency (SPAAC) Hydrolysis of DBCO-NHS esterEquilibrate DBCO-NHS ester to room temperature before opening and use immediately.
Steric hindranceConsider using a DBCO reagent with a longer PEG spacer.[4]
Difficulty in Purification Co-elution of labeled and unlabeled oligosOptimize the HPLC gradient or purification cartridge washing conditions.[4]
Oligonucleotide Degradation Sub-optimal pHEnsure the reaction buffer is within the recommended pH range (typically 7-9 for NHS ester reactions).[4]
Copper-mediated cleavage (CuAAC)Use a copper-chelating ligand like THPTA or TBTA to protect the oligonucleotide.[2]

Conclusion

Click chemistry provides a robust and efficient platform for the labeling of oligonucleotides. The choice between CuAAC and SPAAC will depend on the specific application, with CuAAC offering rapid kinetics and SPAAC providing a copper-free alternative for sensitive biological systems. By following these detailed protocols, researchers can successfully conjugate a wide variety of labels to oligonucleotides for diverse applications in research and development.

References

Application Notes: Synthesis of Biocompatible Hydrogels via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Bicyclo[6.1.0]nonyne (BCN) Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are highly valued in the biomedical field for their exceptional biocompatibility, hydrophilicity, and tunable properties.[1][2] These materials serve as excellent platforms for drug delivery, tissue engineering, and regenerative medicine.[3][4] The formation of a stable hydrogel network requires the crosslinking of polymer chains. Among the most advanced methods for this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[]

SPAAC offers significant advantages for biomedical applications as it is bioorthogonal, meaning it can occur within complex biological environments without interfering with native biochemical processes.[6] The reaction is highly efficient, proceeds at physiological conditions (room temperature, aqueous solution), and, crucially, does not require cytotoxic heavy metal catalysts like copper, which is necessary for the canonical CuAAC click reaction.[7][8]

This document details the use of PEG crosslinkers functionalized with bicyclo[6.1.0]nonyne (BCN), a highly reactive cyclooctyne, for the creation of hydrogels.[8][9] Specifically, we focus on the conceptual use of an endo-BCN-PEG2-alcohol derivative as a building block in a hydrogel system. For a molecule to act as a crosslinker, it must possess at least two reactive groups. The specified this compound is a monofunctional linker.[10][11] Therefore, for the purpose of creating a crosslinked network, this protocol will be based on a conceptually similar, difunctional crosslinker, such as a bis-endo-BCN-PEG derivative , reacting with a multi-arm azide-terminated PEG polymer. This combination allows for the rapid and efficient formation of a stable, three-dimensional hydrogel network.

Mechanism of Action: SPAAC Crosslinking

The hydrogel formation is driven by the reaction between the strained triple bond in the BCN group and an azide (B81097) (-N₃) group. The inherent ring strain of the BCN molecule provides the energy needed to overcome the activation barrier for the [3+2] cycloaddition reaction, leading to the formation of a stable triazole linkage.[][6] When a multi-arm azide-functionalized polymer is mixed with a di-functional BCN-functionalized crosslinker, a covalent network is rapidly formed, resulting in gelation.

Figure 1: SPAAC hydrogel formation mechanism.
Applications

  • Controlled Drug Delivery: The porous structure of PEG hydrogels allows for the encapsulation of therapeutic molecules, which are then released in a sustained manner as the hydrogel degrades or as the drug diffuses through the polymer matrix.[1][2][12]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[4]

  • 3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them ideal for creating 3D environments for cell culture, offering a more physiologically relevant model than traditional 2D culture.

Experimental Protocols

Protocol 1: Hydrogel Synthesis via SPAAC

This protocol describes the formation of a hydrogel by mixing a solution of a 4-arm PEG-Azide polymer with a solution of a bis-endo-BCN-PEG crosslinker.

Materials:

  • 4-arm PEG-Azide (10 kDa)

  • bis-endo-BCN-PEG crosslinker (e.g., 3.4 kDa)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Workflow Diagram:

Hydrogel_Synthesis_Workflow prep_A 1. Prepare Precursor A (4-arm PEG-Azide in DPBS) mix 3. Mix Precursors A and B (e.g., 1:1 volume ratio) prep_A->mix prep_B 2. Prepare Precursor B (bis-BCN-PEG in DPBS) prep_B->mix vortex 4. Vortex Briefly (~5 seconds) mix->vortex gel 5. Allow Gelation (Incubate at RT or 37°C) vortex->gel characterize 6. Proceed to Characterization (Swelling, Mechanical, etc.) gel->characterize

Figure 2: Workflow for hydrogel synthesis.

Procedure:

  • Precursor Solution A (PEG-Azide): Prepare a 20% (w/v) solution of 4-arm PEG-Azide in sterile DPBS. For example, dissolve 20 mg of 4-arm PEG-Azide in 100 µL of DPBS. Vortex until fully dissolved.

  • Precursor Solution B (BCN-PEG-BCN): Prepare a stoichiometric equivalent solution of the bis-BCN-PEG crosslinker in sterile DPBS. The exact concentration will depend on the molecular weights to achieve a 1:1 molar ratio of azide to BCN groups. For this example, a 6.8% (w/v) solution may be appropriate.

  • Hydrogel Formation: In a sterile microcentrifuge tube, add 50 µL of Precursor Solution A.

  • Carefully add 50 µL of Precursor Solution B to the same tube.

  • Immediately vortex the mixture for 3-5 seconds to ensure homogeneity.

  • Allow the mixture to stand at room temperature or incubate at 37°C. Gelation should occur within minutes. The gel is now ready for characterization experiments.

Protocol 2: Swelling Ratio Measurement

The swelling ratio provides insight into the hydrogel's water absorption capacity and crosslinking density.[13]

Materials:

  • Synthesized hydrogel

  • Deionized (DI) water or PBS

  • Weighing balance

  • Spatula

  • Kimwipes

Procedure:

  • Prepare a hydrogel sample (approx. 100 µL volume) and allow it to fully gel.

  • Record the initial weight of the swollen hydrogel (Mₛ).

  • Lyophilize (freeze-dry) the hydrogel sample for 24-48 hours until all water has been removed.

  • Record the weight of the dried hydrogel (Mₑ).[14]

  • Immerse the dried hydrogel in a beaker containing an excess of DI water or PBS at room temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record its weight.[15]

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the mass swelling ratio (q) using the following formula:[16]

    • q = (Mₛ - Mₑ) / Mₑ

    • Where Mₛ is the mass of the swollen hydrogel at a given time and Mₑ is the mass of the dry hydrogel.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to quantify the release of an encapsulated model drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel (e.g., containing Bovine Serum Albumin - BSA, or a small molecule drug like Doxorubicin)

  • Release buffer (e.g., PBS at pH 7.4)

  • Incubator or shaking water bath at 37°C

  • UV-Vis Spectrophotometer or HPLC system

  • Centrifuge tubes

Procedure:

  • Prepare Drug-Loaded Hydrogel: Add the model drug to the PEG-Azide precursor solution (Protocol 1, Step 1) before mixing with the BCN crosslinker.

  • Place a known mass of the resulting drug-loaded hydrogel into a centrifuge tube.

  • Add a known volume of release buffer (e.g., 1 mL of PBS) to the tube.

  • Incubate the tube at 37°C with gentle shaking.

  • At specified time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw the entire volume of the release buffer (supernatant) and replace it with an equal volume of fresh buffer. This ensures "sink conditions."

  • Quantify the concentration of the drug in the collected supernatant using an appropriate analytical method (e.g., UV-Vis spectrophotometry at 280 nm for BSA).

  • Calculate the cumulative percentage of drug released over time.

Figure 3: Conceptual diagram of drug release from a hydrogel matrix.

Data Presentation

The following tables present illustrative data that could be obtained from the characterization of these hydrogels. Actual results will vary based on specific polymer molecular weights, concentrations, and experimental conditions.

Table 1: Hydrogel Gelation Time
Total Polymer Conc. (% w/v)Temperature (°C)Example Gelation Time (minutes)
5%25~10 - 15
5%37~5 - 8
10%25~4 - 6
10%37~1 - 3
Table 2: Equilibrium Swelling Ratio
Hydrogel Formulation (Total Polymer Conc.)Swelling MediumExample Equilibrium Mass Swelling Ratio (q)
5% w/vDI Water25 - 35
5% w/vPBS (pH 7.4)20 - 30
10% w/vDI Water12 - 18
10% w/vPBS (pH 7.4)10 - 15
Table 3: Mechanical Properties (from Rheology)
Hydrogel Formulation (Total Polymer Conc.)Example Storage Modulus (G') (Pa) Example Loss Modulus (G'') (Pa)
5% w/v500 - 150020 - 50
10% w/v2000 - 500080 - 150

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of endo-BCN-PEG2-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with endo-BCN-PEG2-alcohol and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a PEGylated derivative containing a bicyclo[6.1.0]nonyne (BCN) group and a hydroxyl group.[1][2] The BCN group is a strained alkyne that readily reacts with azide-tagged biomolecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3] The PEG2 linker enhances the hydrophilic properties of the molecule, which can improve the solubility and biocompatibility of the resulting conjugate.[4] The terminal hydroxyl group allows for further chemical modifications. This reagent is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for labeling or imaging biomolecules.[1][3]

Q2: In which solvents is this compound soluble?

According to manufacturer data, this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[5]

Q3: Is there any quantitative data available on the solubility of this compound?

Q4: How does the PEG linker in this compound affect the solubility of the final conjugate?

The polyethylene (B3416737) glycol (PEG) linker is known to be hydrophilic and flexible.[9] Attaching PEG chains to a molecule, a process called PEGylation, generally increases its hydrophilicity, which can lead to improved solubility in aqueous solutions.[9] This is a key advantage when working with hydrophobic drugs or proteins.[9] The PEG linker can also enhance the stability of the conjugate and reduce its immunogenicity.[9]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during your experiments.

Issue 1: The this compound powder is difficult to dissolve.

Possible Causes:

  • Inappropriate solvent selection: The chosen solvent may not be optimal for the initial dissolution.

  • Insufficient solvent volume: The amount of solvent may be too low for the quantity of the compound.

  • Compound aggregation: The powder may have clumped, reducing the surface area for dissolution.

  • Low temperature: Dissolution may be slower at lower temperatures.

Solutions:

  • Initial Dissolution in an Organic Solvent: For reactions in aqueous buffers, it is best practice to first dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Use of Sonication: An ultrasonic bath can be used to break up aggregates and accelerate dissolution, particularly for higher concentrations in DMSO.[6]

  • Gentle Warming: If appropriate for the stability of your molecule, gentle warming can increase the rate of dissolution.

  • Fresh Solvent: Ensure you are using high-quality, anhydrous solvents, especially for DMSO, as absorbed water can affect solubility.[6]

Issue 2: The conjugate precipitates out of solution after formation.

Possible Causes:

  • Low aqueous solubility of the final conjugate: The properties of the molecule conjugated to the BCN-PEG linker may result in an overall hydrophobic conjugate.

  • High concentration of the conjugate: The concentration of the final product may exceed its solubility limit in the reaction buffer.

  • Buffer conditions: The pH or ionic strength of the buffer may not be optimal for the solubility of the conjugate.

  • Aggregation: The conjugate molecules may be self-associating and precipitating.

Solutions:

  • Optimize Buffer Composition:

    • pH Adjustment: Systematically vary the pH of your buffer to find the point of maximum solubility.

    • Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer, as this can influence solubility.

  • Incorporate Co-solvents or Additives:

    • Consider adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the final buffer system, if compatible with your downstream application.

    • The addition of PEG (e.g., PEG-4000 or PEG-8000) as an excipient can help to reduce aggregation and improve the solubility of small molecules in aqueous solutions.[10]

  • Work at Lower Concentrations: If possible, perform the conjugation reaction at a lower concentration to prevent the product from exceeding its solubility limit.

Issue 3: The conjugate shows poor solubility during purification.

Possible Causes:

  • Precipitation on the chromatography column: The mobile phase may not be suitable for maintaining the solubility of the conjugate.

  • Aggregation during concentration steps: The conjugate may aggregate and precipitate when the sample is concentrated.

Solutions:

  • Adjust Mobile Phase: If using chromatography, ensure the mobile phase is optimized for the solubility of your conjugate. This may involve adjusting the pH, ionic strength, or adding a small amount of an organic modifier.

  • Use Stabilizing Excipients: Consider adding stabilizing agents to your buffers during purification to prevent aggregation.

  • Gentle Concentration Methods: When concentrating your sample, use methods that are less likely to induce precipitation, such as dialysis or tangential flow filtration, rather than precipitation-based methods.

Quantitative Data Summary

CompoundSolventReported SolubilityNotes
endo-BCN-PEG2-NH2DMSO250 mg/mLUltrasonic assistance is recommended. The hygroscopic nature of DMSO can impact solubility.[6]
This compoundWater, DMSO, DCM, DMFSolubleQuantitative limits not specified by manufacturers.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Conjugation to an Azide-Containing Protein

Objective: To perform a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

Procedure:

  • Prepare the azide-containing protein at a known concentration in the reaction buffer.

  • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the stock solution dropwise while gently vortexing to avoid localized high concentrations that could cause precipitation.

  • Incubate the reaction mixture. Typical conditions are room temperature for 2-6 hours or 4°C for 6-12 hours. The optimal time and temperature should be determined empirically for your specific system.

  • After the incubation is complete, the reaction mixture can be purified using methods such as size-exclusion chromatography to remove any unreacted this compound.

Visualizations

Troubleshooting_Workflow Start Solubility Issue with This compound or its Conjugate Initial_Dissolution Issue with Initial Dissolution of Powder? Start->Initial_Dissolution Conjugate_Precipitation Conjugate Precipitates in Solution? Initial_Dissolution->Conjugate_Precipitation No Use_DMSO_DMF Use DMSO or DMF for Initial Stock Solution Initial_Dissolution->Use_DMSO_DMF Yes Purification_Solubility Poor Solubility During Purification? Conjugate_Precipitation->Purification_Solubility No Optimize_Buffer Optimize Buffer pH and Ionic Strength Conjugate_Precipitation->Optimize_Buffer Yes Adjust_Mobile_Phase Adjust Mobile Phase Composition Purification_Solubility->Adjust_Mobile_Phase Yes Use_Sonication Apply Sonication to Aid Dissolution Use_DMSO_DMF->Use_Sonication Fresh_Solvent Use Fresh, Anhydrous Solvent Use_Sonication->Fresh_Solvent Add_Cosolvent Add Co-solvents or Solubility Enhancers (e.g., PEG) Optimize_Buffer->Add_Cosolvent Lower_Concentration Reduce Reaction Concentration Add_Cosolvent->Lower_Concentration Add_Stabilizers Add Stabilizing Excipients to Buffers Adjust_Mobile_Phase->Add_Stabilizers

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental_Workflow Prep_Stock Prepare Stock Solution of this compound in DMSO/DMF Conjugation Add BCN-PEG Stock to Protein Solution Dropwise Prep_Stock->Conjugation Prep_Protein Prepare Azide-Modified Protein in Aqueous Buffer Prep_Protein->Conjugation Incubation Incubate Reaction (e.g., RT for 2-6h) Conjugation->Incubation Purification Purify Conjugate (e.g., SEC) Incubation->Purification Final_Product Characterize Final Conjugate Purification->Final_Product

Caption: Experimental workflow for bioconjugation.

References

BCN in Biological Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bicyclo[6.1.0]nonyne (BCN) in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of BCN in biological media?

A1: The most significant side reaction of BCN in biological media is its reactivity with thiol-containing molecules, particularly the free cysteine residues in proteins.[1][2] This can lead to azide-independent, non-specific labeling of biomolecules.[2] Additionally, the stability of the linker attaching the BCN moiety to your molecule of interest can be a concern. For instance, carbamate (B1207046) linkages have been shown to be less stable in cell culture and in vivo compared to more robust amide linkages.[3][4][5] There is also evidence that BCN can be degraded under acidic conditions and within certain intracellular environments, such as in immune phagocytes.[6][7]

Q2: My azide-negative control experiment shows significant background signal. What is the likely cause?

A2: A high background signal in your azide-negative control is most likely due to the reaction of BCN with free thiols on proteins or other biomolecules in your sample.[2] This "thiol-yne" addition is a known off-target reaction for several cyclooctynes, including BCN.[1][2]

Q3: How can I minimize non-specific labeling caused by BCN's reactivity with thiols?

A3: There are two primary strategies to mitigate this issue:

  • Thiol Alkylation: Pre-incubate your protein sample with a thiol-alkylating agent, such as iodoacetamide (B48618) (IAM), to block the free cysteine residues before adding your BCN-containing reagent.[2]

  • Competitive Inhibition: Add a small, non-peptidyl thiol like β-mercaptoethanol (βME) to the reaction mixture.[1] The βME will compete with the cysteines on your protein of interest for reaction with BCN, thereby reducing the non-specific labeling.[1]

Q4: I am observing a loss of signal over time in my live-cell imaging experiment. What could be the reason?

A4: Signal loss over time can be attributed to a few factors:

  • Linker Instability: If your BCN probe is attached via a carbamate linker, it may be susceptible to hydrolysis in biological media or within cells, leading to the cleavage of your probe.[3][5] Using a more stable amide linkage is recommended for long-term experiments.[3][5]

  • Intracellular Degradation: In certain cell types, particularly phagocytic cells like RAW 264.7, the BCN moiety itself can be degraded intracellularly.[7]

  • General experimental issues: Other factors such as photobleaching of the fluorophore or internalization and trafficking of the labeled molecule to acidic compartments could also contribute to signal loss.

Q5: Is BCN suitable for in vivo experiments?

A5: BCN has been used in in vivo applications. However, its propensity for thiol side reactions and the potential for linker instability should be carefully considered during experimental design. The choice of linker is critical for ensuring the stability of the BCN-conjugate in the complex in vivo environment.[5]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Labeling
Potential Cause Troubleshooting Steps
Reaction with free thiols 1. Confirm the issue: Run an azide-negative control. A strong signal in this control points to thiol reactivity. 2. Block free thiols: Pre-treat your sample with iodoacetamide (IAM) before adding the BCN reagent. (See Experimental Protocol 1). 3. Use a competitor: Add a low concentration of β-mercaptoethanol (βME) to your reaction to compete with protein thiols for BCN.[1]
Hydrophobic aggregation of BCN reagent 1. Assess reagent solubility: Ensure your BCN reagent is fully dissolved in a compatible solvent before adding it to your aqueous biological sample. 2. Incorporate PEG linkers: Use BCN reagents functionalized with polyethylene (B3416737) glycol (PEG) linkers to improve aqueous solubility.[8]
Issue 2: Low or No Labeling Signal
Potential Cause Troubleshooting Steps
Degradation of BCN reagent 1. Check reagent storage: Ensure the BCN reagent has been stored correctly, protected from light and moisture. 2. Test reagent activity: Perform a quality control experiment with a known azide-containing molecule to confirm the reactivity of your BCN reagent.
Inefficient reaction conditions 1. Optimize reaction time and concentration: Increase the incubation time or the concentration of your BCN and azide (B81097) reagents. 2. Check pH of the medium: While SPAAC is generally tolerant of a range of pH values, ensure the pH of your biological medium is within the optimal range for your specific reagents.
Steric hindrance 1. Evaluate the labeling site: The azide on your target molecule may be in a sterically hindered environment, preventing efficient reaction with BCN.[9] Consider redesigning your construct to place the azide in a more accessible location.

Data Presentation

Table 1: Stability of BCN Linkages in Biological Systems

Linkage TypeStability in Cell CultureRecommended UseReference
Amide HighLong-term experiments, in vivo studies[3][5]
Carbamate Low to ModerateShort-term experiments; may be desirable for prodrug applications where cleavage is intended[3][4][5][6]
Ether HighStable probe applications[3]

Experimental Protocols

Protocol 1: Alkylation of Free Thiols with Iodoacetamide (IAM) to Reduce Non-Specific BCN Labeling
  • Protein Preparation: Prepare your protein sample in a suitable buffer (e.g., PBS, pH 7.4).

  • Reduction (Optional): If your protein contains disulfide bonds that may need to be reduced to expose cysteine residues for other purposes, treat with a reducing agent like DTT. Purify the protein from the reducing agent before proceeding.

  • IAM Treatment: Add a 10-fold molar excess of iodoacetamide (IAM) to your protein solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching: Quench any unreacted IAM by adding a small molecule thiol, such as DTT or cysteine, to a final concentration of 2-5 mM.

  • Buffer Exchange: Remove excess IAM and quenching reagent by buffer exchange using a desalting column or dialysis.

  • BCN Labeling: Proceed with your standard strain-promoted azide-alkyne cycloaddition (SPAAC) protocol using your BCN-containing reagent.

Visualizations

cluster_main Desired SPAAC Reaction Azide_Biomolecule Azide-tagged Biomolecule Labeled_Product Stable Triazole Labeled Product Azide_Biomolecule->Labeled_Product SPAAC BCN_Probe BCN-containing Probe BCN_Probe->Labeled_Product

Caption: Desired Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

cluster_side Thiol-yne Side Reaction Thiol_Protein Protein with free Cysteine (Thiol) Nonspecific_Product Non-specific Thioether Adduct Thiol_Protein->Nonspecific_Product Thiol-yne Addition BCN_Probe_Side BCN-containing Probe BCN_Probe_Side->Nonspecific_Product

Caption: Undesired thiol-yne side reaction leading to non-specific labeling.

Start High Background in Azide-Negative Control? Cause Likely Thiol-yne Side Reaction Start->Cause Yes End Reduced Background Signal Start->End No Solution1 Pre-treat with Iodoacetamide (IAM) Cause->Solution1 Solution2 Add β-mercaptoethanol (βME) as competitor Cause->Solution2 Solution1->End Solution2->End

Caption: Troubleshooting workflow for high background signal.

References

stability of endo-BCN-PEG2-alcohol in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of endo-BCN-PEG2-alcohol in various buffer systems. Understanding the stability of this reagent is critical for the success of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions in bioconjugation and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage (months to years), this compound should be stored at -20°C, protected from light.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound is generally stable enough for shipping at ambient temperatures for a few weeks.[1] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month, also protected from light.

Q2: How stable is the BCN group in aqueous buffers?

A2: The bicyclononyne (BCN) moiety is generally suitable for aqueous bioconjugation reactions.[2] However, its stability is influenced by pH and the presence of certain reagents. It exhibits instability under acidic conditions.[3] For instance, significant degradation is observed in the presence of trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3] When conjugated to a protein, some instability has also been noted in PBS at pH 7.2.[4]

Q3: Are there specific components in buffers I should be cautious about?

A3: Yes, the presence of thiols, such as glutathione (B108866) (GSH), can lead to the degradation of the BCN group.[4] If a reducing agent is required in your experimental workflow, dithiothreitol (B142953) (DTT) may be a more compatible option than tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for some click chemistry handles, though BCN has shown greater stability than DBCO in the presence of TCEP.

Q4: What are the known degradation pathways for BCN derivatives?

A4: The primary known degradation pathways for BCN derivatives in aqueous environments are hydrolysis and oxidation.[3] Under acidic conditions, the strained alkyne functionality is susceptible to degradation.[3] The specific degradation products will depend on the exact conditions (pH, temperature, presence of other reagents).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no azide (B81097) conjugation efficiency. Degradation of this compound due to improper storage or handling.Ensure the compound has been stored at the correct temperature (-20°C for long-term) and protected from light. Prepare fresh stock solutions if degradation is suspected.
Instability of the BCN group in the chosen reaction buffer.If using an acidic buffer, consider increasing the pH to the neutral range if your biomolecule is stable under these conditions. If your buffer contains thiols (e.g., from a cell lysate), be aware of potential BCN degradation. Consider performing the reaction in a thiol-free buffer if possible.
The carbamate (B1207046) linkage in the this compound is less stable than an amide linkage.[3]For applications requiring prolonged incubation, consider using a BCN derivative with a more stable amide linkage if available.
Inconsistent experimental results. Buffer composition and pH are affecting the stability of the BCN linker.Strictly control the pH and composition of your reaction buffer between experiments. Use freshly prepared buffers to avoid any changes in pH or contamination.
Formation of unexpected byproducts. Degradation of the this compound.Analyze the reaction mixture by HPLC or mass spectrometry to identify potential degradation products. This can help in optimizing the reaction conditions to minimize degradation.

Stability Data

The stability of the BCN moiety is highly dependent on the experimental conditions. Below is a summary of available quantitative data.

Condition Buffer/Medium Parameter Value Reference
Presence of ThiolsNot specifiedHalf-life in the presence of Glutathione (GSH)~6 hours[4]
Acidic ConditionsDichloromethane (DCM) or TolueneStabilityProne to degradation in the presence of 3% (w/v) Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) over 30 minutes.[3]
Neutral pHPBS (when conjugated to a protein)StabilityShows some instability at pH 7.2.[4]

Note: Comprehensive quantitative data on the half-life of this compound in a wide range of common laboratory buffers (e.g., HEPES, Tris, Acetate) at various pH values and temperatures is limited in publicly available literature. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol provides a general method to determine the stability of this compound in your buffer of choice using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your chosen buffer (e.g., PBS, Tris-HCl, HEPES) at the desired pH

  • Anhydrous DMSO

  • Reverse-phase HPLC system with a C18 column and a UV detector

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the test solution by diluting the stock solution into your chosen buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Take time-point samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The frequency of sampling should be adjusted based on the expected stability.

  • Analyze the samples by HPLC immediately after collection.

    • Inject a fixed volume of each time-point sample onto the C18 column.

    • Elute the compound using a suitable gradient of your mobile phases.

    • Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Quantify the remaining this compound at each time point by measuring the peak area of the corresponding chromatographic peak.

  • Calculate the percentage of remaining compound at each time point relative to the t=0 sample.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a first-order decay model.

Visualizations

Logical Workflow for Troubleshooting SPAAC Reactions

troubleshooting_workflow Troubleshooting Workflow for SPAAC Reactions start Low SPAAC Reaction Yield check_reagents Verify Reagent Integrity (this compound & Azide) start->check_reagents check_storage Proper Storage? (-20°C, protected from light) check_reagents->check_storage reagent_ok Reagents are Valid check_storage->reagent_ok Yes reagent_bad Prepare Fresh Reagents check_storage->reagent_bad No check_buffer Evaluate Buffer Conditions reagent_ok->check_buffer reagent_bad->check_reagents is_acidic Is pH < 6.5? check_buffer->is_acidic acidic_solution Increase pH to Neutral Range (if biomolecule is stable) is_acidic->acidic_solution Yes has_thiols Does Buffer Contain Thiols (e.g., GSH, DTT)? is_acidic->has_thiols No acidic_solution->has_thiols thiol_solution Consider Thiol-Free Buffer or Shorter Reaction Time has_thiols->thiol_solution Yes optimize_reaction Optimize Reaction Parameters (Concentration, Temperature) has_thiols->optimize_reaction No thiol_solution->optimize_reaction final_analysis Analyze Final Product optimize_reaction->final_analysis

Caption: A logical workflow to diagnose and resolve issues of low yield in SPAAC reactions.

Factors Influencing this compound Stability

stability_factors Key Factors Affecting this compound Stability stability This compound Stability ph Buffer pH (Instability in Acidic Conditions) stability->ph thiols Presence of Thiols (e.g., Glutathione) stability->thiols temperature Temperature (Higher Temp Accelerates Degradation) stability->temperature storage Storage Conditions (-20°C, Protected from Light) stability->storage linkage Linkage Type (Carbamate vs. Amide) stability->linkage

Caption: Factors that can impact the stability of this compound in experimental settings.

References

Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and faster reaction times.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is slow or the yield is very low. What are the primary factors I should investigate?

Low yields or slow reaction kinetics in SPAAC reactions can be attributed to several factors. The most common issues to investigate are:

  • Suboptimal Reactant Choice: The reactivity of the cyclooctyne (B158145) is a critical factor. Less reactive cyclooctynes, such as some DBCO derivatives, may lead to sluggish reactions.[1] The electronic properties of the azide (B81097) can also influence reactivity.[2][3]

  • Poor Reagent Quality or Degradation: The purity and stability of your azide and cyclooctyne are paramount. Cyclooctynes, in particular, can degrade over time due to oxidation.[4] Ensure proper storage of all reagents, typically at -20°C or -80°C, protected from light and moisture.[5] It is always recommended to prepare fresh solutions before each experiment.[5]

  • Unfavorable Reaction Conditions: The reaction's pH, temperature, and solvent system can significantly impact the outcome. SPAAC reactions are often sensitive to these parameters.[1][6]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can physically impede the reaction, slowing it down or preventing it from going to completion.[1][6]

  • Low Reactant Concentration: The law of mass action dictates that lower concentrations will result in slower reaction rates.[6]

Q2: How do I choose the right cyclooctyne for my experiment?

The choice of cyclooctyne has a significant impact on the reaction rate. For faster kinetics, consider using more strained and electron-rich cyclooctynes.

  • Reactivity Comparison: Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO).[1] Studies have shown that the choice of cyclooctyne can lead to dramatic differences in reaction times.[1]

  • Stability: While highly reactive cyclooctynes can improve yields, their stability should be considered, as some may be more prone to degradation.[7]

Q3: What are the optimal reaction conditions for a SPAAC reaction?

Optimizing reaction conditions is crucial for achieving high yields.

  • pH: SPAAC reactions are typically performed in aqueous buffers at or near physiological pH (pH 7-8).[1] However, the optimal pH can be system-dependent, and screening a range from 6.5 to 8.5 is advisable.[1] Some studies indicate that higher pH values generally increase reaction rates.[2][3][6]

  • Temperature: Reactions are often run at room temperature (25°C) or 37°C.[5][6] Increasing the temperature can accelerate the reaction, but the thermal stability of your biomolecules must be taken into account to prevent degradation or precipitation.[6]

  • Solvents: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants.[1] However, the proportion of organic co-solvent can affect the reaction rate, and high concentrations of solvents like DMSO can lead to protein precipitation.[6] Interestingly, some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.[6]

Q4: I suspect steric hindrance is an issue. How can I mitigate this?

Steric hindrance can be a significant barrier to efficient SPAAC reactions.

  • Reagent Redesign: If possible, redesign your reagents to minimize bulky groups around the reacting moieties.[1]

  • PEG Spacers: Incorporating a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne and the molecule of interest can significantly increase reaction rates.[6] The PEG spacer extends the reactive group away from the surface of a biomolecule, reducing steric hindrance and improving accessibility.[6] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2][3][6]

Q5: I am observing non-specific labeling or side reactions. What could be the cause?

While SPAAC is known for its high specificity, side reactions can occur under certain conditions.

  • Reaction with Cysteine Residues: DBCO reagents have been reported to exhibit some off-target reactivity with cysteine residues.

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, leading to lower yields of the desired product.[6] SPAAC is highly sensitive to even low concentrations of sodium azide.[6]

  • Instability of Reactants: The cyclooctyne or the azide-containing molecule may be degrading under the reaction conditions, leading to the formation of side products.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in your SPAAC reaction.

Troubleshooting Workflow for Low SPAAC Yield

Troubleshooting_Workflow cluster_reagent_quality Reagent Quality Checks cluster_reaction_conditions Reaction Condition Optimization cluster_reactant_choice Reactant Choice Evaluation cluster_steric_hindrance Steric Hindrance Mitigation start Start: Low SPAAC Yield reagent_quality 1. Check Reagent Quality start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK purity Verify purity of azide and cyclooctyne (NMR, MS) reagent_quality->purity Purity issue? reactant_choice 3. Evaluate Reactant Choice reaction_conditions->reactant_choice Conditions OK ph Screen pH range (6.5-8.5) reaction_conditions->ph Suboptimal? steric_hindrance 4. Assess Steric Hindrance reactant_choice->steric_hindrance Reactants OK cyclooctyne Switch to a more reactive cyclooctyne (e.g., BCN) reactant_choice->cyclooctyne Inefficient? end_fail Contact Technical Support steric_hindrance->end_fail No obvious hindrance peg_spacer Incorporate a PEG spacer steric_hindrance->peg_spacer Hindrance likely? end_success Success: Improved Yield purity->end_success Yes -> Resolve & Retry freshness Use freshly prepared solutions storage Confirm proper storage (-20°C or -80°C, protected) ph->end_success Yes -> Optimize & Retry temperature Test different temperatures (RT, 37°C) concentration Increase reactant concentrations solvent Optimize co-solvent percentage cyclooctyne->end_success Yes -> Resynthesize & Retry peg_spacer->end_success Yes -> Redesign & Retry

Caption: A step-by-step workflow for troubleshooting low yields in SPAAC reactions.

Data Presentation

Table 1: Influence of Reaction Parameters on SPAAC Kinetics

ParameterGeneral ObservationRecommended Action for Low YieldCitation
Cyclooctyne Choice More strained cyclooctynes (e.g., BCN) react faster than less strained ones (e.g., DBCO).Switch to a more reactive cyclooctyne derivative.[1]
pH Reaction rates generally increase with higher pH, with an optimal range typically between 7 and 8.5.Screen a range of pH values (e.g., 6.5-8.5) to find the optimum for your specific system.[1][2][3][6]
Temperature Higher temperatures (e.g., 37°C vs. room temperature) increase the reaction rate.Increase the reaction temperature, ensuring the stability of your biomolecules.[1][5][6]
Reactant Concentration Higher concentrations lead to faster reaction rates.Increase the concentration of one or both reactants.[6]
PEG Spacer The presence of a PEG spacer can increase reaction rates by reducing steric hindrance.Incorporate a PEG linker into your cyclooctyne-containing molecule.[2][3][6]
Organic Co-solvent Can improve solubility but may impact reaction rates. High concentrations can be detrimental.Use the minimum amount of co-solvent necessary for solubility; screen different co-solvents.[1][6]

Experimental Protocols

Protocol 1: General Procedure for a Trial SPAAC Reaction

This protocol provides a starting point for setting up a SPAAC reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mM.

    • Prepare a stock solution of your cyclooctyne reagent in a compatible solvent (e.g., DMSO, DMF) at a concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing solution with the appropriate volume of buffer to achieve the desired final concentration.

    • Add the cyclooctyne stock solution to the reaction mixture. A typical starting point is to use a 1.1 to 2-fold molar excess of the cyclooctyne. The final concentration of the limiting reagent is often in the micromolar to low millimolar range.[8]

    • Ensure the final concentration of any organic co-solvent is kept to a minimum (ideally <10%) to avoid denaturation of biomolecules.[5]

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle shaking.

    • Monitor the reaction progress over time (e.g., 1, 4, 12, and 24 hours).

  • Analysis:

    • Analyze the reaction mixture using an appropriate technique such as LC-MS, SDS-PAGE (for proteins), or HPLC to determine the extent of conjugation.

Protocol 2: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy

This protocol is useful for determining the rate of your SPAAC reaction by monitoring the disappearance of the DBCO absorbance peak.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for many DBCO reagents.[6]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[6]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time, recording data points at regular intervals until the absorbance stabilizes, indicating reaction completion.[6]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant.[6]

Logical Relationship for Diagnosing Reaction Failure

Reaction_Failure_Diagnosis cluster_reagents Reagent Integrity Checks cluster_setup Experimental Setup Review cluster_conditions Reaction Condition Re-evaluation start Start: Reaction Failure (No Product Formation) check_reagents 1. Verify Reagent Integrity start->check_reagents check_setup 2. Review Experimental Setup check_reagents->check_setup Reagents OK azide_ok Is azide functionalization confirmed? check_reagents->azide_ok Degraded? check_conditions 3. Re-evaluate Reaction Conditions check_setup->check_conditions Setup OK stoichiometry_ok Are reactant stoichiometries correct? check_setup->stoichiometry_ok Incorrect? consult Consult Literature for Similar Systems check_conditions->consult Conditions OK ph_temp_ok Are pH and temperature appropriate? check_conditions->ph_temp_ok Inappropriate? success Problem Identified & Resolved azide_ok->success Yes -> Re-synthesize/Purify & Retry alkyne_ok Is cyclooctyne active (not degraded)? stoichiometry_ok->success Yes -> Correct & Retry buffer_ok Is the buffer free of competing azides (e.g., NaN3)? ph_temp_ok->success Yes -> Optimize & Retry solubility_ok Are all reactants soluble in the reaction mixture?

Caption: A decision tree for diagnosing complete SPAAC reaction failure.

References

Technical Support Center: Purification of endo-BCN-PEG2-alcohol Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of proteins labeled with endo-BCN-PEG2-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein labeling?

This compound is a chemical linker used in bioconjugation.[1][2] It contains three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that reacts with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with biological processes.[3][][5]

  • Polyethylene Glycol (PEG2): A short, two-unit PEG spacer that enhances the solubility and reduces aggregation of the labeled protein.[6]

  • Alcohol (-OH): A terminal hydroxyl group that can be used for further modifications if needed.

In a typical workflow, a protein of interest is first modified to introduce an azide (B81097) group. Then, this compound is added, and the BCN group "clicks" onto the azide, forming a stable covalent bond.[3]

Q2: Which purification techniques are suitable for proteins labeled with this compound?

The most common and effective techniques for purifying PEGylated proteins, including those labeled with this compound, are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. Since the labeled protein is larger than the unlabeled protein and the excess labeling reagent, SEC is often a good first step for purification.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG linker can shield charged residues on the protein surface, altering its overall charge and allowing for separation from the unlabeled protein.[7]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The BCN group is hydrophobic and can alter the surface hydrophobicity of the protein, enabling separation.[8]

  • Reverse Phase Chromatography (RPC): While effective for analytical purposes and for smaller proteins or peptides, RPC often requires denaturing conditions (organic solvents), which may not be suitable for all proteins.

Q3: How can I confirm that my protein has been successfully labeled?

Several analytical techniques can be used to verify labeling:

  • SDS-PAGE: The labeled protein will have a higher molecular weight than the unlabeled protein, resulting in a noticeable band shift on the gel. In-gel fluorescence can be used if a fluorescent tag is incorporated.[9]

  • Mass Spectrometry (MS): Provides a precise measurement of the protein's molecular weight, allowing for confirmation of the added mass from the this compound label.[10][11]

  • UV-Vis Spectroscopy: If the labeling reagent or an additional tag has a chromophore, changes in the UV-Vis spectrum can indicate successful conjugation.

Q4: What is a typical labeling efficiency for a SPAAC reaction?

SPAAC reactions are generally highly efficient, often achieving quantitative or near-quantitative yields.[3] However, the efficiency can be influenced by factors such as the accessibility of the azide group on the protein, the concentration of reactants, and the reaction time. It is always recommended to determine the degree of labeling experimentally.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency
Possible Cause Recommended Solution
Inaccessible azide group on the protein. Consider re-engineering the protein to place the azide-modified amino acid in a more exposed location.
Insufficient molar excess of this compound. Increase the molar excess of the labeling reagent (e.g., from 10-fold to 20-fold or higher).[6]
Short reaction time or low temperature. Increase the incubation time (e.g., to 4-12 hours or overnight) and/or perform the reaction at a higher temperature (e.g., room temperature or 37°C), if the protein is stable under these conditions.[6]
Degradation of the labeling reagent. Ensure that the this compound is stored correctly and is not expired. Prepare fresh solutions before use.
Presence of interfering substances in the buffer. Desalt the protein sample into a suitable reaction buffer (e.g., PBS) before labeling. Avoid buffers containing components that could react with the BCN group.
Problem 2: Protein Aggregation During or After Labeling
Possible Cause Recommended Solution
Increased hydrophobicity due to the BCN group. Optimize the reaction buffer by adding non-ionic detergents (e.g., 0.1% Tween-20) or other stabilizing agents.
High protein concentration. Perform the labeling reaction at a lower protein concentration.
Suboptimal buffer conditions (pH, ionic strength). Screen different buffer conditions to find the optimal pH and salt concentration for protein stability.
Freeze-thaw cycles. Aliquot the protein and labeling reagent to minimize freeze-thaw cycles.
Problem 3: Difficulty in Purifying the Labeled Protein
Possible Cause Recommended Solution
Co-elution of labeled and unlabeled protein in SEC. Use a longer SEC column or a resin with a smaller particle size for higher resolution. Ensure the molecular weight difference is sufficient for separation.
Similar charge of labeled and unlabeled protein in IEX. Adjust the pH of the buffers to maximize the charge difference. Use a shallower salt gradient for elution.[12]
Poor separation in HIC. Screen different HIC resins with varying hydrophobicity (e.g., Phenyl, Butyl, Octyl). Optimize the salt concentration in the binding and elution buffers.
Low recovery of the labeled protein. If the protein is sticking to the column, modify the elution conditions (e.g., increase salt in IEX, decrease salt in HIC). Check for protein precipitation on the column.
Presence of excess, unreacted this compound. Perform a desalting or buffer exchange step (e.g., using a spin column) immediately after the labeling reaction to remove the bulk of the unreacted reagent before chromatographic purification.[3]

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol outlines a general procedure for labeling a protein containing an azide group with this compound via a SPAAC reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Prepare the Reagents:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to prevent protein denaturation.[6]

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[6]

  • Removal of Excess Reagent:

    • Remove the unreacted this compound using a desalting column or through dialysis against the desired buffer for the subsequent purification step.[3][6]

  • Characterization of Labeling:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to observe the molecular weight shift.

    • Confirm the mass of the labeled protein using mass spectrometry.

Protocol 2: Purification of the Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol describes the purification of the labeled protein from unreacted protein and labeling reagent using SEC.

Materials:

  • Labeled protein mixture from Protocol 1

  • SEC column with an appropriate molecular weight range

  • FPLC or HPLC system

  • SEC running buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the SEC running buffer.

  • Sample Injection:

    • Filter the labeled protein sample through a 0.22 µm filter.

    • Inject the filtered sample onto the equilibrated column. The injection volume should be 1-2% of the column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC running buffer at a constant flow rate.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein should elute as one of the earlier peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the pure labeled protein.

    • Pool the pure fractions.

Quantitative Data Summary (Illustrative Examples)

The following tables provide illustrative quantitative data for the purification of a hypothetical 50 kDa protein labeled with this compound. Actual results may vary depending on the protein and experimental conditions.

Table 1: Size Exclusion Chromatography (SEC) Purification

Parameter Value
Column Superdex 200 Increase 10/300 GL
Mobile Phase PBS, pH 7.4
Flow Rate 0.5 mL/min
Elution Volume (Labeled Protein) ~12 mL
Elution Volume (Unlabeled Protein) ~13.5 mL
Elution Volume (Excess Reagent) ~18 mL
Typical Recovery > 90%
Purity (SDS-PAGE) > 95%

Table 2: Ion Exchange Chromatography (IEX) Purification

Parameter Value
Column Mono Q 5/50 GL (Anion Exchange)
Binding Buffer (A) 20 mM Tris, pH 8.0
Elution Buffer (B) 20 mM Tris, 1 M NaCl, pH 8.0
Gradient 0-50% B over 20 column volumes
Elution of Labeled Protein Lower NaCl concentration than unlabeled protein
Typical Recovery 80-90%
Purity (SDS-PAGE) > 98%

Table 3: Hydrophobic Interaction Chromatography (HIC) Purification

Parameter Value
Column Phenyl Sepharose High Performance
Binding Buffer (A) 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
Elution Buffer (B) 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 20 column volumes
Elution of Labeled Protein Higher ammonium sulfate concentration for elution than unlabeled protein
Typical Recovery 75-85%
Purity (SDS-PAGE) > 98%

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis p1 Azide-Modified Protein rxn SPAAC Reaction p1->rxn r1 This compound r1->rxn desalt Desalting/ Buffer Exchange rxn->desalt sec SEC desalt->sec Optional iex IEX sec->iex Further Purification sds SDS-PAGE sec->sds hic HIC iex->hic Alternative ms Mass Spectrometry iex->ms hic->sds final Pure Labeled Protein sds->final ms->final

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic cluster_sec SEC Issues cluster_iex IEX Issues cluster_hic HIC Issues start Low Purity After Initial Purification sec_check Overlapping Peaks in SEC? start->sec_check sec_sol1 Use Longer Column/ Smaller Particle Size sec_check->sec_sol1 Yes iex_check Poor Separation in IEX? sec_check->iex_check No sec_sol1->iex_check sec_sol2 Proceed to IEX or HIC sec_sol2->iex_check iex_sol1 Optimize pH and Salt Gradient iex_check->iex_sol1 Yes hic_check Low Recovery in HIC? iex_check->hic_check No iex_sol1->hic_check iex_sol2 Try HIC iex_sol2->hic_check hic_sol1 Screen Different Resins hic_check->hic_sol1 Yes final High Purity Product hic_check->final No hic_sol2 Adjust Salt Concentration hic_sol1->hic_sol2 hic_sol2->final

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Controlling Stoichiometry in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling stoichiometry in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stoichiometry in bioconjugation?

A1: Several factors critically influence the stoichiometry of bioconjugation reactions. These include the molar ratio of reactants, the concentration of the biomolecule and the labeling reagent, the pH of the reaction buffer, reaction time, and temperature.[1][2] The accessibility of the target functional groups on the biomolecule also plays a crucial role.[3]

Q2: How do I choose the optimal molar ratio of labeling reagent to my biomolecule?

A2: The optimal molar ratio depends on the desired degree of labeling, the reactivity of your specific biomolecule, and the labeling reagent. For initial experiments, a molar excess of the labeling reagent is typically used to drive the reaction.[1][4] It is recommended to perform a series of small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific application.[5] For example, a 5 to 20-fold molar excess of an NHS ester is often a good starting point for labeling proteins.[4]

Q3: What is the ideal pH for my bioconjugation reaction?

A3: The optimal pH is dictated by the specific chemistry you are using. For instance, reactions involving N-hydroxysuccinimide (NHS) esters to label primary amines are most efficient at a slightly alkaline pH of 8.3-8.5.[1] At this pH, the primary amines are deprotonated and more nucleophilic. Conversely, maleimide-thiol conjugations are most selective for thiols within a pH range of 6.5 to 7.5.[6][7] Above pH 7.5, the reaction of maleimides with amines can become a competing side reaction.[6][7]

Q4: My protein is aggregating after conjugation. What can I do?

A4: Protein aggregation post-conjugation can be caused by several factors, including over-labeling, the hydrophobicity of the crosslinker, or suboptimal buffer conditions.[8][9] To mitigate aggregation, you can try reducing the molar excess of the labeling reagent, using a more hydrophilic linker, or optimizing the buffer conditions (e.g., pH, ionic strength).[8] Working at lower temperatures (4°C) can also help slow down the aggregation process.[8][10] Including additives like arginine or non-denaturing detergents in the reaction buffer may also improve solubility.[11]

Q5: How can I purify my bioconjugate and remove unreacted reagents?

A5: The choice of purification method depends on the size and properties of your bioconjugate and the unreacted components. Common techniques include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[12][13] For smaller molecules, desalting columns can be effective for removing excess, unreacted crosslinkers.[8]

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Low yield of the desired bioconjugate is a common problem. The following table and workflow provide guidance on troubleshooting this issue.

Troubleshooting Low Conjugation Yield

Potential Cause Recommendation Supporting Evidence/Rationale
Suboptimal Molar Ratio Perform a titration of the labeling reagent to find the optimal molar excess.A higher molar excess can drive the reaction to completion, but too high an excess can lead to aggregation or unwanted side reactions.[5][14]
Incorrect Reaction pH Verify and adjust the pH of your reaction buffer to the optimal range for your specific chemistry.Reaction efficiency is highly pH-dependent. For example, NHS ester reactions require a pH of 8.3-8.5 for optimal amine reactivity.[1]
Inactive Reagents Use fresh, high-quality labeling reagents. Avoid repeated freeze-thaw cycles.NHS esters, for example, are susceptible to hydrolysis, especially in aqueous solutions.[4]
Inaccessible Functional Groups Consider gentle denaturation or using a linker with a longer spacer arm to improve accessibility.The three-dimensional structure of a protein can hinder access to reactive sites.[3]
Interfering Buffer Components Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the target reaction.Buffer components can react with the labeling reagent, reducing the amount available for conjugation.[1][4]

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_ratio Verify Molar Ratio start->check_ratio check_ph Check Reaction pH check_ratio->check_ph Correct optimize_ratio Optimize Molar Ratio Titration check_ratio->optimize_ratio Incorrect check_reagents Assess Reagent Activity check_ph->check_reagents Correct adjust_ph Adjust Buffer pH check_ph->adjust_ph Incorrect check_accessibility Evaluate Functional Group Accessibility check_reagents->check_accessibility Active fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Inactive check_buffer Analyze Buffer Composition check_accessibility->check_buffer Accessible modify_conditions Modify Reaction Conditions (e.g., longer linker) check_accessibility->modify_conditions Inaccessible buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange Interfering end Improved Yield check_buffer->end Non-interfering optimize_ratio->end adjust_ph->end fresh_reagents->end modify_conditions->end buffer_exchange->end

Caption: Troubleshooting decision tree for low bioconjugation yield.

Issue 2: Protein Aggregation

Protein aggregation is a significant challenge that can lead to loss of material and function.

Troubleshooting Protein Aggregation

Potential Cause Recommendation Supporting Evidence/Rationale
Over-labeling Reduce the molar excess of the labeling reagent.Excessive modification of surface residues can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation.[8]
Hydrophobic Crosslinker Use a more hydrophilic crosslinker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer.Hydrophobic crosslinkers can decrease the solubility of the resulting conjugate.[9]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration.High concentrations increase the likelihood of intermolecular interactions and aggregation.[9][10]
Suboptimal Buffer Conditions Screen different buffer conditions, including pH and ionic strength.The stability of a protein is highly dependent on its environment.[10]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C).Lower temperatures can slow down the kinetics of aggregation.[8][10]

Logical Relationship for Preventing Protein Aggregation

Aggregation_Prevention aggregation Protein Aggregation over_labeling Over-labeling aggregation->over_labeling hydrophobic_linker Hydrophobic Linker aggregation->hydrophobic_linker high_concentration High Protein Concentration aggregation->high_concentration bad_buffer Suboptimal Buffer aggregation->bad_buffer reduce_ratio Reduce Molar Ratio over_labeling->reduce_ratio hydrophilic_linker Use Hydrophilic Linker hydrophobic_linker->hydrophilic_linker lower_concentration Lower Protein Concentration high_concentration->lower_concentration optimize_buffer Optimize Buffer Conditions bad_buffer->optimize_buffer

Caption: Factors contributing to and solutions for protein aggregation.

Experimental Protocols

Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

1. Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[1]

  • Desalting column or dialysis cassette

2. Procedure:

  • Prepare Protein Solution: If necessary, perform a buffer exchange to transfer the protein into the Reaction Buffer.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Calculate Reagent Amount: Determine the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 5-20 fold).

  • Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[8]

  • Purification: Remove excess, unreacted NHS ester using a desalting column or by dialysis against a suitable storage buffer.

Experimental Workflow for NHS Ester Labeling

NHS_Ester_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein calculate Calculate Required Molar Excess prep_protein->calculate prep_nhs Prepare Fresh NHS Ester Stock Solution in DMSO/DMF prep_nhs->calculate react Add NHS Ester to Protein Solution calculate->react incubate Incubate (1-2h RT or 2-4h at 4°C) react->incubate purify Purify via Desalting Column or Dialysis incubate->purify end End: Labeled Protein purify->end

Caption: Step-by-step workflow for NHS ester protein labeling.

Protocol 2: Maleimide (B117702) Labeling of a Thiol-Containing Protein

This protocol describes the labeling of a protein containing free sulfhydryl groups with a maleimide-functionalized molecule.

1. Materials:

  • Thiol-containing protein solution (1-10 mg/mL)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS or other non-thiol containing buffer, pH 6.5-7.5[2]

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed Reaction Buffer.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[15]

  • Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[15]

  • Purification: Remove unreacted maleimide using a desalting column.

Data Summary

Table 1: Recommended Molar Ratios for Common Bioconjugation Reactions

Reaction TypeBiomolecule Functional GroupReagent Functional GroupTypical Molar Excess of ReagentReference(s)
Amine LabelingPrimary Amine (-NH₂)NHS Ester5 - 20 fold[4]
Thiol LabelingSulfhydryl (-SH)Maleimide10 - 20 fold
SMCC CrosslinkingPrimary Amine (-NH₂)NHS Ester5 - 80 fold (protein concentration dependent)[16]

Table 2: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting ReactionsReference(s)
< 6.5SlowHigh-[6]
6.5 - 7.5OptimalHighMinimal[6][7]
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[6][7]

References

impact of pH on endo-BCN-PEG2-alcohol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reactivity and stability of endo-BCN-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conducting strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with this compound?

A1: While specific kinetic data for this compound across a wide pH range is not extensively published, general findings for SPAAC reactions with cyclooctynes suggest that a slightly alkaline pH is often beneficial. For many SPAAC reactions, a pH range of 7.0 to 8.5 is recommended to balance reaction rate and the stability of biomolecules.[1] Some studies have shown that higher pH values, even up to 10, can lead to increased reaction rates for certain cyclooctynes, though this must be balanced with the stability of the azide-containing substrate.[1][2] It is advisable to perform a small-scale pH optimization study for your specific system to determine the optimal conditions.

Q2: How does pH affect the stability of the endo-BCN moiety?

A2: The bicyclo[6.1.0]nonyne (BCN) core is generally stable under neutral and mildly basic conditions commonly used for bioconjugation. However, it can be susceptible to degradation under strongly acidic conditions.[3] For instance, studies on BCN-carbinol have shown degradation in the presence of trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are used in oligonucleotide synthesis.[3] Therefore, prolonged exposure to low pH environments should be avoided.

Q3: Can the PEG2-alcohol linker be affected by pH?

A3: Standard polyethylene (B3416737) glycol (PEG) linkers are generally stable across a wide pH range. However, some specialized PEG linkers are designed with pH-sensitive functionalities (e.g., hydrazones, orthoesters) to be cleavable under acidic conditions, such as those found in endosomes.[4][5][6][7] The PEG2-alcohol linker in this compound is a simple ether-based linker and is not expected to be pH-labile under typical bioconjugation conditions.

Q4: Does the buffer composition, in addition to pH, influence the reaction rate?

A4: Yes, buffer composition can have a significant impact on SPAAC reaction rates.[1][2] Studies with other cyclooctynes have shown that buffers like HEPES can lead to faster reaction kinetics compared to PBS at the same pH.[1][8] When troubleshooting low reaction yields, consider screening different buffer systems.

Q5: Are there differences in reactivity between endo- and exo-BCN isomers?

A5: Yes, the endo- and exo-diastereomers of BCN can exhibit slightly different reactivities. The endo-BCN isomer is often reported to be slightly more reactive in SPAAC reactions than the exo-BCN isomer.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation yield Suboptimal pH: The pH of the reaction buffer may not be optimal for the SPAAC reaction.Perform small-scale pilot reactions at different pH values between 7.0 and 8.5 to identify the optimal condition for your specific reactants.[1]
Degradation of this compound: The reagent may have degraded due to improper storage or exposure to harsh pH conditions.Ensure the reagent is stored correctly at -20°C. Avoid prolonged exposure to strongly acidic or basic conditions. Prepare fresh solutions of the reagent before each experiment.
Poor solubility of reactants: One or both of the reaction partners may have limited solubility in the chosen aqueous buffer.The PEG2 linker in this compound enhances water solubility.[10][11] However, if the azide (B81097) partner is hydrophobic, consider adding a small percentage of a biocompatible organic co-solvent like DMSO or DMF.
Steric hindrance: The azide group on your molecule of interest may be sterically inaccessible.If possible, consider designing a linker to distance the azide from the bulk of the molecule. The PEG linker on the BCN reagent can also help to mitigate steric hindrance.[1][8]
Inconsistent reaction rates Inconsistent buffer preparation: Variations in buffer pH and concentration can lead to variability in reaction kinetics.Prepare fresh buffers for each set of experiments and verify the pH before use.
Temperature fluctuations: SPAAC reaction rates are temperature-dependent.Ensure all reactions are performed at a consistent and controlled temperature.
Side reactions or product instability Reaction with thiols: The BCN moiety can react with free thiols, such as those in cysteine residues or reducing agents like DTT.If your biomolecule contains free thiols that are not intended for conjugation, consider using a thiol-blocking reagent prior to the SPAAC reaction. Avoid the use of thiol-containing buffers.[12]
Hydrolysis under acidic conditions: The BCN ring may undergo hydrolysis if the reaction is performed at a low pH for an extended period.If acidic conditions are required for other reasons, minimize the incubation time and consider if a less acidic pH could be tolerated.

Quantitative Data Summary

Parameter Condition Observation Reference
Reaction Rate Increasing pH from 5 to 10General increase in reaction rate for DBCO with some azides.[1][2]
Reaction Rate HEPES buffer vs. PBS (at pH 7)Higher reaction rates observed in HEPES buffer.[1][8]
BCN Stability 3% TCA in DCMSignificant degradation of BCN-carbinol observed within 30 minutes.[3]
BCN Stability 3% DCA in TolueneSlower degradation of BCN-carbinol compared to TCA.[3]
Isomer Reactivity endo-BCN vs. exo-BCNendo-BCN is slightly more reactive in SPAAC with benzyl (B1604629) azide.[9]

Experimental Protocols

Protocol 1: General Procedure for pH Screening of SPAAC Reactions

This protocol provides a framework for determining the optimal pH for the conjugation of an azide-containing molecule with this compound.

  • Buffer Preparation: Prepare a series of buffers (e.g., PBS, HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the final buffer concentration is consistent across all conditions.

  • Reactant Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable buffer.

    • Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO, water).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add your azide-containing molecule to each of the prepared buffers.

    • Initiate the reaction by adding a defined molar excess of this compound to each tube. A 1.5 to 5-fold molar excess of the BCN reagent is a common starting point.

    • Ensure the final concentration of any organic solvent is low and consistent across all reactions to avoid confounding effects.

  • Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a defined period.

  • Analysis:

    • At various time points, take aliquots from each reaction.

    • Analyze the formation of the conjugate product using an appropriate technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.

  • Data Interpretation: Compare the extent of product formation across the different pH conditions to identify the optimal pH for your specific reaction.

Protocol 2: Assessing the Stability of this compound at Different pH Values

This protocol allows for the evaluation of the stability of the BCN moiety under various pH conditions.

  • Buffer Preparation: Prepare a range of buffers covering the pH values of interest (e.g., pH 4, 7, 9).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution to a known concentration in each of the prepared buffers.

  • Incubation: Incubate the samples at a defined temperature for a set period (e.g., 24 hours). Include a time-zero sample for comparison.

  • Analysis:

    • Analyze the samples at different time points using LC-MS or HPLC.

    • Monitor the peak corresponding to the intact this compound.

  • Data Interpretation: A decrease in the peak area of the intact molecule over time indicates degradation. Compare the rate of degradation across the different pH values.

Visualizations

logical_relationship cluster_factors Reaction Environment cluster_reactants Reactants cluster_outcome Reaction Outcome pH pH BCN This compound (Reactivity & Stability) pH->BCN Affects Stability Rate Reaction Rate pH->Rate Influences Buffer Buffer Composition Buffer->Rate Influences Temp Temperature Temp->Rate Influences Yield Conjugation Yield BCN->Yield Determines Purity Product Purity BCN->Purity Affects Stability Azide Azide-Molecule (Steric Hindrance & Stability) Azide->Yield Determines Rate->Yield Affects

Caption: Factors influencing the outcome of SPAAC reactions.

experimental_workflow start Start: Define Reaction Parameters prep_reagents Prepare Buffers (Varying pH) & Reactant Stock Solutions start->prep_reagents run_reaction Set up Parallel Reactions at Different pH Values prep_reagents->run_reaction incubation Incubate at Constant Temperature run_reaction->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling analysis Analyze Samples (e.g., LC-MS, HPLC, SDS-PAGE) sampling->analysis data_interp Interpret Data: Determine Optimal pH & Rate analysis->data_interp end End: Optimized Protocol data_interp->end

Caption: Workflow for pH optimization of SPAAC reactions.

References

Technical Support Center: Minimizing Non-Specific Binding of endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB) during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources of non-specific binding?

This compound is a chemical linker used in bioconjugation, specifically for copper-free click chemistry reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It contains three key components:

  • endo-BCN (Bicyclononyne): A strained alkyne that reacts with azide-functionalized molecules.

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer.

  • Alcohol (-OH): A terminal hydroxyl group that can be used for further chemical modifications.

Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: The BCN group, despite the hydrophilic PEG spacer, can exhibit some hydrophobicity, leading to non-specific binding to hydrophobic regions of proteins or cell membranes.

  • Electrostatic Interactions: At certain pH values, both the linker and the target biomolecule can have charged regions that lead to non-specific electrostatic attraction or repulsion.

  • Off-Target Reactivity: While the SPAAC reaction is highly specific between the BCN and azide (B81097) groups, the BCN moiety can, in some cases, exhibit low-level reactivity with other nucleophiles, such as thiol groups found in cysteine residues of proteins.

Q2: What are the most effective general strategies to reduce non-specific binding in my experiments?

Several strategies can be employed to minimize NSB:

  • Blocking Agents: Use of proteins like Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on surfaces and biomolecules.

  • Buffer Optimization: Adjusting the pH and salt concentration of your reaction buffer can disrupt electrostatic interactions.

  • Detergents/Surfactants: Adding non-ionic detergents like Tween-20 can help to reduce hydrophobic interactions.

  • Proper Quenching: After the conjugation reaction, it is important to quench any unreacted this compound to prevent it from binding non-specifically in downstream applications.

Q3: Can the PEG linker itself contribute to non-specific binding?

Generally, PEG linkers are known to reduce non-specific binding. They create a hydrophilic layer around the molecule, which helps to repel other proteins and reduce hydrophobic interactions. However, the short PEG2 linker in this compound provides limited shielding compared to longer PEG chains.

Q4: How do I choose the right blocking agent for my application?

The choice of blocking agent depends on your specific experiment:

  • BSA: A common and effective blocking agent for many applications. However, it is not recommended for systems where you are detecting phosphoproteins, as BSA itself is a phosphoprotein.

  • Casein: Another effective protein-based blocker. It is generally less expensive than BSA. It should be avoided in systems using biotin-streptavidin detection, as it contains endogenous biotin.

  • Non-protein blockers: For applications sensitive to protein contamination, synthetic blocking agents like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can be used.

Troubleshooting Guides

Problem 1: High background signal in cell labeling experiments.

Possible Cause Troubleshooting Step
Hydrophobic binding of the BCN-linker to cell membranes. 1. Add a non-ionic detergent: Include 0.05% - 0.1% Tween-20 in your washing buffers. 2. Increase blocking efficiency: Use a higher concentration of BSA (e.g., 2-5%) in your blocking buffer and incubate for a longer period (e.g., 1-2 hours).
Electrostatic interactions between the linker and cell surface proteins. 1. Optimize buffer pH: Empirically test a range of pH values (e.g., 6.5 - 8.0) for your incubation and washing steps to find the one that minimizes background. 2. Increase salt concentration: Increase the NaCl concentration in your buffers (e.g., up to 500 mM) to disrupt electrostatic interactions.
Insufficient washing. Increase the number and duration of washing steps after incubation with the this compound conjugate.

Problem 2: Non-specific labeling of proteins in a complex lysate.

Possible Cause Troubleshooting Step
Reaction with thiol groups on proteins. 1. Pre-block thiols: Consider pre-treating your lysate with a thiol-blocking reagent like N-ethylmaleimide (NEM), if it does not interfere with your target protein. 2. Optimize reaction time: Reduce the incubation time of the SPAAC reaction to the minimum required for sufficient specific labeling.
Hydrophobic and electrostatic interactions. 1. Include blocking agents and detergents: Add BSA (1-3%) and Tween-20 (0.05%) to your reaction buffer. 2. Adjust buffer conditions: Optimize pH and increase salt concentration as described above.
Excess unreacted BCN reagent. Ensure efficient removal of unreacted this compound after the initial conjugation step using size-exclusion chromatography or dialysis.

Data Presentation

The following tables provide a summary of how different experimental conditions can influence non-specific binding. The exact values will vary depending on the specific application and should be optimized empirically.

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking Agent Concentration Typical Signal-to-Noise Ratio Improvement Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)3 - 5 foldA good general-purpose blocking agent.
Casein 0.5 - 2% (w/v)3 - 6 foldCan provide lower background than BSA in some cases.
Fish Gelatin 0.1 - 1% (w/v)2 - 4 foldUseful for avoiding cross-reactivity with mammalian antibodies.
Tween-20 0.05 - 0.1% (v/v)1.5 - 3 foldOften used in combination with a protein blocker.

Table 2: Influence of Buffer Conditions on Non-Specific Binding

Parameter Condition Effect on Non-Specific Binding Rationale
pH Deviating from the isoelectric point of the protein/linkerCan increase NSBIncreases net charge, leading to more electrostatic interactions.
Salt Concentration (NaCl) 150 mM - 500 mMGenerally decreases NSBShields charges and disrupts electrostatic interactions.
Detergent (Tween-20) 0.05% - 0.1% (v/v)Decreases NSBReduces hydrophobic interactions.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes a general workflow for conjugating an azide-modified drug to an antibody functionalized with this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester (for amine labeling of the antibody)

  • Azide-functionalized drug

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • BCN-linker Activation: Dissolve this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Antibody Functionalization: Add a 10-20 fold molar excess of the dissolved BCN-linker to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench the reaction.

  • Purification: Remove excess, unreacted BCN-linker using an SEC column equilibrated with PBS, pH 7.4.

  • Conjugation: Add a 3-5 fold molar excess of the azide-functionalized drug to the purified BCN-functionalized antibody.

  • Incubation: Incubate the SPAAC reaction for 12-18 hours at 4°C or 2-4 hours at room temperature.

  • Final Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove any unreacted drug.

Protocol 2: Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to express azide groups.

Materials:

  • Cells with azide-functionalized surface proteins

  • This compound conjugated to a reporter molecule (e.g., a fluorophore)

  • PBS, pH 7.4

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Cell Preparation: Harvest and wash the cells twice with cold PBS.

  • Blocking: Resuspend the cells in blocking buffer and incubate for 30-60 minutes on ice to block non-specific binding sites.

  • Labeling: Add the BCN-reporter conjugate to the cells at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells and wash three times with cold wash buffer to remove unreacted BCN-reporter conjugate.

  • Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualization

AntibodyDrugConjugation_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Drug Conjugation (SPAAC) Antibody Antibody Functionalization Amine Reaction (Lysine Residues) Antibody->Functionalization BCN_Linker This compound-NHS BCN_Linker->Functionalization BCN_Antibody BCN-Antibody Functionalization->BCN_Antibody Purification_1 Purification (SEC) BCN_Antibody->Purification_1 SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Purification_1->SPAAC Azide_Drug Azide-Drug Azide_Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification_2 Final Purification (SEC) ADC->Purification_2 CellLabeling_Workflow Start Azide-Expressing Cells Blocking Block with 1% BSA Start->Blocking Labeling Incubate with BCN-Fluorophore Blocking->Labeling Washing Wash with PBS + 0.05% Tween-20 Labeling->Washing Analysis Analyze by Flow Cytometry or Microscopy Washing->Analysis End Labeled Cells Analysis->End

endo-BCN-PEG2-alcohol storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of endo-BCN-PEG2-alcohol. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a bicyclo[6.1.0]nonyne (BCN) group and a hydroxyl (-OH) group, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5][6]

  • BCN Group: This strained alkyne moiety is highly reactive towards azide-tagged molecules and biomolecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[3][7] This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[8][9][10]

  • PEG Spacer: The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility of the resulting conjugates.[3][5][8][11]

  • Hydroxyl Group: The terminal alcohol provides a handle for further chemical modification or conjugation to other molecules.[1][2][4]

Its primary applications are in bioconjugation, particularly in the development of:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]

  • PROteolysis TArgeting Chimeras (PROTACs): Synthesizing molecules that recruit E3 ubiquitin ligases to a target protein, leading to its degradation.[7][11][12][13]

  • Drug Delivery and Imaging: Modifying molecules to improve their pharmacokinetic properties or for in vivo imaging applications.[5][8]

Q2: How should I store and handle this compound?

Proper storage is crucial to maintain the stability and reactivity of the BCN moiety.

  • Solid Form: For long-term storage (months to years), it is recommended to store the solid compound at -20°C, protected from light.[1][7][14] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • In Solution: Stock solutions, typically prepared in dry DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[14][15] It is advisable to protect solutions from light. To avoid issues with hygroscopic DMSO, which can affect solubility, use freshly opened solvent for preparing stock solutions.[15]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of common organic solvents.

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][7][16]
Dichloromethane (DCM)Soluble[7][16]
Dimethylformamide (DMF)Soluble[7][16]
WaterSoluble[7][16]

Q4: What is the shelf life of this compound?

When stored properly under the recommended conditions, this compound is stable for over two years.[1]

Troubleshooting Guides

Low Yield in SPAAC Reactions

Low yields in SPAAC reactions are a common issue. The following guide provides a systematic approach to troubleshooting.

Observed Problem Potential Cause Recommended Solution
Low or no product formation Degradation of BCN reagent Store the BCN reagent under the recommended conditions (-20°C, protected from light).[1][14] Avoid repeated freeze-thaw cycles of stock solutions.
Instability of BCN moiety The BCN group can be unstable in acidic conditions.[14][17] Ensure the reaction buffer is at a neutral or slightly basic pH (pH 7.2-8.5). Some studies show BCN instability in the presence of reducing agents like TCEP and thiols like GSH.[15] If possible, avoid these reagents or perform the reaction under conditions that minimize their impact.
Poor solubility of reactants While the PEG linker improves water solubility, ensure that both the BCN-linker and the azide-containing molecule are fully dissolved in the reaction buffer.[17] The addition of a small amount of a water-miscible organic co-solvent like DMSO may be necessary.
Steric hindrance Bulky functional groups near the azide (B81097) or BCN can impede the reaction.[17] Consider using a BCN linker with a longer PEG chain to increase the distance between the reactive moieties.
Incorrect stoichiometry An improper ratio of the BCN reagent to the azide-containing molecule can result in unreacted starting material.[17] A slight excess (1.1-1.5 equivalents) of one reagent can be used to drive the reaction to completion.
Difficult purification of the final conjugate High polarity of the product The PEG linker increases the polarity of the final product, which can lead to poor recovery during normal-phase chromatography.[16] Reverse-phase HPLC (RP-HPLC) is often a more suitable purification method for polar molecules like PROTACs.[16]

Workflow for Troubleshooting Low SPAAC Reaction Yield

Troubleshooting_SPAAC start Low SPAAC Yield check_reagents Check Reagent Stability (BCN & Azide) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (pH, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_design Assess Molecular Design (Steric Hindrance) design_ok Design OK? check_design->design_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No conditions_ok->check_design Yes optimize_conditions Optimize pH, Solvent, Co-solvent, Stoichiometry conditions_ok->optimize_conditions No redesign_linker Use Longer PEG Linker design_ok->redesign_linker No success Improved Yield design_ok->success Yes replace_reagents->check_reagents optimize_conditions->check_conditions redesign_linker->success

Caption: A logical workflow for troubleshooting low yields in SPAAC reactions.

Experimental Protocols

General Protocol for Antibody Conjugation using this compound

This protocol outlines the steps for conjugating an azide-modified molecule to an antibody using this compound.

  • Activation of this compound: The terminal hydroxyl group of this compound needs to be activated for reaction with the antibody. A common method is to convert it to an N-hydroxysuccinimidyl (NHS) ester. This would typically involve reacting the alcohol with an activated carboxylic acid derivative of NHS in the presence of a coupling agent.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-2 mg/mL.

    • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.[]

  • Conjugation Reaction:

    • Dissolve the activated endo-BCN-PEG2-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.

    • Add the activated BCN linker to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to consume any unreacted NHS ester.

    • Purify the BCN-functionalized antibody from excess linker and byproducts using size-exclusion chromatography or dialysis against PBS.

  • SPAAC Reaction with Azide-modified Molecule:

    • Mix the purified BCN-functionalized antibody with the azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • The reaction can be performed at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

    • Purify the final antibody-drug conjugate to remove any unreacted components.

Experimental Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_activation BCN Linker Activation cluster_conjugation Antibody Conjugation cluster_spaac SPAAC Reaction bcn_alcohol This compound activation Activate -OH group (e.g., convert to NHS ester) bcn_alcohol->activation conjugate React activated BCN linker with antibody amines activation->conjugate antibody Antibody in buffer (pH 8.0-8.5) antibody->conjugate purify_ab Purify BCN-Antibody conjugate->purify_ab spaac Mix BCN-Antibody and Azide-Drug (SPAAC) purify_ab->spaac azide_drug Azide-modified Drug azide_drug->spaac purify_adc Purify final ADC spaac->purify_adc final_adc Antibody-Drug Conjugate purify_adc->final_adc

Caption: A stepwise workflow for creating an Antibody-Drug Conjugate.

References

Technical Support Center: Reaction Kinetics of endo-BCN-PEG2-alcohol with Azides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction kinetics of endo-BCN-PEG2-alcohol with various azides. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and kinetic data to facilitate your strain-promoted azide-alkyne cycloaddition (SPAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a chemical reagent used in bioconjugation and drug development.[1][2][3] It contains three key components:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that reacts efficiently with azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]

  • A polyethylene (B3416737) glycol (PEG) linker (PEG2): A short, hydrophilic spacer that improves solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[6]

  • A terminal alcohol (-alcohol): A hydroxyl group that can be used for further chemical modifications or as a point of attachment.

It is commonly used to link molecules together, for example, in the synthesis of antibody-drug conjugates (ADCs) or for attaching probes to biomolecules.[2][7]

Q2: What are the main advantages of using BCN for SPAAC reactions?

A: BCN offers several advantages for SPAAC reactions:

  • Biocompatibility: The reaction is "copper-free," avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC), making it ideal for use in living systems.[5][6]

  • High Selectivity: The BCN group reacts specifically with azides, even in the complex environment of biological samples containing other functional groups.[6]

  • Good Reactivity and Stability: BCN strikes a good balance between high reactivity and stability, making it a reliable reagent for many applications.[8]

  • Hydrophilicity: Compared to other cyclooctynes like DBCO, BCN is more hydrophilic, which can be advantageous for aqueous bioconjugation reactions.[3][9]

Q3: How should I store and handle this compound?

A: For long-term storage, this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. It is recommended to prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C or -80°C. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[6]

Q4: What factors influence the reaction rate of this compound with an azide (B81097)?

A: Several factors can affect the kinetics of the SPAAC reaction:

  • Azide Structure: The steric and electronic properties of the azide play a crucial role.

    • Steric Hindrance: Bulky groups near the azide can slow down the reaction. For instance, primary azides react faster than secondary azides, which are much faster than tertiary azides with sterically demanding cyclooctynes. However, with the less sterically hindered BCN, primary, secondary, and tertiary azides show more similar, albeit still varying, reaction rates.[1]

    • Electronics: Electron-withdrawing groups on the azide can increase the reaction rate with electron-rich alkynes like BCN. For example, aromatic azides can react faster than aliphatic azides.[10][11]

  • Solvent: The reaction can be performed in various solvents, including aqueous buffers and organic solvents like DMSO or acetonitrile. The choice of solvent should ensure the solubility of both reactants.[5]

  • pH: For reactions in aqueous buffers, the pH can have a significant impact. Generally, higher pH values tend to increase the reaction rate.

  • Temperature: Increasing the reaction temperature will typically increase the reaction rate. Common temperatures for these reactions are 4°C, room temperature (20-25°C), or 37°C.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reagent Degradation: BCN reagents can be unstable during prolonged storage or in acidic conditions.Verify the integrity of your this compound and azide reagents. Prepare fresh stock solutions.
Poor Solubility: One or both reactants may not be fully dissolved in the reaction buffer.Ensure both reactants are soluble in the chosen solvent system. The PEG linker on this compound aids aqueous solubility, but co-solvents like DMSO (typically up to 10% v/v) can be used to dissolve hydrophobic azides.[6][7]
Steric Hindrance: Bulky molecules near the azide or BCN group are impeding the reaction.Consider increasing the reaction time or temperature. If possible, redesign the azide-containing molecule with a longer linker to reduce steric hindrance.
Incorrect Stoichiometry: The molar ratio of BCN to azide is not optimal.A 2-4 fold molar excess of the BCN reagent over the azide-modified biomolecule is a good starting point for bioconjugation.[6] For kinetic studies, the stoichiometry will depend on the experimental design (see protocols below).
Slow Reaction Rate Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be ideal for your specific reactants.Optimize the reaction conditions. Test different pH values and consider gentle heating (e.g., to 37°C). Buffers like HEPES have been shown to yield higher rate constants than PBS in some SPAAC reactions.
Inherently Slow Reactants: The specific azide you are using may have electronic or steric properties that lead to slow kinetics.If possible, switch to a more reactive azide. For example, azides with electron-withdrawing groups can exhibit faster kinetics with BCN.[10][11]
Side Reactions/Impure Product Reaction with Thiols: BCN can react with free thiol groups (e.g., cysteine residues in proteins).If your biomolecule has reactive thiols that are not intended for conjugation, they can be capped prior to the SPAAC reaction. Alternatively, the addition of β-mercaptoethanol (β-ME) can suppress this side reaction.[5]
Presence of Sodium Azide: If your buffers contain sodium azide as a preservative, it will compete with your azide-functionalized molecule for the BCN reagent.Use buffers that do not contain sodium azide.

Quantitative Data: Reaction Kinetics

The following table summarizes the second-order rate constants (k₂) for the reaction of endo-BCN with various azides. Note that reaction rates are highly dependent on the solvent and temperature.

AzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature
Benzyl Azide0.29CD₃CN/D₂O (1:2)Not Specified
Benzyl Azide0.07CH₃CN:H₂O (3:1)Not Specified
Benzyl Azide0.15DMSO37°C
Phenyl Azide0.2CH₃CN:H₂O (3:1)Not Specified
Primary Azide (2-azidoethanol)0.024Not SpecifiedNot Specified
Secondary Azide (2-azidopropanol)0.018Not SpecifiedNot Specified
Tertiary Azide (2-azido-2-methylpropanol)0.012Not SpecifiedNot Specified
Hydrophilic Azido-Amino Acid0.28Methanol25°C

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation to an Azide-Modified Protein

This protocol outlines a general method for conjugating this compound to a protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction tubes

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, add your azide-modified protein solution.

    • Slowly add a 2- to 4-fold molar excess of the this compound stock solution to the protein solution while gently mixing. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.[7]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature, or for 12-24 hours at 4°C, with gentle mixing.[6] Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Remove excess, unreacted this compound using size-exclusion chromatography (SEC) with a column appropriate for your protein's size.

  • Characterization: Analyze the purified conjugate using methods such as mass spectrometry to confirm successful conjugation.

Protocol 2: Determination of Second-Order Rate Constant (k₂) by ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant for the reaction between this compound and a novel azide using ¹H NMR under pseudo-first-order conditions.

Materials:

  • This compound

  • Azide of interest

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer and NMR tubes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of known concentrations of this compound and the azide in the chosen deuterated solvent.

  • Reaction Setup:

    • To an NMR tube, add the azide solution.

    • Add a 10-fold or greater molar excess of the this compound solution. The high excess ensures pseudo-first-order kinetics with respect to the azide.

  • NMR Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals. The total acquisition time should be long enough to observe a significant decrease in the azide reactant peak and an increase in the product peak.

  • Data Analysis:

    • Identify a well-resolved proton peak for the azide reactant that does not overlap with other signals.

    • Integrate this peak in each spectrum and normalize the integrals.

    • Plot the natural logarithm of the normalized integral of the azide peak (ln([Azide]t/[Azide]₀)) versus time (t).

    • The plot should be linear with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [this compound]₀

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for creating an antibody-drug conjugate using this compound as part of a linker system.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis Ab Native Antibody (mAb) Azide_mAb Azide-Modified mAb Ab->Azide_mAb Enzymatic or Chemical Azide Installation ADC_Crude Crude ADC Azide_mAb->ADC_Crude SPAAC Reaction BCN_Linker endo-BCN-PEG2-OH Activated_Linker Activated BCN Linker BCN_Linker->Activated_Linker Activation of -OH group Linker_Payload BCN-Linker-Payload Activated_Linker->Linker_Payload Conjugation Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC_Crude ADC_Pure Purified ADC ADC_Crude->ADC_Pure Purification (e.g., SEC) Analysis Characterization (HIC, MS, SDS-PAGE) ADC_Pure->Analysis

Caption: Workflow for ADC synthesis via SPAAC.

References

Technical Support Center: Scaling Up Bioconjugation with endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up bioconjugation reactions with endo-BCN-PEG2-alcohol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of bioconjugation with this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low Conjugation Efficiency or Incomplete Reaction Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, pH, or reaction time.Optimize Stoichiometry: Start with a 2-4 fold molar excess of this compound over the azide-modified biomolecule and titrate to find the optimal ratio. Adjust pH: The optimal pH for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is typically between 7.0 and 8.5.[1] Extend Reaction Time: While SPAAC is generally fast, large biomolecules may require longer incubation times. Monitor the reaction progress over 24-48 hours. Increase Temperature: If the biomolecule is stable, increasing the temperature from 4°C to room temperature (20-25°C) can enhance the reaction rate.
Reduced Reactivity of this compound: The shorter PEG2 linker may lead to steric hindrance or reduced solubility compared to longer PEG chains, potentially lowering conjugation efficiency.[2]Increase Co-solvent Concentration: To improve the solubility of the BCN linker, especially with hydrophobic payloads, the concentration of an organic co-solvent like DMSO or DMF can be gradually increased.[2] However, the final concentration should ideally be kept low to maintain protein integrity.
Steric Hindrance: The azide (B81097) group on the biomolecule may be in a sterically hindered location, preventing efficient access for the BCN reagent.Optimize Linker Design: If possible, redesign the azide-containing biomolecule to position the azide at a more accessible site.
Presence of Interfering Substances: Azide-containing buffers (e.g., sodium azide as a preservative) will compete with the azide-modified biomolecule for the BCN reagent.Buffer Exchange: Ensure the azide-modified biomolecule is in an azide-free buffer, such as PBS, before initiating the conjugation reaction.
Product Aggregation Increased Hydrophobicity: The conjugated payload may be hydrophobic, leading to aggregation of the bioconjugate.Optimize Formulation: Include excipients such as polysorbate 20 or sucrose (B13894) in the final formulation to prevent aggregation. Purification Strategy: Use size-exclusion chromatography (SEC) to remove aggregates.
High Protein Concentration: Scaling up often involves working with higher concentrations of biomolecules, which can increase the propensity for aggregation.Optimize Protein Concentration: Determine the optimal concentration range for the conjugation reaction and final formulation through stability studies.
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and aggregation.Buffer Screening: Screen a range of buffers with varying pH and ionic strengths to identify the optimal conditions for the bioconjugate's stability.
Difficulty in Purification Heterogeneous Reaction Mixture: The reaction mixture may contain unreacted biomolecule, excess this compound, and multi-PEGylated species.Multi-modal Chromatography: A combination of chromatography techniques may be necessary. For instance, use affinity chromatography (e.g., Protein A for antibodies) to capture the biomolecule and remove excess linker, followed by SEC to separate monomeric bioconjugate from aggregates. Ion-exchange chromatography (IEX) can be used to separate species with different charge properties.
Similar Physicochemical Properties: The bioconjugate and unreacted biomolecule may have very similar properties, making separation challenging.High-Resolution Analytical Techniques: Employ high-resolution methods like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for better separation.
Inconsistent Batch-to-Batch Results Variability in Reagent Quality: Inconsistent purity or activity of this compound or the azide-modified biomolecule.Quality Control of Starting Materials: Implement rigorous quality control checks for all starting materials, including purity assessment by HPLC and identity confirmation by mass spectrometry.
Process Parameters Not Well-Controlled: Minor variations in reaction time, temperature, mixing, or addition rates can have a significant impact at a larger scale.Establish Standard Operating Procedures (SOPs): Clearly define and document all process parameters and ensure they are strictly followed for each batch. Process Analytical Technology (PAT): Implement in-process monitoring to track critical parameters in real-time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

A1: this compound is a chemical linker used in bioconjugation.[3][4] It contains three key components:

  • An endo-Bicyclononyne (BCN) group: This is a strained alkyne that reacts with azide groups in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

  • A Polyethylene Glycol (PEG) spacer with two ethylene (B1197577) glycol units (PEG2): This short, hydrophilic spacer can improve the solubility of the linker.[7]

  • An alcohol (hydroxyl) group: This functional group can be used for further chemical modifications if needed.

It is primarily used to link a biomolecule containing an azide group to another molecule of interest.

Q2: What are the main advantages of using a BCN linker for bioconjugation?

A2: BCN linkers offer several advantages for bioconjugation:

  • Biocompatibility: The reaction occurs without the need for a cytotoxic copper catalyst, making it suitable for use with sensitive biomolecules and in living systems.

  • High Selectivity: The BCN group reacts specifically with azides, minimizing side reactions with other functional groups found in biomolecules.

  • Mild Reaction Conditions: The SPAAC reaction proceeds efficiently in aqueous buffers at or near physiological pH and temperature.

  • Stability: The resulting triazole linkage formed between the BCN and azide is highly stable.

Q3: Why might I experience lower conjugation efficiency with this compound compared to linkers with longer PEG chains?

A3: A study has shown that shortening the PEG linker in a BCN-PEG derivative to a PEG2 version resulted in reduced conjugation efficiency and required a higher concentration of organic co-solvent to achieve conjugation.[2] This could be due to increased steric hindrance or reduced solubility of the linker-payload construct in the aqueous reaction buffer.

Q4: How can I monitor the progress of my bioconjugation reaction?

A4: The progress of the reaction can be monitored using various analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the starting materials and the final bioconjugate.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) can be used to separate the bioconjugate from the unreacted biomolecule and other impurities. The appearance of a new peak corresponding to the bioconjugate indicates the reaction is proceeding.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the biomolecule on an SDS-PAGE gel can indicate successful conjugation.

Q5: What are the critical process parameters to consider when scaling up the bioconjugation reaction?

A5: When scaling up, it is crucial to carefully control the following parameters:

  • Order of addition of reagents.

  • Mixing efficiency.

  • Temperature control.

  • Reaction time.

  • pH of the reaction mixture.

In-process monitoring and well-defined standard operating procedures are essential for ensuring batch-to-batch consistency.

Experimental Protocols

General Protocol for Bioconjugation of an Azide-Modified Antibody with this compound

This protocol provides a general guideline. Optimization of specific parameters such as molar excess of the BCN reagent and incubation time may be required.

Materials:

  • Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Bioconjugation Reaction:

    • In a suitable reaction vessel, add the azide-modified antibody solution.

    • Slowly add the desired molar excess (e.g., 2-10 fold) of the this compound stock solution to the antibody solution with gentle mixing.

    • Note: The final concentration of DMSO in the reaction mixture should be kept as low as possible (ideally <10% v/v) to avoid denaturation of the antibody.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.

  • Purification:

    • Remove the excess, unreacted this compound and any aggregates using size-exclusion chromatography (SEC).

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the purified monomeric bioconjugate.

  • Characterization:

    • Analyze the purified bioconjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Visualizations

experimental_workflow start Start: Azide-Modified Biomolecule reaction Bioconjugation Reaction (SPAAC) start->reaction reagent_prep Prepare this compound Stock Solution (in DMSO) reagent_prep->reaction incubation Incubation (4-24 hours) reaction->incubation purification Purification (e.g., SEC) incubation->purification characterization Characterization (MS, HPLC, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Check Reagent Quality and Concentration start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Stoichiometry, pH, Temp, Time) start->optimize_conditions Yes check_solubility Assess Solubility of BCN-Linker/Payload start->check_solubility Yes purification_issue Difficulty in Purification? start->purification_issue No increase_cosolvent Increase Co-solvent (e.g., DMSO) check_solubility->increase_cosolvent multimodal_chrom Employ Multi-modal Chromatography (Affinity, SEC, IEX) purification_issue->multimodal_chrom Yes aggregation_issue Product Aggregation? purification_issue->aggregation_issue No optimize_formulation Optimize Formulation Buffer (Excipients, pH) aggregation_issue->optimize_formulation Yes

Caption: A logical troubleshooting flowchart for common bioconjugation challenges.

References

Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments. Below you will find information on the critical role of temperature in SPAAC reaction efficiency, alongside other key parameters, to enhance your experimental outcomes.

Troubleshooting Guide: Temperature and Other Key Factors

This guide addresses common issues encountered during SPAAC reactions, with a focus on the influence of temperature.

Issue Potential Cause Troubleshooting Steps & Recommendations
Slow or Incomplete Reaction Suboptimal Temperature: Increase Temperature: The rate of SPAAC reactions generally increases with temperature. Consider raising the temperature from room temperature (e.g., 25°C) to 37°C or slightly higher, provided your biomolecules are stable at elevated temperatures.[1][2]
Inappropriate Buffer/pH: Optimize Buffer System: The choice of buffer can significantly impact reaction kinetics. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[1][3][4] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][3][4] • Adjust pH: Generally, higher pH values can increase SPAAC reaction rates.[1][3][4] However, this is buffer-dependent.
Low Reactant Concentration: Increase Concentration: The law of mass action dictates that higher concentrations of your cyclooctyne (B158145) and azide-containing molecules will result in a faster reaction.[1]
Steric Hindrance: Incorporate a Linker: Using a PEG spacer between the cyclooctyne and your molecule of interest can reduce steric hindrance and improve reaction rates.[3]
Degradation of Reactants or Products High Temperature: Assess Thermal Stability: Be mindful of the thermal stability of your biomolecules and cyclooctyne. Some proteins may denature and precipitate at higher temperatures.[1][2] Certain cyclooctynes, like DBCO and BCN, can be unstable under strongly acidic conditions, which may be exacerbated at higher temperatures.[5] • Lower Temperature: If degradation is observed, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Instability of Cyclooctyne: Check Cyclooctyne Stability: Some cyclooctynes have limited stability. For example, DBCO can undergo rearrangement in strongly acidic conditions.[5] Ensure the purity of your starting materials.
Side Product Formation Reaction with Other Functional Groups: Thiol-yne Reaction: Strained alkynes can react with free thiols (e.g., from cysteine residues). If this is a concern, consider capping free thiols prior to the SPAAC reaction.
Degradation Products: Optimize Conditions: Side products may arise from the degradation of reactants at elevated temperatures or extreme pH. Re-evaluate your reaction conditions to ensure they are within the stability range of all components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a SPAAC reaction?

A1: There is no single optimal temperature for all SPAAC reactions, as it depends on the specific reactants, solvent, and the thermal stability of the molecules involved. However, a common starting point is room temperature (approximately 25°C).[1] If the reaction is slow, increasing the temperature to 37°C is often effective in accelerating the rate.[1][3][4] For sensitive biomolecules, performing the reaction at 4°C for an extended period (e.g., overnight) is a viable option.[6]

Q2: How significantly does temperature affect the SPAAC reaction rate?

A2: Temperature has a direct and significant impact on the reaction rate. As a general rule, an increase in temperature leads to an increase in the reaction rate constant. For example, one study observed a roughly 1.5 to 2-fold increase in the rate constant for the reaction between sulfo-DBCO and an azido-sugar when the temperature was increased from 25°C to 37°C in various buffers. Another study monitoring the reaction of benzyl (B1604629) azide (B81097) and a cyclooctyne derivative saw a 150-fold rate increase when the temperature was raised from 0°C to 60°C.[7]

Q3: Can I run a SPAAC reaction above 37°C?

A3: Yes, it is possible to run SPAAC reactions at temperatures above 37°C to achieve faster kinetics.[7] However, it is crucial to consider the thermal stability of all components in your reaction mixture, especially proteins or other sensitive biomolecules, which may denature or degrade at elevated temperatures.[2][8] It is recommended to perform preliminary stability tests on your specific molecules if you plan to use higher temperatures.

Q4: Will a lower temperature stop the SPAAC reaction?

A4: A lower temperature will slow down the reaction rate but will not necessarily stop it completely. Reactions can still proceed to completion at 4°C, although they will require a significantly longer time compared to reactions at room temperature or 37°C.[6] This is often a necessary trade-off when working with thermally sensitive materials.

Q5: Are there any visual indicators of temperature-related problems in my SPAAC reaction?

A5: A common visual indicator of a problem, particularly with protein conjugations at elevated temperatures, is the appearance of turbidity or precipitate, which suggests that the protein is denaturing and aggregating.[1] Discoloration of the reaction mixture could also indicate degradation of one of the reactants.

Quantitative Data on Temperature Effects

The following tables summarize the effect of temperature on the second-order rate constants (k) for specific SPAAC reactions as reported in the literature.

Table 1: Effect of Temperature on the Reaction of Sulfo-DBCO with Azides in Different Buffers

AzideBuffer (pH 7)Temperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
1-azido-1-deoxy-β-D-glucopyranosidePBS25~0.60
37~0.90
HEPES25~0.85
37~1.25
3-azido-L-alaninePBS25~0.35
37~0.55
HEPES25~0.60
37~0.80
Data derived from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.[3][4]

Table 2: Temperature Dependence of the Reaction between Benzyl Azide and a Cyclooctyne Derivative

Temperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
05 x 10⁻⁴
37~3.5 x 10⁻²
605.83 x 10⁻²
Data from a study utilizing inline ATR-IR spectroscopy to monitor the reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of a SPAAC Reaction

This protocol outlines a general method for determining the optimal temperature for the conjugation of an azide-modified biomolecule to a cyclooctyne-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-modified biomolecule in a suitable, amine-free buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare a stock solution of your cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in an organic solvent such as DMSO.

  • Reaction Setup:

    • In separate microcentrifuge tubes, aliquot your azide-modified biomolecule.

    • Set up parallel reactions at different temperatures (e.g., 4°C, 25°C, and 37°C). Use a temperature-controlled incubator, water bath, or thermocycler to maintain a constant temperature.

    • To each tube, add the cyclooctyne stock solution to initiate the reaction. A 2- to 10-fold molar excess of the cyclooctyne reagent over the azide-modified biomolecule is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid negative effects on biomolecule stability.

  • Incubation:

    • Incubate the reactions for a set period. The incubation time will depend on the temperature and the expected reaction rate. For initial optimization, you can take time points (e.g., 1, 2, 4, and 8 hours) to monitor the progress.

  • Reaction Monitoring and Analysis:

    • At each time point, take an aliquot of the reaction mixture.

    • Analyze the formation of the conjugate product using an appropriate technique such as SDS-PAGE, LC-MS, or HPLC.

    • Compare the extent of conjugation at different temperatures and time points to determine the optimal conditions for your specific system.

Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This protocol describes how to monitor the progress of a SPAAC reaction involving a DBCO reagent by observing the decrease in its characteristic UV absorbance.

  • Instrumentation and Reagents:

    • UV-Vis spectrophotometer with temperature control.

    • Quartz cuvettes.

    • Azide-containing molecule in a suitable buffer.

    • DBCO-containing molecule.

  • Experimental Procedure:

    • Set the spectrophotometer to the desired temperature.

    • Prepare the reaction mixture in a cuvette, excluding the DBCO reagent. Use a reference cuvette with the same components to zero the instrument.

    • Initiate the reaction by adding the DBCO reagent to the sample cuvette and mix quickly.

    • Immediately begin monitoring the absorbance at approximately 310 nm over time.

    • Record data at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.

  • Data Analysis:

    • Plot the absorbance at 310 nm versus time to visualize the reaction progress.

    • For kinetic analysis, if the reaction is run under pseudo-first-order conditions (one reactant in significant excess), a plot of the natural logarithm of the absorbance versus time will be linear, and the rate constant can be determined from the slope of the line.

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_optimization Optimization Reagent_Prep Prepare Azide and Cyclooctyne Solutions Reaction_Setup Combine Reactants in Appropriate Buffer Reagent_Prep->Reaction_Setup Temp_Control Incubate at Controlled Temperature (e.g., 4°C, 25°C, 37°C) Reaction_Setup->Temp_Control Take_Time_Points Aliquot at Various Time Points Temp_Control->Take_Time_Points Analysis Analyze by SDS-PAGE, LC-MS, or HPLC Take_Time_Points->Analysis Evaluate_Results Compare Yield and Rate vs. Temperature Analysis->Evaluate_Results Optimal_Conditions Determine Optimal Temperature Evaluate_Results->Optimal_Conditions

Caption: Experimental workflow for temperature optimization of a SPAAC reaction.

temp_effect_logic Start Start SPAAC Reaction Temp Reaction Temperature Start->Temp Low_Temp Low (e.g., 4°C) Temp->Low_Temp Low Mod_Temp Moderate (e.g., 25-37°C) Temp->Mod_Temp Moderate High_Temp High (e.g., >40°C) Temp->High_Temp High Slow_Rate Slower Reaction Rate Low_Temp->Slow_Rate Faster_Rate Faster Reaction Rate Mod_Temp->Faster_Rate High_Temp->Faster_Rate Longer_Time Requires Longer Incubation Slow_Rate->Longer_Time Good_Stability Good for Thermally Sensitive Molecules Longer_Time->Good_Stability Shorter_Time Shorter Incubation Time Faster_Rate->Shorter_Time Risk_Degradation Potential for Biomolecule Degradation Faster_Rate->Risk_Degradation

Caption: Logical relationship between temperature and SPAAC reaction outcomes.

References

Technical Support Center: Purification of Samples Containing endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted endo-BCN-PEG2-alcohol from experimental samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common and effective methods for removing small, unreacted PEG linkers like this compound from a reaction mixture containing a larger biomolecule (e.g., a protein or antibody) are based on differences in size, polarity, and charge. These techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius (size). The larger product molecule will elute before the smaller, unreacted this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It can be a powerful tool for separating the polar this compound from less polar product molecules.

  • Dialysis/Ultrafiltration: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes. It is a straightforward method for removing small molecules from a solution of larger molecules.

  • Precipitation: This technique involves selectively precipitating the larger product molecule out of solution, leaving the smaller, soluble this compound in the supernatant.

Q2: Which purification method is best for my specific application?

A2: The optimal method depends on several factors, including the size and properties of your target molecule, the scale of your experiment, and the required final purity. The table below provides a general comparison of the common methods.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation by sizeHigh resolution, mild conditions, preserves protein activity.Can be time-consuming, potential for sample dilution.High-purity separation of molecules with a significant size difference.
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution, good for analytical and preparative scales.Can denature proteins due to organic solvents, may require method optimization.Separation of molecules with different polarities, especially when size difference is minimal.
Dialysis/Ultrafiltration Separation by molecular weight cut-offSimple, inexpensive, can handle large volumes.Slower than chromatography, may not achieve the highest purity, potential for product loss on the membrane.Bulk removal of small molecules and buffer exchange.
Protein Precipitation Differential solubilityRapid, can concentrate the product.Risk of protein denaturation or co-precipitation of impurities, may require further purification steps.Initial cleanup and concentration of the product.

Q3: How can I quantify the amount of residual this compound in my sample?

A3: Quantifying residual this compound can be achieved using analytical techniques such as:

  • RP-HPLC: By creating a standard curve with known concentrations of this compound, you can quantify its amount in your purified sample.

  • Mass Spectrometry (MS): Techniques like LC-MS can provide sensitive and specific detection and quantification of the small molecule linker.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the purification process.

General Troubleshooting
Problem Possible Cause Suggested Solution
Low recovery of the desired product - Product precipitation on the column.- Non-specific binding to the chromatography resin.- Inappropriate MWCO for dialysis membrane.- Adjust buffer pH or ionic strength to improve solubility.- Add modifiers like arginine to the mobile phase to reduce non-specific binding.- Ensure the dialysis membrane MWCO is significantly smaller than your product.
Unreacted this compound remains in the final product - Inadequate resolution of the chromatography method.- Insufficient dialysis time or buffer volume.- Inefficient precipitation.- Optimize chromatography conditions (e.g., gradient, flow rate, column length).- Increase dialysis duration and use a larger volume of fresh dialysis buffer.- Optimize precipitation conditions (e.g., precipitant concentration, temperature).
Product aggregation after purification - Harsh purification conditions (e.g., high pressure, organic solvents).- Unfavorable buffer conditions.- Reduce flow rate in SEC.- Screen for optimal buffer pH and ionic strength for product stability.- Consider using a milder purification technique.
Technique-Specific Troubleshooting

Size Exclusion Chromatography (SEC)

Problem Possible Cause Suggested Solution
Poor separation of product and linker - Inappropriate column for the molecular weight range.- Sample volume too large.- Select a column with a fractionation range appropriate for separating your product from the ~325 Da linker.- Keep the sample injection volume to less than 2-5% of the total column volume.
Broad peaks - Polydispersity of the PEGylated product.- Slow mass transfer.- This may be inherent to the sample.- Increase column temperature (e.g., to 45°C) to improve peak shape.[3]

Reversed-Phase HPLC (RP-HPLC)

Problem Possible Cause Suggested Solution
This compound co-elutes with the product - Inadequate separation gradient.- Optimize the gradient slope; a shallower gradient often improves resolution of closely eluting species.
Poor peak shape - Unwanted interactions with the stationary phase.- Try a different stationary phase (e.g., C4 instead of C18 for larger proteins).- Adjust the mobile phase composition or temperature.

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)

This protocol is designed for the separation of a larger protein product from the smaller unreacted this compound (MW: 325.4 g/mol ).

Materials:

  • SEC column with an appropriate fractionation range (e.g., suitable for separating molecules >10 kDa from small molecules).

  • HPLC or FPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS) or another buffer suitable for your protein's stability.

  • Sample: Reaction mixture containing your product and unreacted this compound.

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger product will elute first in the void volume or early fractions, followed by the smaller this compound which will be retained longer on the column.

  • Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other relevant techniques to identify the fractions containing the purified product.

Protocol 2: Removal of this compound using Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for separating the polar this compound from a less polar protein product.

Materials:

  • RP-HPLC column (e.g., C4 or C18, depending on the hydrophobicity of your product).

  • HPLC system with a gradient pump and UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Reaction mixture containing your product and unreacted this compound.

Methodology:

  • System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The polar this compound is expected to elute early in the gradient, while a less polar product will elute at a higher concentration of acetonitrile.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by the UV detector.

  • Analysis: Analyze the collected fractions to confirm the identity and purity of your product.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Equilibrate Equilibrate SEC Column Inject Inject Sample Equilibrate->Inject Prepare_Sample Prepare & Filter Sample Prepare_Sample->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze

Caption: Workflow for removing unreacted this compound using Size Exclusion Chromatography (SEC).

experimental_workflow_rphplc cluster_prep_rp Preparation cluster_sep_rp Separation cluster_analysis_rp Analysis Equilibrate_RP Equilibrate RP-HPLC Column Inject_RP Inject Sample Equilibrate_RP->Inject_RP Prepare_Sample_RP Prepare & Filter Sample Prepare_Sample_RP->Inject_RP Elute_RP Gradient Elution Inject_RP->Elute_RP Collect_RP Collect Fractions Elute_RP->Collect_RP Analyze_RP Analyze Fractions Collect_RP->Analyze_RP

Caption: Workflow for removing unreacted this compound using Reversed-Phase HPLC (RP-HPLC).

References

dealing with steric hindrance in endo-BCN-PEG2-alcohol ligations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-alcohol in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to steric hindrance and optimize your ligation experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound ligation experiments.

Problem: Low Ligation Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance Bulky functional groups near the azide (B81097) or BCN moiety can physically impede the reaction. The PEG2 linker in this compound is designed to mitigate this, but significant steric bulk on the binding partner can still be an issue. Consider synthesizing a custom linker with a longer PEG chain (e.g., PEG4, PEG8) to further increase the distance between the reactive groups.[1]
Suboptimal Reaction Conditions Reaction kinetics are sensitive to pH, temperature, and solvent. An optimization of these parameters is recommended. It has been observed that in some systems, higher pH values can increase reaction rates.[1]
Incorrect Stoichiometry An inappropriate ratio of this compound to your azide-containing molecule can result in an incomplete reaction.
Reagent Degradation Ensure your this compound and azide-containing molecules have been stored correctly, typically at -20°C or -80°C, protected from light and moisture, to prevent degradation.[2]
Solubility Issues Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced yields.

dot

G Troubleshooting Low Ligation Yield start Low Ligation Yield Observed check_sterics Assess Steric Hindrance start->check_sterics optimize_conditions Optimize Reaction Conditions (pH, Temp, Solvent) start->optimize_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_reagents Check Reagent Integrity start->check_reagents improve_solubility Address Solubility Issues start->improve_solubility increase_peg Increase PEG Linker Length check_sterics->increase_peg High hindrance adjust_ph_temp Adjust pH and/or Temperature optimize_conditions->adjust_ph_temp titrate_reagents Titrate Reagents check_stoichiometry->titrate_reagents new_reagents Use Fresh Reagents check_reagents->new_reagents cosolvent Add Co-solvent (e.g., DMSO) improve_solubility->cosolvent success Improved Yield increase_peg->success adjust_ph_temp->success titrate_reagents->success new_reagents->success cosolvent->success

Caption: A troubleshooting workflow for addressing low ligation yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the 'endo' configuration important?

This compound is a chemical linker used in copper-free click chemistry.[2][3][4] It contains an endo-bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts readily with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The 'endo' configuration refers to the stereochemistry of the cyclopropane (B1198618) ring fusion. Some studies suggest that the endo-isomer of BCN may be slightly more reactive than the exo-isomer.[5] The PEG2 linker is a short polyethylene (B3416737) glycol chain that increases hydrophilicity and provides spacing to reduce steric hindrance. The terminal alcohol group allows for further derivatization.

Q2: How does the PEG2 linker help with steric hindrance?

The polyethylene glycol (PEG) linker acts as a spacer, physically separating the reactive BCN group from the molecule to which it is attached. This increased distance can help to overcome steric hindrance that might otherwise prevent or slow down the reaction between the BCN and an azide on a bulky molecule, such as a protein or antibody.[1]

Q3: What are the optimal reaction conditions for this compound ligations?

While optimal conditions can be system-dependent, here are some general guidelines:

  • Solvents: The reaction can be performed in a variety of solvents, including aqueous buffers (like PBS) and organic solvents (like DMSO or acetonitrile), or mixtures thereof.[6] The choice of solvent will depend on the solubility of your reactants.

  • Temperature: SPAAC reactions with BCN are typically run at room temperature.[6] However, gentle heating (e.g., to 37°C) may increase the reaction rate, while lower temperatures (e.g., 4°C) can be used for sensitive biomolecules, though this will slow the reaction.[7]

  • pH: For reactions in aqueous buffers, a pH range of 7-8 is generally recommended for the reaction of NHS-activated esters with amines, which is a common preceding step. Studies with other cyclooctynes have shown that higher pH values can sometimes increase the rate of the SPAAC reaction itself.[1]

  • Stoichiometry: A slight excess (1.5-2 equivalents) of one reagent is often used to drive the reaction to completion. The choice of which reagent to use in excess depends on factors like availability, cost, and ease of removal after the reaction.

Q4: Are there any known side reactions with BCN reagents?

BCN can react with thiols, such as the sulfhydryl groups of cysteine residues in proteins. To minimize this potential side reaction, β-mercaptoethanol (β-ME) can be added to the reaction mixture at a low concentration.[6]

Quantitative Data

CyclooctyneAzideSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCNBenzyl (B1604629) AzideCD₃CN/D₂O (1:2)0.29[5]
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19[5]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Studies on other cyclooctynes, such as DBCO, have shown that the presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.[1] While this is not a direct measurement for BCN, it suggests that the PEG2 linker in this compound is likely to have a positive impact on the reaction kinetics.

Experimental Protocols

Protocol: General Procedure for Ligation of an Azide-Modified Molecule with this compound

This protocol provides a starting point for your experiments. Optimization of concentrations, reaction time, and temperature may be necessary for your specific application.

Materials:

  • Azide-modified molecule

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Co-solvent (e.g., DMSO, if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve your azide-modified molecule in the reaction buffer to a stock concentration of 1-10 mM.

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified molecule solution.

    • Add the desired volume of the this compound stock solution to achieve the desired stoichiometry (a 1.5 to 2-fold molar excess of the BCN reagent is a good starting point).

    • If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. The final concentration of the organic solvent should be kept as low as possible, especially when working with proteins that may be sensitive to denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations).

    • Once the reaction is complete, purify the conjugate using a suitable method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents.

dot

G Experimental Workflow for this compound Ligation prep_azide Prepare Azide-Modified Molecule Solution mix Combine Reactants in Reaction Buffer prep_azide->mix prep_bcn Prepare this compound Stock Solution prep_bcn->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Reaction Progress (LC-MS, HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate monitor->purify Reaction Complete final_product Characterize Final Product purify->final_product

Caption: A general experimental workflow for this compound ligations.

References

Validation & Comparative

A Comparative Guide to the Reactivity of endo-BCN-PEG2-alcohol and exo-BCN-PEG2-alcohol in Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of bioorthogonal ligation reagents is a critical consideration in the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and various bioconjugation applications. Bicyclo[6.1.0]nonyne (BCN) derivatives are a prominent class of strained alkynes utilized in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). BCN exists as two diastereomers, endo and exo, which can exhibit different reactivity profiles and properties. This guide provides an objective comparison of the reactivity of endo-BCN-PEG2-alcohol and exo-BCN-PEG2-alcohol, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Introduction to endo- and exo-BCN Diastereomers

The stereochemistry of the cyclopropane (B1198618) ring fusion to the cyclooctyne (B158145) core in BCN results in two distinct isomers: endo and exo. In the endo isomer, the cyclopropane ring is oriented on the same side as the larger cyclooctyne ring, while in the exo isomer, it is on the opposite side. This structural difference can influence the strain energy of the alkyne and its accessibility for reaction with azides, thereby affecting the kinetics of the SPAAC reaction. The inclusion of a PEG2-alcohol linker enhances the hydrophilicity and provides a handle for further functionalization of these reagents.

Reactivity Comparison: Kinetic Data

The primary measure of reactivity for SPAAC reagents is the second-order rate constant (k₂). While data for the PEGylated alcohol derivatives is specific, the foundational reactivity difference is observed in the parent BCN molecules.

A study comparing the reactivity of the parent endo-BCN and exo-BCN with benzyl (B1604629) azide (B81097) in a polar solvent mixture (CD₃CN/D₂O) revealed that the endo isomer is slightly more reactive.[1] However, a separate investigation focusing on the alcohol derivatives, endo-BCN-CH₂OH and exo-BCN-CH₂OH, found their reactivity with 3-azido-7-hydroxycoumarin (B34554) to be identical.[2] This suggests that while there is a subtle intrinsic difference in the parent BCNs, the presence of the hydroxymethyl group may moderate this difference.

CompoundReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCN Benzyl Azide0.29[1]
exo-BCN Benzyl Azide0.19[1]
endo-BCN-CH₂OH 3-azido-7-hydroxycoumarinIdentical to exo isomer[2]
exo-BCN-CH₂OH 3-azido-7-hydroxycoumarinIdentical to endo isomer[2]

Key Takeaway: The endo isomer of the parent BCN molecule exhibits a slightly faster reaction rate in SPAAC with a standard azide compared to the exo isomer. However, for the alcohol-functionalized derivatives, the reactivity appears to be equivalent, indicating that for many practical applications involving these specific reagents, the choice of isomer may not significantly impact reaction kinetics.

Experimental Protocols

Determining Second-Order Rate Constants for SPAAC Reactions via ¹H NMR Spectroscopy

This protocol provides a general method for comparing the reaction kinetics of this compound and exo-BCN-PEG2-alcohol with a model azide, such as benzyl azide.

Materials:

  • This compound

  • exo-BCN-PEG2-alcohol

  • Benzyl azide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound, exo-BCN-PEG2-alcohol, benzyl azide, and the internal standard in the chosen deuterated solvent at precisely known concentrations.

    • In an NMR tube, combine the stock solutions of one of the BCN isomers and benzyl azide to achieve the desired final concentrations (typically in the millimolar range). It is often advantageous to use a pseudo-first-order condition with a 5-10 fold excess of one reactant to simplify the kinetic analysis.

    • Add a known concentration of the internal standard to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Continue to acquire spectra at regular time intervals over the course of the reaction. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate a characteristic peak of a reactant (e.g., a proton signal from the BCN moiety) and a characteristic peak of the triazole product that do not overlap with other signals.

    • Normalize the integrals of the reactant and product peaks to the integral of the internal standard to determine their concentrations at each time point.

    • Plot the concentration of the limiting reactant versus time.

    • Calculate the second-order rate constant (k₂) by fitting the data to the appropriate second-order rate law equation.

Diagrams

Logical Relationship of BCN Isomers

BCN_Isomers BCN Bicyclo[6.1.0]nonyne (BCN) endo endo-BCN BCN->endo Diastereomer exo exo-BCN BCN->exo Diastereomer endo_peg This compound endo->endo_peg Functionalization exo_peg exo-BCN-PEG2-alcohol exo->exo_peg Functionalization

Caption: Diastereomeric relationship and functionalization of BCN.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_bcn Prepare BCN-PEG2-alcohol (endo or exo) Stock Solution mix Mix Reactants and Standard in NMR Tube prep_bcn->mix prep_azide Prepare Benzyl Azide Stock Solution prep_azide->mix prep_std Prepare Internal Standard Stock Solution prep_std->mix nmr_t0 Acquire ¹H NMR Spectrum (t=0) mix->nmr_t0 nmr_ti Acquire Spectra at Regular Time Intervals nmr_t0->nmr_ti integrate Integrate Reactant and Product Peaks nmr_ti->integrate normalize Normalize to Internal Standard integrate->normalize plot Plot Concentration vs. Time normalize->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Workflow for determining SPAAC kinetics via ¹H NMR.

Discussion and Conclusion

The choice between this compound and exo-BCN-PEG2-alcohol for bioorthogonal applications should be guided by a combination of reactivity, commercial availability, and the specific structural requirements of the final conjugate.

  • Reactivity: While the parent endo-BCN is slightly more reactive than exo-BCN, experimental evidence suggests that the alcohol-functionalized derivatives exhibit comparable reactivity.[1][2] Therefore, for applications where the terminal alcohol is used for further conjugation, the kinetic differences between the two isomers are likely negligible.

  • Commercial Availability and Synthesis: The synthesis of BCN typically results in a mixture of exo and endo isomers, often with a higher proportion of the exo form. However, the endo isomer is noted to be more commercially available as a purified product.[1] This can be a practical consideration for researchers who do not synthesize the reagents in-house.

  • Stereochemical Impact: Beyond reaction kinetics, the different stereochemistry of the endo and exo isomers can lead to different three-dimensional structures in the final bioconjugate. This may have implications for properties such as solubility, aggregation, and interaction with biological systems. For instance, one study found that the use of endo-BCN could reduce fluorescence quenching in certain molecular probes compared to exo-BCN.[1]

References

Beyond BCN: A Comparative Guide to Advanced Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the selection of the optimal chemical linker is a critical determinant of experimental success. While bicyclo[6.1.0]nonyne (BCN) has been a valuable tool in the copper-free click chemistry toolbox, a new generation of advanced alternatives offers significant improvements in reaction kinetics, stability, and overall performance. This guide provides an objective, data-driven comparison of the leading alternatives to BCN, empowering you to make an informed decision for your specific research and development needs.

The advent of copper-free click chemistry, primarily through strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field of bioconjugation. By eliminating the need for cytotoxic copper catalysts, these reactions can be performed in living systems, opening up new frontiers in live-cell imaging, proteomics, and the development of sophisticated biotherapeutics like antibody-drug conjugates (ADCs).[1] At the heart of this chemistry are strained cyclooctynes, which react selectively with azides to form a stable triazole linkage.[2][3]

This guide will delve into the performance of key alternatives to BCN, including dibenzocyclooctyne (DBCO) and its derivatives, difluorinated cyclooctynes (DIFO), and the exceptionally rapid tetrazine/trans-cyclooctene (TCO) ligation system, which operates via an inverse-electron-demand Diels-Alder (IEDDA) mechanism.[2][4]

Performance Comparison: BCN vs. The Alternatives

The ideal linker for a given application depends on a careful consideration of several factors, most notably reaction speed, stability in the biological milieu, and the physicochemical properties of the linker itself.

Reaction Kinetics

The rate of the bioorthogonal reaction is a paramount consideration, especially when dealing with low concentrations of reactants or when temporal resolution is crucial. Generally, the reactivity of cyclooctynes is driven by the ring strain, with more strained systems exhibiting faster kinetics.

Dibenzocyclooctyne (DBCO) , also known as ADIBO, is a widely adopted alternative that consistently demonstrates faster reaction kinetics with azides compared to BCN.[1][5] This is attributed to the greater ring strain imparted by the fused benzene (B151609) rings.[5] However, the steric environment of the azide (B81097) can influence this reactivity. While DBCO reacts swiftly with primary and secondary azides, its reaction rate can decrease significantly with sterically hindered tertiary azides.[5]

Difluorinated Cyclooctynes (DIFO) represent a second generation of cyclooctynes designed for enhanced reactivity. The inclusion of propargylic fluorine atoms lowers the LUMO of the alkyne, accelerating the cycloaddition with the azide's HOMO.[6][7] This results in reaction rates that are comparable to copper-catalyzed click chemistry.[6]

The Tetrazine/Trans-cyclooctene (TCO) Ligation stands in a class of its own in terms of reaction speed. This inverse-electron-demand Diels-Alder (IEDDA) reaction is often orders of magnitude faster than even the most reactive SPAAC systems.[4] This exceptional kinetic profile makes it ideal for in vivo applications where rapid conjugation is essential.[8]

Stability

The stability of a linker within the complex and often reducing environment of a cell or in circulation is critical for the integrity of the bioconjugate. A primary concern is the presence of endogenous thiols, such as glutathione (B108866) (GSH), which can react with and degrade strained alkynes.[5]

Here, BCN often exhibits an advantage over DBCO . BCN has been shown to be more stable in the presence of thiols.[4][5] This increased stability can be a deciding factor in long-term cell-based assays or for in vivo applications where the bioconjugate is exposed to high concentrations of reducing agents.

Trans-cyclooctenes (TCOs) , while highly reactive in IEDDA, can be susceptible to isomerization to the less reactive cis-isomer, particularly in the presence of thiols or copper.[4][9]

Physicochemical Properties

The size and lipophilicity of a linker can have a significant impact on the properties of the final bioconjugate, including its solubility, aggregation propensity, and pharmacokinetic profile.

BCN is smaller and generally less lipophilic than the bulky, aromatic DBCO .[4][5] This can be advantageous in maintaining the solubility and favorable pharmacokinetic properties of the resulting bioconjugate.[4] The high lipophilicity of DBCO can sometimes lead to aggregation issues, particularly with antibody-drug conjugates.[10]

Quantitative Data Summary

The following table summarizes the key quantitative performance data for BCN and its alternatives. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Linker/SystemReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
BCN SPAAC~0.07 - 1.0Good thiol stability, smaller size, lower lipophilicity.[1][4][5]Generally slower kinetics than DBCO and TCO/Tetrazine.[4][5]
DBCO SPAAC~0.24 - 2.0Faster kinetics than BCN.[1][4][5]Less stable in the presence of thiols, bulkier, more lipophilic.[4][5]
DIFO SPAACComparable to Cu-catalyzed click chemistryVery fast kinetics.[6]Synthesis can be complex.[11]
TCO/Tetrazine IEDDA>1,000 - 1,000,000Exceptionally rapid kinetics.[4][8]TCO can isomerize, both components are relatively large.[4][8]

Visualizing the Mechanisms

To better understand the chemical transformations involved, the following diagrams illustrate the general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained Alkyne Strained Cyclooctyne (e.g., BCN, DBCO) Transition State [3+2] Cycloaddition Strained Alkyne->Transition State + Azide Azide Azide->Transition State Triazole Triazole Transition State->Triazole

A simplified diagram of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.

IEDDA_Mechanism cluster_reactants_iedda Reactants cluster_product_iedda Product Tetrazine Tetrazine DA_Adduct Diels-Alder Adduct Tetrazine->DA_Adduct + Trans-cyclooctene (TCO) Trans-cyclooctene (TCO) Trans-cyclooctene (TCO)->DA_Adduct Dihydropyridazine Dihydropyridazine DA_Adduct->Dihydropyridazine - N2 (Retro-DA)

The mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and TCO.

Experimental Protocols

To ensure the reproducibility and accurate comparison of linker performance, detailed and standardized experimental protocols are essential.

General Protocol for Comparing Reaction Kinetics via Pseudo-First-Order Measurements

This protocol describes a general method to determine the second-order rate constant of a SPAAC or IEDDA reaction using a fluorescently labeled azide or tetrazine.

Materials:

  • Cyclooctyne linker (BCN, DBCO, or DIFO derivative)

  • Trans-cyclooctene (TCO) linker

  • Azide-fluorophore conjugate (e.g., Azido-PEG4-Fluorophore)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-PEG4-Fluorophore)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the cyclooctyne/TCO linkers and the azide/tetrazine-fluorophore in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, set up reactions with a constant, low concentration of the azide/tetrazine-fluorophore (e.g., 1 µM) and a range of higher, pseudo-first-order concentrations of the cyclooctyne/TCO linker (e.g., 10 µM, 25 µM, 50 µM).

  • Initiate Reaction: Initiate the reactions by adding the cyclooctyne/TCO linker to the wells containing the azide/tetrazine-fluorophore in the reaction buffer.

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring the decrease in fluorescence of the azide/tetrazine-fluorophore over time at appropriate excitation and emission wavelengths. The consumption of the fluorophore-labeled reactant often leads to a change in its fluorescent properties.

  • Data Analysis:

    • For each concentration of the cyclooctyne/TCO linker, plot the natural logarithm of the fluorescence intensity versus time. The slope of this plot will give the observed rate constant (k_obs).

    • Plot the values of k_obs against the corresponding concentrations of the cyclooctyne/TCO linker.

    • The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

General Protocol for Assessing Linker Stability in the Presence of Glutathione (GSH)

This protocol outlines a method to evaluate the stability of strained alkyne linkers in a reducing environment.

Materials:

  • Cyclooctyne-fluorophore conjugate (e.g., BCN-Fluorophore, DBCO-Fluorophore)

  • Glutathione (GSH)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare Solutions: Prepare a stock solution of the cyclooctyne-fluorophore conjugate and a stock solution of GSH in the reaction buffer.

  • Incubation: Incubate the cyclooctyne-fluorophore conjugate (e.g., 10 µM) in the reaction buffer with a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench and Analyze: Quench the reaction by adding a suitable agent or by immediate dilution and analyze the sample by HPLC.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the intact cyclooctyne-fluorophore conjugate over time.

    • Plot the percentage of the remaining intact conjugate against time.

    • Calculate the half-life (t₁/₂) of the linker under these conditions.

Conclusion: Selecting the Right Tool for the Job

The choice of a copper-free click chemistry linker is a nuanced decision that hinges on the specific demands of the experiment.

  • Choose DBCO when: Rapid reaction kinetics are a priority, and the biological environment is not excessively reducing. It is an excellent choice for many in vitro and cell-surface labeling applications.[5]

  • Choose BCN when: Enhanced stability in the presence of thiols is critical, or when a smaller, less hydrophobic linker is desired to maintain the favorable properties of the bioconjugate.[4][5]

  • Choose DIFO when: The fastest possible SPAAC kinetics are required, approaching the speed of copper-catalyzed reactions.

  • Choose the TCO/Tetrazine system when: Exceptionally rapid, near-instantaneous conjugation is necessary, particularly for in vivo applications where reactant concentrations are low and time is of the essence.[4][8]

By carefully weighing the trade-offs between reaction kinetics, stability, and physicochemical properties, researchers can select the optimal linker to advance their scientific goals, from fundamental biological discovery to the development of next-generation therapeutics.

References

A Head-to-Head Comparison of endo-BCN-PEG2-alcohol and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that profoundly impacts experimental outcomes. In the realm of copper-free click chemistry, endo-BCN-PEG2-alcohol and Dibenzocyclooctyne (DBCO) linkers have emerged as prominent tools for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison to inform the selection of the optimal linker for specific research needs.

At the heart of their utility lies the bioorthogonal reaction between a strained alkyne (BCN or DBCO) and an azide (B81097), forming a stable triazole linkage without the need for cytotoxic copper catalysts. This characteristic makes them ideal for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). While both linkers achieve the same fundamental goal, their distinct structural and chemical properties lead to significant differences in performance.

At a Glance: Key Differences

FeatureThis compoundDBCO (Dibenzocyclooctyne)
Structure Compact, non-aromatic bicyclo[6.1.0]nonyne with a PEG2-alcohol tailBulky, aromatic dibenzocyclooctyne
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability in Thiols More stableLess stable
Hydrophilicity Higher due to the PEG2-alcohol moietyLower, inherently more hydrophobic
Size SmallerLarger

Performance Deep-Dive: A Quantitative Comparison

The efficacy of a bioconjugation linker is determined by several key performance indicators, including reaction kinetics, stability of the linker and the resulting conjugate, and its physicochemical properties.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial factor, especially in dynamic biological systems or when working with low concentrations of reactants. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, which is attributed to its greater ring strain.[1] However, the nature of the azide can influence these rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN derivativeBenzyl azide~0.1 - 0.2[2]
DBCO derivative (ADIBO)Benzyl azide0.98[1]
BCN derivativePrimary Azide (azido-propanol)0.057[1]
DBCO derivative (ADIBO)Primary Azide (azido-propanol)0.88[1]
BCN derivativeSecondary Azide (2-azidopropanol)0.043[1]
DBCO derivative (ADIBO)Secondary Azide (2-azidopropanol)0.25[1]
BCN derivativeTertiary Azide (2-azido-2-methylpropanol)0.019[1]
DBCO derivative (ADIBO)Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶[1]

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.[1]

This data clearly indicates that for primary and secondary azides, the DBCO analog reacts significantly faster than BCN.[1] Interestingly, for the sterically hindered tertiary azide, the reactivity of the DBCO analog drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate.[1] This highlights a key consideration: the steric environment of the azide on your target molecule can influence the choice of linker.

Stability

The stability of the linker within the complex intracellular environment is paramount for the success of any bioconjugation experiment. The cytoplasm is a reducing environment, rich in thiols like glutathione (B108866) (GSH), which can potentially react with and degrade strained alkynes.

Table 2: Stability of BCN and DBCO Linkers

LinkerConditionStability MetricReference
BCNIn the presence of Glutathione (GSH)More stable, t½ ≈ 6 hours[3]
DBCOIn the presence of Glutathione (GSH)Less stable, t½ ≈ 71 minutes[3]
BCNIn RAW264.7 cell lysate~79% degradation after 24h[1]
DBCOIn RAW264.7 cell lysate~36% degradation after 24h[1]
BCNIn RAW264.7 cells79% ± 1.8% degradation after 24h[1]
DBCOIn RAW264.7 cells36% ± 0.8% degradation after 24h[1]

BCN demonstrates significantly greater stability in the presence of thiols like GSH compared to DBCO.[3] This makes BCN a more suitable choice for long-term studies in reducing environments. However, in cell lysates and within cells, DBCO appears to be more stable than BCN over a 24-hour period.[1] This suggests that other cellular factors beyond GSH concentration may influence linker stability.

Physicochemical Properties: The Impact of Structure

The structural differences between this compound and DBCO have significant implications for the properties of the resulting bioconjugates.

  • Hydrophilicity: The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its hydrophilicity.[4] This is a significant advantage as it can improve the solubility of the linker and the final bioconjugate, which is particularly important when working with hydrophobic payloads in antibody-drug conjugates.[5] DBCO, being an aromatic structure, is inherently more hydrophobic.[3]

  • Size and Steric Hindrance: BCN is a smaller and more compact linker compared to the bulky DBCO.[3] This can be advantageous in situations where steric hindrance might interfere with the biological activity of the labeled molecule, such as the binding of an antibody to its antigen.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism, and a typical experimental workflow for bioconjugation.

Chemical Structures of Linkers cluster_bcn This compound cluster_dbco DBCO (Dibenzocyclooctyne) bcn_img dbco_img

Caption: Chemical structures of this compound and a representative DBCO-NHS ester.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism StrainedAlkyne Strained Alkyne (BCN or DBCO) TransitionState Cycloaddition Transition State StrainedAlkyne->TransitionState Azide Azide-containing Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole [3+2] Cycloaddition Comparative Bioconjugation Workflow Biomolecule Azide-Modified Biomolecule (e.g., Antibody) Reaction_BCN SPAAC Reaction (BCN + Azide) Biomolecule->Reaction_BCN Reaction_DBCO SPAAC Reaction (DBCO + Azide) Biomolecule->Reaction_DBCO BCN_Linker This compound Linker BCN_Linker->Reaction_BCN DBCO_Linker DBCO-NHS Ester Linker DBCO_Linker->Reaction_DBCO Purification_BCN Purification of BCN-Conjugate Reaction_BCN->Purification_BCN Purification_DBCO Purification of DBCO-Conjugate Reaction_DBCO->Purification_DBCO Analysis Characterization (e.g., SDS-PAGE, MS, HPLC) Purification_BCN->Analysis Purification_DBCO->Analysis

References

A Comparative Guide to Analytical Techniques for Characterizing endo-BCN-PEG2-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical techniques for the characterization of endo-BCN-PEG2-alcohol and its conjugates. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to clarify complex workflows and relationships. The focus is on providing objective, data-supported comparisons to aid in the selection of appropriate analytical methodologies for bioconjugation research and development.

Introduction to this compound and its Conjugates

Endo-bicyclo[6.1.0]nonyne (BCN) derivatives are widely used in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, for the conjugation of molecules without the need for a toxic copper catalyst.[][2] The this compound linker combines the highly reactive BCN moiety with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. This structure provides a balance of reactivity and improved solubility for the resulting conjugates.[3] The PEG2 linker enhances the hydrophilicity of the molecule, which can be beneficial for bioconjugation applications.[4] Accurate and thorough characterization of both the linker and its subsequent conjugates is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate.

This guide will focus on three primary analytical techniques for the characterization of this compound and its conjugates:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and purity assessment.

  • Mass Spectrometry (MS): For accurate molecular weight determination and confirmation of conjugation.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, separation of reactants from products, and quantification.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is dependent on the specific information required. The following table summarizes the primary applications and key performance indicators of NMR, MS, and HPLC in the context of this compound conjugate characterization.

Technique Primary Application Information Provided Strengths Limitations
NMR Spectroscopy Structural Elucidation & Purity- Proton (¹H) and Carbon-¹³ (¹³C) chemical environments- Confirmation of functional groups- Assessment of isomeric purity- Provides detailed structural information- Non-destructive- Quantitative- Relatively low sensitivity- Requires deuterated solvents- Complex spectra for large conjugates
Mass Spectrometry Molecular Weight Confirmation- Accurate molecular mass of the parent molecule and conjugates- Fragmentation patterns for structural confirmation- High sensitivity- High mass accuracy- Can be coupled with chromatography (LC-MS)- Can be destructive- May not distinguish between isomers without fragmentation analysis
HPLC Purity & Separation- Retention time for identification- Peak area for quantification- Separation of conjugates from starting materials and impurities- High resolving power- Quantitative- Versatile with different column chemistries- Does not provide structural information alone- Requires method development

Detailed Experimental Protocols

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 10 ppm

  • Temperature: 298 K

Expected ¹H NMR Data for this compound: The following are representative chemical shifts based on the structure. Actual values may vary slightly.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
BCN protons0.8 - 2.5m~13H
PEG₂ -CH₂-3.5 - 3.8m8H
-CH₂-OH3.6 - 3.7t2H
-NH-~5.0br s1H
-O-CH₂-BCN~4.0d2H
-OHVariablebr s1H

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 160 ppm

Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different parts of the molecule.

  • Compare the observed chemical shifts with expected values for the structure.

  • The presence of unexpected peaks may indicate impurities.

Objective: To determine the accurate molecular weight of this compound and its conjugates.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

  • Prepare a stock solution of the sample (this compound or its conjugate) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Pressure: 1 - 2 bar

  • Drying Gas Flow: 5 - 8 L/min

  • Drying Gas Temperature: 180 - 220 °C

  • Mass Range: 100 - 1000 m/z

Expected Mass Spectrometry Data:

  • This compound (C₁₇H₂₇NO₅):

    • Molecular Weight: 325.41 g/mol

    • Expected [M+H]⁺: 326.1962

    • Expected [M+Na]⁺: 348.1781

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

  • For conjugates, the observed mass should correspond to the sum of the masses of the endo-BCN-PEG2-linker and the conjugated molecule, minus the mass of any leaving groups.

Objective: To assess the purity of this compound and to separate it from its conjugate and any unreacted starting materials.

Instrumentation: HPLC system with a UV detector.

Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • The purity of the sample is determined by the relative area of the main peak.

  • The retention time of the conjugate is expected to be different from that of the unconjugated this compound, typically eluting earlier or later depending on the hydrophobicity of the conjugated molecule.

Alternative Analytical Techniques

While NMR, MS, and RP-HPLC are the primary methods for characterizing this compound conjugates, other techniques can provide complementary information.

Technique Application Advantages Considerations
Size-Exclusion Chromatography (SEC) Analysis of larger conjugatesSeparates based on hydrodynamic volume, useful for proteins and large molecules.Not suitable for small molecules with similar sizes.
Hydrophobic Interaction Chromatography (HIC) Characterization of protein conjugatesGentle, non-denaturing conditions preserve protein structure.Requires high salt concentrations, which may not be suitable for all samples.
Infrared (IR) Spectroscopy Monitoring conjugation reactionsCan monitor the disappearance of the azide (B81097) peak (~2100 cm⁻¹) in SPAAC reactions in real-time.[5]Not as structurally informative as NMR.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for characterizing an this compound conjugate.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Results BCN_PEG This compound Conjugation SPAAC Reaction BCN_PEG->Conjugation Azide_Molecule Azide-containing Molecule Azide_Molecule->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC MS Mass Spectrometry Crude_Product->MS NMR NMR Spectroscopy Crude_Product->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Verification MS->MW Structure Structural Confirmation NMR->Structure

General workflow for synthesis and characterization.

hplc_workflow Sample Crude Conjugate Sample Injection Inject onto HPLC Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (220/254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis

Detailed workflow for HPLC analysis.

Conclusion

The robust characterization of this compound and its conjugates is paramount for their successful application in research and drug development. A multi-faceted analytical approach employing NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive understanding of the conjugate's structure, purity, and identity. While each technique offers unique advantages, their combined use ensures the highest level of confidence in the quality of the synthesized bioconjugates. The selection of alternative techniques such as SEC, HIC, or IR spectroscopy can provide valuable complementary data, particularly for more complex conjugates or for real-time reaction monitoring. This guide serves as a foundational resource for developing a robust analytical strategy for the characterization of this compound based bioconjugates.

References

Navigating Peptide Analysis: A Comparative Guide to endo-BCN-PEG2-alcohol Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for peptide analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of endo-BCN-PEG2-alcohol, a copper-free click chemistry reagent, with other common peptide labeling strategies. We delve into the available experimental data, detail relevant protocols, and offer visualizations to aid in the selection of the optimal labeling approach for your research needs.

This compound is a labeling reagent that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This allows for the specific and efficient labeling of azide-modified peptides without the need for a cytotoxic copper catalyst. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the labeled peptide.

Performance Comparison of Peptide Labeling Reagents

The selection of a labeling reagent significantly impacts the sensitivity, accuracy, and complexity of a mass spectrometry-based proteomics experiment. Below is a comparative overview of this compound and other widely used labeling methodologies. Due to the limited direct comparative studies in published literature for this compound, this comparison is based on the established characteristics of BCN-based copper-free click chemistry and other labeling techniques.

FeatureThis compoundIsobaric Tags (e.g., TMT, iTRAQ)Stable Isotope Labeling (e.g., SILAC, Dimethyl Labeling)Biotin-based Reagents (e.g., Biotin-NHS)
Chemistry Copper-free click chemistry (SPAAC)Amine-reactive NHS ester chemistryMetabolic or chemical incorporation of stable isotopesAmine-reactive NHS ester chemistry
Specificity Highly specific for azide-modified peptides.Primarily targets primary amines (N-terminus and Lysine residues).Labels all peptides/proteins containing the specific amino acid or functional group.Primarily targets primary amines.
Biocompatibility High, as it avoids the use of a copper catalyst.Generally good for in vitro labeling; not suitable for live-cell labeling.SILAC is excellent for live-cell labeling; chemical labeling is for in vitro use.Generally good for in vitro labeling.
Multiplexing Capability Primarily for single-sample labeling unless combined with isotopic versions.High (up to 18-plex with TMTpro).Typically 2-plex or 3-plex.Limited, primarily for enrichment.
Enrichment Potential Can be adapted for enrichment by incorporating a handle like biotin.Not typically used for enrichment.Not typically used for enrichment.Excellent for affinity-based enrichment.
Effect on MS/MS Minimal impact on fragmentation expected, with the mass of the tag being a key consideration.Generates reporter ions for quantification, which can sometimes interfere with low-mass peptide fragment ions.Introduces a mass shift between labeled and unlabeled peptides, aiding in identification and quantification.Can influence fragmentation patterns and ionization efficiency.
Quantitative Strategy Relative or absolute quantification based on precursor ion intensity.Reporter ion-based quantification.Precursor ion-based quantification.Often used for enrichment prior to quantification by other methods.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for peptide labeling with this compound and a common alternative, isobaric labeling.

Protocol 1: Labeling of Azide-Modified Peptides with this compound

This protocol outlines the general steps for labeling peptides containing an azide (B81097) group with this compound for subsequent LC-MS/MS analysis.

Materials:

  • Azide-modified peptide sample

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents for sample cleanup (e.g., acetonitrile (B52724), water, formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Peptide Preparation: Ensure the azide-modified peptide sample is free of any interfering substances. The peptide concentration should be accurately determined.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide with a molar excess (typically 5- to 20-fold) of the this compound solution.

    • Add the reaction buffer to achieve the desired final peptide concentration.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Sample Cleanup:

    • After the incubation, quench any remaining reactive reagent if necessary.

    • Remove excess labeling reagent and buffer salts using a C18 SPE cartridge.

    • Wash the cartridge with a low organic solvent concentration (e.g., 0.1% formic acid in water).

    • Elute the labeled peptide with a higher organic solvent concentration (e.g., 50-80% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the sample in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).

    • Analyze the sample using a suitable LC-MS/MS method.

Protocol 2: Isobaric Labeling of Peptides (General)

This protocol provides a general overview of labeling peptides with isobaric tags such as TMT or iTRAQ.

Materials:

  • Peptide samples from different conditions

  • Isobaric labeling reagent kit (e.g., TMTpro™ 16plex Label Reagent Set)

  • Reaction buffer (e.g., triethylammonium (B8662869) bicarbonate (TEAB) buffer)

  • Quenching solution (e.g., hydroxylamine)

  • Solvents for sample cleanup

Procedure:

  • Peptide Preparation: Digest protein samples to peptides and quantify the peptide concentration for each sample.

  • Reagent Preparation: Reconstitute the isobaric label reagents in a suitable solvent (e.g., anhydrous acetonitrile) as per the manufacturer's instructions.

  • Labeling Reaction:

    • Add the appropriate volume of the reconstituted label reagent to each peptide sample.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching and Combining:

    • Add the quenching solution to each sample to stop the labeling reaction.

    • Combine the labeled samples into a single tube.

  • Sample Cleanup:

    • Perform sample cleanup using SPE to remove excess label and other contaminants.

  • LC-MS/MS Analysis:

    • Dry the combined, labeled peptide sample.

    • Reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Analyze using an LC-MS/MS method optimized for isobaric tag quantification, which typically involves higher-energy collisional dissociation (HCD) to generate reporter ions.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in the mass spectrometry analysis of peptides labeled with this compound.

PeptideLabelingWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Azide-Modified Peptide Labeling Labeling with This compound Peptide->Labeling Cleanup Sample Cleanup (SPE) Labeling->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 Fragmentation MS/MS Fragmentation (e.g., CID/HCD) MS1->Fragmentation Quantification Quantification MS1->Quantification MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Identification Peptide Identification MS2->Identification

Caption: Workflow for the mass spectrometry analysis of peptides labeled with this compound.

Logical Relationship of Labeling and Analysis

The following diagram illustrates the logical flow from selecting a labeling strategy to the final data interpretation.

LogicalFlow cluster_strategy Strategy Selection cluster_execution Experimental Execution cluster_interpretation Data Interpretation ResearchGoal Define Research Goal (e.g., Quantification, Enrichment) LabelingChoice Choose Labeling Reagent (e.g., this compound) ResearchGoal->LabelingChoice Labeling Peptide Labeling LabelingChoice->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataProcessing Data Processing & Database Search LCMS->DataProcessing Results Biological Insights DataProcessing->Results

Caption: Logical flow from experimental design to data interpretation in a peptide labeling experiment.

A Comparative Guide to Bioorthogonal Labeling: Evaluating the Efficiency of endo-BCN-PEG2-alcohol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for applications ranging from in vitro assays to in vivo imaging and therapeutic development. This guide provides a comprehensive comparison of endo-BCN-PEG2-alcohol, a popular reagent for strain-promoted alkyne-azide cycloaddition (SPAAC), with its primary alternatives: dibenzocyclooctyne (DBCO) derivatives for SPAAC and trans-cyclooctene (B1233481) (TCO) for inverse-electron-demand Diels-Alder (IEDDA) reactions. By presenting key performance data, detailed experimental protocols, and visual workflows, this guide aims to inform the selection of the most suitable bioorthogonal labeling strategy for your specific research needs.

Performance Comparison: Kinetics and Stability

The efficiency of a bioorthogonal labeling reaction is primarily determined by its kinetics and the stability of the resulting conjugate. The choice between BCN, DBCO, and TCO linkers often involves a trade-off between reaction speed and stability under various experimental conditions.[1]

Reaction Kinetics:

The rate of a bioorthogonal reaction is a critical factor, especially for applications requiring rapid conjugation at low concentrations. The IEDDA reaction between TCO and tetrazine is recognized as the fastest bioorthogonal reaction, with rate constants several orders of magnitude higher than those for SPAAC reactions.[2] Within the SPAAC reagents, DBCO generally exhibits faster reaction kinetics compared to BCN due to its greater ring strain.[1]

Reagent/ReactionReactive PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
This compound (SPAAC)Azide~0.1 - 1.0Good balance of reactivity and stability; generally more stable to thiols than DBCO.
DBCO (SPAAC)Azide~1.0 - 2.0Faster kinetics than BCN due to higher ring strain, but can be less stable.[1]
TCO (IEDDA)Tetrazine>1,000 - 1,000,000Exceptionally rapid kinetics, ideal for in vivo applications and low concentration labeling.[2]

Stability:

The stability of the labeling reagent and the resulting bioconjugate is crucial for the reliability and reproducibility of experiments, particularly in complex biological environments. While the triazole linkage formed in SPAAC and the dihydropyridazine (B8628806) bond from IEDDA are generally stable, the reagents themselves can exhibit different stabilities. BCN derivatives are noted for their superior stability in the presence of endogenous nucleophiles like glutathione (B108866) (GSH) compared to DBCO.[3] However, BCN can show instability under acidic conditions.[4] TCO can be susceptible to isomerization, and the stability of different tetrazine derivatives can vary.[3]

ReagentStability Considerations
endo-BCN Generally more stable to thiols (e.g., GSH) than DBCO. May exhibit instability under acidic conditions.[3][4]
DBCO Can be less stable in the presence of thiols compared to BCN.[3]
TCO Can be susceptible to isomerization. Stability of the tetrazine partner can vary.[3]

Experimental Protocols: Antibody Labeling

To provide a practical comparison, this section outlines a general protocol for labeling an antibody with this compound, a DBCO-PEG derivative, and a TCO-NHS ester, followed by conjugation to an azide- or tetrazine-modified payload.

Materials:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • endo-BCN-PEG2-NHS ester, DBCO-PEG-NHS ester, or TCO-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide- or Tetrazine-functionalized payload (e.g., fluorescent dye, drug molecule)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., 40K MWCO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • NHS Ester Activation and Antibody Labeling:

    • Dissolve the BCN-, DBCO-, or TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted NHS ester and byproducts using a spin desalting column equilibrated with the reaction buffer.

  • Bioorthogonal Conjugation:

    • To the purified, functionalized antibody, add the azide- (for BCN/DBCO) or tetrazine- (for TCO) functionalized payload. A 3- to 10-fold molar excess of the payload is typically used.

    • Incubate the reaction mixture:

      • SPAAC (BCN/DBCO): 4-12 hours at room temperature or overnight at 4°C.

      • IEDDA (TCO): 30 minutes to 2 hours at room temperature.

    • The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

  • Final Purification:

    • Purify the antibody conjugate from the excess payload using a spin desalting column or size-exclusion chromatography.

Note on Yields: Labeling and conjugation yields can vary significantly depending on the specific antibody, payload, and reaction conditions. Typical radiochemical yields for TCO-tetrazine ligations on antibodies have been reported in the range of 50-80%.[5] For SPAAC reactions, dot blot analysis has shown a stronger signal with DBCO compared to BCN after a 1-hour reaction, suggesting higher initial labeling efficiency for DBCO under those conditions.[6] Optimization of molar ratios and incubation times is recommended to achieve desired labeling efficiencies.

Experimental Workflows and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Ab Antibody Functionalized_Ab Functionalized Antibody Ab->Functionalized_Ab  + NHS Ester (1 hr, RT) NHS_Ester BCN/DBCO/TCO -NHS Ester NHS_Ester->Functionalized_Ab Functionalized_Ab_2 Functionalized Antibody Payload Azide/Tetrazine -Payload Conjugate Antibody Conjugate Payload->Conjugate Functionalized_Ab_2->Conjugate  + Payload (Time varies)

Caption: General experimental workflow for two-step antibody labeling.

reaction_comparison cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) BCN This compound Azide Azide BCN->Azide DBCO DBCO DBCO->Azide Triazole Stable Triazole Linkage Azide->Triazole Slower to Moderate Kinetics TCO TCO Tetrazine Tetrazine TCO->Tetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine Extremely Fast Kinetics

Caption: Comparison of SPAAC and IEDDA reaction pathways.

Conclusion

The choice between this compound, DBCO, and TCO for bioorthogonal labeling depends on the specific requirements of the experiment.

  • This compound offers a good balance of reactivity and stability, with enhanced aqueous solubility due to the PEG linker. Its increased stability in the presence of thiols makes it a robust choice for intracellular applications.[3]

  • DBCO derivatives are preferable when faster SPAAC kinetics are required, though their stability in reducing environments should be considered.[1]

  • TCO , for use in IEDDA reactions, provides the fastest kinetics, making it ideal for in vivo studies, applications with low reactant concentrations, or when rapid labeling is critical.[2]

By carefully considering the kinetic and stability data, and by optimizing the provided experimental protocols, researchers can effectively leverage these powerful bioorthogonal tools to advance their scientific and drug development objectives.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The length of the polyethylene (B3416737) glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index by modulating its pharmacokinetics, efficacy, and overall performance. This guide provides a comparative analysis of different length PEG linkers in ADCs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their design of next-generation targeted cancer therapies.

The incorporation of PEG linkers in ADCs is primarily aimed at improving the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads. This modification can reduce aggregation, improve stability in aqueous solutions, and enhance the overall pharmacokinetic profile. However, the length of the PEG chain introduces a delicate balance between improved stability and potential steric hindrance that can affect the ADC's biological activity.

Quantitative Comparison of PEG Linker Performance

The following tables summarize key in vitro and in vivo performance metrics for ADCs functionalized with PEG linkers of varying lengths, based on data compiled from multiple studies. It is important to note that direct head-to-head comparisons are often limited, and the optimal PEG length is highly dependent on the specific antibody, payload, and target indication.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Lengths

Linker Length CategoryRepresentative PEG UnitsGeneral Impact on In Vitro PotencyIllustrative IC50 Range (nM)Key Observations
No PEG Linker N/ACan be highly potent but may suffer from poor solubility.0.1 - 10Potency is highly dependent on the payload's intrinsic activity.[1]
Short PEG Linkers PEG2, PEG3, PEG4Generally maintains high potency.0.5 - 20Often provides a good balance of hydrophilicity and potent cytotoxicity.[1] A PEG2 spacer allowed for efficient conjugation and resulted in better in vitro potency in one study.[2]
Intermediate PEG Linkers PEG8, PEG12May show a slight decrease in potency compared to shorter linkers.1 - 50Represents a balance between improved pharmacokinetics and retained potency.[3]
Long PEG Linkers PEG24, 4kDa, 10kDaCan exhibit a more significant reduction in cytotoxicity.5 - 100+Longer chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[3][4][5] For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in an affibody-based conjugate.[3][4][5]

Note: The IC50 values are illustrative and highly dependent on the specific ADC components and the cell line used.

Table 2: Pharmacokinetic (PK) Properties of ADCs with Different PEG Linker Lengths

Linker Length CategoryRepresentative PEG UnitsTypical Plasma Half-LifePlasma ClearanceKey Observations
No PEG Linker N/AShorterHigherMore susceptible to clearance from the body.[1]
Short PEG Linkers PEG2, PEG4, PEG8Moderately extendedReducedProvides a balance between improved PK and potent cytotoxicity.[1] However, one study observed that a short PEG8 linker led to faster blood clearance compared to a non-PEGylated antibody, which was beneficial for imaging applications.[6]
Intermediate PEG Linkers PEG12, PEG24Significantly extendedLowerIncreased plasma and tumor exposures.[7] ADCs with 8, 12, and 24 PEG units showed higher tumor to plasma exposure ratios.[7]
Long PEG Linkers 4kDa, 10kDaMarkedly extendedSubstantially lowerA 10 kDa PEG chain resulted in an 11.2-fold half-life extension in a miniaturized ADC.[4][5] This prolonged circulation can lead to greater tumor accumulation.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

Linker Length CategoryRepresentative PEG UnitsTumor Growth InhibitionKey Observations
No PEG Linker N/AVariableEfficacy can be limited by poor pharmacokinetics. A non-PEGylated control ADC showed only an 11% decrease in tumor weight in one study.[7]
Short PEG Linkers PEG2, PEG4ModerateADCs with 2 and 4 PEG units led to a 35-45% decrease in tumor weights.[7]
Intermediate PEG Linkers PEG8, PEG12, PEG24SignificantADCs with 8, 12, and 24 PEG units provided a 75-85% reduction in tumor weights, indicating an optimal range for this particular ADC system.[7]
Long PEG Linkers 4kDa, 10kDaPotentially EnhancedDespite reduced in vitro cytotoxicity, the significantly prolonged half-life can lead to superior in vivo anti-tumor effects.[4][5] The conjugate with a 10 kDa PEG linker showed the most ideal tumor therapeutic ability in an animal model.[4]

Experimental Methodologies

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.

ADC Synthesis and Characterization

A generalized workflow for the synthesis and characterization of antibody-drug conjugates involves several key steps.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ab Antibody Preparation Conj Conjugation Ab->Conj Linker Linker-Payload Synthesis Linker->Conj Purify Purification Conj->Purify DAR DAR Determination Purify->DAR Agg Aggregation Analysis Purify->Agg Stab Stability Assessment Purify->Stab Bind Binding Affinity Purify->Bind Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Cell_Plating Plate Target Cells ADC_Treatment Treat with Serial Dilutions of ADC Cell_Plating->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50_Calc Calculate IC50 Value Viability_Assay->IC50_Calc In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Tumor_Implant Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Tumor_Implant->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups ADC_Admin Administer ADC and Controls Treatment_Groups->ADC_Admin Monitor_Tumor Monitor Tumor Volume ADC_Admin->Monitor_Tumor Endpoint Endpoint Analysis Monitor_Tumor->Endpoint ADC_Mechanism_of_Action cluster_pathway Generalized ADC Cellular Uptake and Action Binding ADC Binds to Target Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release into Cytoplasm Cleavage->Payload_Release Target_Interaction Payload Interacts with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Induction of Apoptosis Target_Interaction->Apoptosis

References

Stability Showdown: A Comparative Guide to Triazole Linkages from endo-BCN-PEG2-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linkage must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for the desired biological activity at the target site. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage formed from endo-BCN-PEG2-alcohol via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) against other commonly used linkers in bioconjugation.

The triazole linkage is renowned for its exceptional stability. Formed through the bioorthogonal SPAAC reaction, the aromatic triazole ring is highly resistant to a wide range of chemical and biological conditions, including hydrolysis, oxidation, and enzymatic degradation[1]. This inherent stability makes it a superior choice for applications requiring a permanent and robust connection between two molecules. In contrast, other popular linkers are often designed to be cleavable under specific physiological conditions.

Comparative Stability of Bioconjugation Linkers

The stability of a linker is typically assessed by its half-life under various stress conditions, such as in plasma, at different pH values, or in the presence of reducing agents. While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, the following table summarizes representative quantitative data gleaned from various sources to illustrate the stability profiles of different linker types.

Disclaimer: The data presented below are illustrative and compiled from multiple studies with varying experimental conditions. Direct comparison should be made with caution.

Linker TypeLinkage ChemistryCleavage MechanismStability ProfileRepresentative Half-life (t½) in Human Plasma at 37°C
Triazole (from endo-BCN) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Non-cleavableHighly Stable: Resistant to hydrolysis, oxidation, and enzymatic degradation.[1]> 250 days (estimated based on inherent stability)
Maleimide Michael AdditionReversible Michael Addition/HydrolysisModerately Stable: Prone to retro-Michael reaction leading to deconjugation, especially in the presence of thiols like albumin.1 - 7 days
Hydrazone Schiff Base FormationpH-sensitive HydrolysisLabile at low pH: Designed to be stable at physiological pH (~7.4) but cleaves in acidic environments (pH 4.5-6.5) of endosomes and lysosomes. Stability at pH 7.4 can be variable.[2][3]Variable: Hours to days at pH 7.4, minutes to hours at pH 5.0.[2][3]
Disulfide Thiol-Disulfide ExchangeReductionLabile in reducing environments: Stable in circulation but cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.[4][5]Several days (in circulation); rapidly cleaved intracellularly.

Experimental Protocols

To rigorously evaluate and compare linker stability, standardized experimental protocols are essential. Forced degradation and in vitro plasma stability assays are two key experiments performed.

Protocol 1: Forced Degradation Study

This study assesses the intrinsic chemical stability of the linker under accelerated conditions.

1. Sample Preparation:

  • Prepare a stock solution of the bioconjugate with the triazole linkage (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

  • Oxidative Stress: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Incubate the sample in a neutral buffer at 60-80°C.

3. Time Points:

  • Collect aliquots of the stressed samples at multiple time points (e.g., 0, 2, 8, 24, 48 hours).

4. Analytical Method:

  • Analyze the samples using reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).

  • Monitor the disappearance of the intact bioconjugate and the appearance of any degradation products.

5. Data Analysis:

  • Plot the percentage of the intact bioconjugate remaining against time for each condition.

  • Calculate the degradation rate constant and the half-life (t½) of the linkage under each stress condition.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a more biologically relevant matrix.

1. Sample Preparation:

  • Incubate the bioconjugate (final concentration ~100 µg/mL) in human plasma at 37°C. An anticoagulant like EDTA or heparin should be used.

2. Time Points:

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Immediately freeze the samples at -80°C to halt any further degradation.

3. Sample Analysis:

  • To Measure Intact Bioconjugate:

    • Purify the bioconjugate from plasma using affinity chromatography (e.g., Protein A/G beads for antibodies).

    • Analyze the purified sample by HPLC or LC-MS to determine the concentration of the intact bioconjugate.

  • To Measure Released Payload:

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of free payload.

4. Data Analysis:

  • Plot the concentration of the intact bioconjugate or the percentage of released payload against time.

  • Calculate the half-life (t½) of the bioconjugate in plasma.

Visualizing Stability and Reaction Mechanisms

To further illustrate the concepts discussed, the following diagrams are provided.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN This compound Triazole_Linkage Stable Triazole Linkage BCN->Triazole_Linkage SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azide Azide-modified Molecule Azide->Triazole_Linkage

SPAAC Reaction Pathway

Stability_Workflow Start Bioconjugate Sample Incubation Incubate under Stress Conditions (e.g., Plasma, 37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis LC-MS Analysis Sampling->Analysis Data Plot % Intact vs. Time Analysis->Data Result Determine Half-life (t½) Data->Result

Experimental Workflow for Stability Assessment

Linker_Cleavage cluster_stable Stable Linker cluster_cleavable Cleavable Linkers Triazole Triazole (from endo-BCN) NoCleavage No Cleavage in Circulation Triazole->NoCleavage Hydrazone Hydrazone Low_pH Low pH (Endosome/Lysosome) Hydrazone->Low_pH Hydrolysis Disulfide Disulfide Reducing_Env Reducing Environment (Intracellular) Disulfide->Reducing_Env Reduction

Comparison of Linker Cleavage Mechanisms

Conclusion

The triazole linkage formed from the SPAAC reaction of this compound with an azide-containing molecule offers exceptional stability, making it a highly reliable choice for constructing robust bioconjugates where a permanent linkage is desired. Unlike cleavable linkers such as hydrazones and disulfides, the triazole moiety is not susceptible to cleavage by changes in pH or the presence of endogenous reducing agents. This inherent stability minimizes the risk of premature payload release, potentially leading to a wider therapeutic window and improved safety profile for targeted therapeutics. For applications demanding long-term stability in vivo, the triazole linkage stands out as a superior conjugation chemistry.

References

A Comparative Guide to the Applications of endo-BCN-PEG2-alcohol in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. Among the array of bioorthogonal tools available, strained alkynes for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) have become indispensable. This guide provides an in-depth comparison of endo-BCN-PEG2-alcohol, a popular SPAAC linker, with its alternatives, supported by experimental data and detailed protocols to inform rational-linker selection in research and development.

Performance Comparison of SPAAC Linkers

The efficacy of a SPAAC linker is governed by a balance of reaction kinetics, stability, and physicochemical properties. Below is a comparative summary of this compound and other commonly used strained alkynes.

Reaction Kinetics

The rate of the SPAAC reaction is a crucial parameter, especially when working with low concentrations of biomolecules. While dibenzocyclooctyne (DBCO) linkers are generally recognized for their rapid reaction rates due to high ring strain, bicyclo[6.1.0]nonyne (BCN) derivatives offer competitive and, in some cases, advantageous kinetics. Notably, the stereochemistry of the BCN linker (endo vs. exo) influences its reactivity.

Linker/Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
endo-BCN + Benzyl (B1604629) Azide (B81097)0.29CD₃CN/D₂O (1:2)
exo-BCN + Benzyl Azide0.19CD₃CN/D₂O (1:2)
DBCO + Benzyl Azide0.24CH₃CN:H₂O (3:1)
BCN (general) + Benzyl Azide0.07CH₃CN:H₂O (3:1)

Data compiled from multiple sources. Note that reaction conditions can influence rates.

Interestingly, while DBCO reacts faster with aliphatic azides, BCN has been shown to exhibit a higher reaction rate with aromatic azides. The endo diastereomer of BCN is slightly more reactive than the exo form, which, combined with its commercial availability, has led to its preferential use in bioorthogonal reactions[1].

Stability Profile

A critical consideration for any bioconjugation linker is its stability under physiological and experimental conditions. Premature cleavage of the linker can lead to off-target effects and reduced efficacy. BCN linkers have demonstrated a notable advantage in terms of stability in the presence of certain biological reducing agents compared to DBCO.

LinkerConditionHalf-life (t₁/₂)
BCN 10 mM Glutathione (GSH)~6 hours
DBCO 10 mM Glutathione (GSH)~71 minutes

However, it is important to note that the stability of BCN can be compromised under other conditions. For instance, BCN has shown instability when exposed to the reducing agent TCEP (tris(2-carboxyethyl)phosphine) and can also exhibit instability at physiological pH (7.2) when conjugated to a protein. This highlights the importance of selecting a linker that is compatible with all downstream experimental conditions.

Physicochemical Properties

The PEG2 spacer in this compound imparts increased hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate. Compared to the more hydrophobic DBCO, BCN is smaller and less lipophilic, which can be advantageous for creating bioconjugates with improved pharmacokinetic profiles in aqueous environments.

Applications of this compound

The favorable characteristics of this compound have led to its widespread use in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a pivotal role in the conjugate's stability, pharmacokinetics, and efficacy. The endo-BCN moiety allows for the specific attachment of a cytotoxic payload to an azide-modified antibody via SPAAC. The PEG2 spacer can contribute to the overall hydrophilicity of the ADC, potentially mitigating aggregation issues that can arise from hydrophobic payloads. The length of the linker is a critical design parameter, as it can influence the accessibility of the payload to its intracellular target and the susceptibility of the linker to cleavage by lysosomal enzymes.

Bioconjugation and Imaging

The hydroxyl group of this compound provides a versatile handle for further chemical modification, allowing for its incorporation into a wide range of molecules for bioconjugation and imaging applications. Its ability to react selectively with azides under biocompatible conditions makes it an excellent tool for labeling proteins, peptides, and other biomolecules in complex biological systems.

Experimental Protocols

To facilitate the practical application of the information presented, detailed protocols for key experiments are provided below.

Determination of Second-Order Rate Constants for SPAAC Reactions

This protocol describes a general method for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

Materials:

  • Strained alkyne (e.g., this compound)

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the strained alkyne, azide, and internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the strained alkyne and the internal standard.

  • Acquire a t=0 NMR spectrum.

  • Initiate the reaction by adding a known excess of the azide to the NMR tube.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a disappearing reactant peak and the internal standard.

  • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Plot the reciprocal of the reactant concentration versus time. The data should fit a linear regression, and the slope of the line will be the second-order rate constant (k₂).

Assessment of Linker Stability in the Presence of Glutathione (GSH)

This protocol outlines a method to assess the stability of a strained alkyne linker in the presence of the biologically relevant reducing agent, glutathione.

Materials:

  • Strained alkyne-containing compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the strained alkyne compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, incubate the strained alkyne compound (final concentration, e.g., 1 mM) with GSH (final concentration, e.g., 10 mM) in PBS at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a suitable reagent or by immediate dilution and analysis.

  • Analyze the samples by LC-MS to monitor the disappearance of the parent compound.

  • Plot the percentage of the intact compound remaining versus time.

  • Calculate the half-life (t₁/₂) of the linker under these conditions by fitting the data to a first-order decay model.

In Vitro Cytotoxicity Assay for ADCs

This protocol describes a common method (MTT assay) for evaluating the cytotoxic potency of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium and supplements

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated control antibody in the cell culture medium.

  • Remove the old medium from the cells and add the diluted ADC or control solutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

SPAAC_Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis Antibody Azide-Modified Antibody Reaction Mix and Incubate (Physiological Conditions) Antibody->Reaction Linker This compound Payload Conjugate Linker->Reaction Purification Purify ADC (e.g., SEC) Reaction->Purification Analysis Characterize ADC (e.g., DAR, Purity) Purification->Analysis

Caption: General workflow for creating an antibody-drug conjugate using this compound via SPAAC.

Linker_Property_Relationship cluster_properties Linker Properties cluster_outcomes Desired Outcomes Kinetics Reaction Kinetics Efficacy Bioconjugate Efficacy Kinetics->Efficacy Faster conjugation Stability Stability Stability->Efficacy Ensures delivery of intact conjugate Safety Safety Profile Stability->Safety Prevents premature payload release Physicochem Physicochemical Properties Physicochem->Efficacy Influences aggregation and accessibility PK Pharmacokinetics Physicochem->PK Affects solubility and clearance

Caption: Interrelationship between key linker properties and the overall performance of a bioconjugate.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of ADC A->B C Incubate (e.g., 72-120h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H

Caption: Step-by-step workflow for an in vitro ADC cytotoxicity assay using the MTT method.

References

A Comparative Guide to the Cytotoxicity of Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility. However, as these reactions are increasingly used in and on living systems, a thorough understanding of the potential cytotoxicity of the reagents is paramount. This guide provides an objective comparison of the cytotoxicity profiles of three major classes of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

At a Glance: Cytotoxicity Comparison

The primary concern regarding cytotoxicity in click chemistry revolves around the use of a copper catalyst in CuAAC. While highly efficient, copper ions can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[1][2][3] SPAAC and IEDDA were developed as "copper-free" alternatives to circumvent this issue and are generally considered more biocompatible for live-cell applications.[4][5]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Primary Cytotoxicity Concern Copper(I) catalystGenerally low; depends on the specific cyclooctyne (B158145)Generally low; depends on the specific tetrazine and dienophile
Mechanism of Toxicity Generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.[1][2]Potential for off-target reactions of strained alkynes, though generally considered non-toxic at typical concentrations.Generally considered non-toxic at working concentrations.
Mitigation Strategies Use of copper-chelating ligands (e.g., THPTA, BTTAA) to reduce copper bioavailability and toxicity.[6][7][8]Use of more stable and hydrophilic cyclooctynes.N/A

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for a wide range of click chemistry reagents across multiple cell lines are limited in the scientific literature. However, based on available data, a general trend of cytotoxicity can be established.

Reagent/ConditionReaction TypeCell LineIC50 / % ViabilityReference
Copper Sulfate (CuSO₄) CuAACJurkat~20-30 µM (Significant decrease in viability)[9]
Copper Sulfate (CuSO₄) CuAACCHOSlight dose-dependent decrease in viability at 50-100 µM[1]
DBCO (Dibenzocyclooctyne) SPAACA549Low cytotoxicity up to 100 µM[10]
TCO-caged Prodrug IEDDAHT1080750-fold lower cytotoxicity than the parent drug[11]
Tetrazine-Doxorubicin Prodrug IEDDAHuman Colorectal Cancer CellsEC50 of 0.67 nM (similar to parent drug upon activation)[12]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher cytotoxicity. EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Reaction Mechanisms and Cytotoxicity

The inherent chemistry of each reaction type plays a significant role in its cytotoxicity profile.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. The primary drawback of this reaction in biological systems is the cytotoxicity of the copper catalyst.

CuAAC_Mechanism cluster_0 CuAAC Reaction cluster_1 Cytotoxicity Pathway Azide Azide Triazole_Product Triazole_Product Azide->Triazole_Product Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Triazole_Product Copper_Catalyst Copper (I) Catalyst ROS Reactive Oxygen Species (ROS) Copper_Catalyst->ROS Generates Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Leads to

CuAAC reaction and associated cytotoxicity pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne that reacts spontaneously with an azide. The release of ring strain is the driving force for this reaction, eliminating the need for a toxic catalyst.

SPAAC_Mechanism cluster_0 SPAAC Reaction cluster_1 Biocompatibility Azide Azide Triazole_Product Triazole_Product Azide->Triazole_Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product No_Catalyst No Copper Catalyst Low_Toxicity High Biocompatibility & Low Cytotoxicity No_Catalyst->Low_Toxicity Results in

SPAAC reaction highlighting its copper-free nature.
Inverse-Electron-Demand Diels-Alder (IEDDA)

IEDDA is another powerful copper-free click reaction, typically involving the reaction of a tetrazine with a strained alkene (like trans-cyclooctene, TCO). This reaction is known for its exceptionally fast kinetics and high biocompatibility.

IEDDA_Mechanism cluster_0 IEDDA Reaction cluster_1 Biocompatibility Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine + N₂ Tetrazine->Dihydropyridazine Strained_Alkene Strained Alkene (e.g., TCO) Strained_Alkene->Dihydropyridazine No_Catalyst No Copper Catalyst Low_Toxicity High Biocompatibility & Low Cytotoxicity No_Catalyst->Low_Toxicity Results in

IEDDA reaction highlighting its bioorthogonal nature.

Experimental Protocols

Standardized assays are crucial for accurately assessing and comparing the cytotoxicity of different chemical reagents. Below are detailed protocols for three commonly used cytotoxicity assays.

Cytotoxicity Assessment Workflow

The general workflow for assessing the cytotoxicity of click chemistry reagents involves treating cells with the reagent of interest and then measuring cell viability or death using a specific assay.

Cytotoxicity_Workflow Cell_Culture 1. Plate cells and allow to adhere Reagent_Treatment 2. Treat cells with varying concentrations of click chemistry reagent Cell_Culture->Reagent_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72 hours) Reagent_Treatment->Incubation Cytotoxicity_Assay 4. Perform cytotoxicity assay (MTT, LDH, or Apoptosis Assay) Incubation->Cytotoxicity_Assay Data_Analysis 5. Measure signal and calculate cell viability or IC50 Cytotoxicity_Assay->Data_Analysis

General workflow for cytotoxicity assessment.
MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • Click chemistry reagent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Remove the medium and add fresh medium containing various concentrations of the click chemistry reagent. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells in a 96-well plate

  • Click chemistry reagent of interest

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for positive control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the click chemistry reagent. Include untreated (negative control) and lysis solution-treated (positive control) wells.

  • Incubate for the desired time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the positive control.

Apoptosis Assay (e.g., TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in a 96-well plate

  • Click chemistry reagent of interest

  • Apoptosis-inducing agent (e.g., staurosporine) for positive control

  • TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • Fluorescence microscope

Protocol:

  • Treat cells with the click chemistry reagent for the desired time. Include positive and negative controls.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes.

  • Follow the manufacturer's protocol for the TUNEL assay, which typically involves an enzymatic reaction to incorporate a modified nucleotide at the ends of fragmented DNA, followed by a click reaction with a fluorescent azide or alkyne.

  • Counterstain the cell nuclei with a DNA stain (e.g., DAPI or Hoechst).

  • Image the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the TUNEL-positive signal.

  • Quantify the percentage of apoptotic cells.

Conclusion

The choice of click chemistry reaction for biological applications must consider the potential for cytotoxicity. While CuAAC is a powerful and efficient reaction, the inherent toxicity of the copper catalyst necessitates careful optimization and the use of protective ligands, especially for live-cell studies. For applications requiring high biocompatibility, the copper-free SPAAC and IEDDA reactions are superior choices. Researchers should always validate the cytotoxicity of their chosen click chemistry reagents in their specific experimental system using standardized assays to ensure the reliability and accuracy of their results.

References

A Head-to-Head Comparison of Protein Labeling Reagents: A Quantitative Analysis of endo-BCN-PEG2-alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently modify proteins for a wide range of applications, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of endo-BCN-PEG2-alcohol, a popular reagent for copper-free click chemistry, with other leading alternatives. We present quantitative data, detailed experimental protocols, and visual workflows to empower you to make an informed decision for your specific research needs.

At the forefront of bioconjugation, this compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts.[1] This makes it an attractive choice for applications in living cells and in vivo. The bicyclo[6.1.0]nonyne (BCN) group reacts selectively with azide-tagged biomolecules, while the PEG2 linker enhances solubility and reduces steric hindrance.[2][3]

This guide will delve into a quantitative comparison of this compound with other prominent labeling strategies, including other SPAAC reagents based on dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO), as well as the more traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Performance Comparison: A Quantitative Look

The selection of a protein labeling reagent hinges on a balance of factors including reaction kinetics, labeling efficiency, specificity, and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison between this compound and its alternatives.

ParameterThis compoundDBCO-based ReagentsTCO-based ReagentsCuAAC Reagents
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) / Diels-AlderCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Biocompatibility High (Copper-free)High (Copper-free)High (Copper-free)Lower (Requires Copper Catalyst)
Reaction Kinetics (Second-Order Rate Constant) ~0.07 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[4]~0.24 M⁻¹s⁻¹ (with benzyl azide)[4]Generally faster than SPAACGenerally very fast
Non-Specific Binding Potential for reaction with thiols (cysteine residues)[5][6]Potential for reaction with thiols (cysteine residues)Lower non-specific binding reported in some casesCan exhibit non-specific labeling[5]
Key Advantages Good balance of reactivity and stability; smaller and less hydrophobic than DBCO[1]Fast reaction kinetics[7]Very fast reaction kineticsHigh reaction efficiency and yields
Key Disadvantages Slower kinetics than DBCO with some azides[7]Larger and more hydrophobic than BCNCan be less stable than BCN/DBCOCopper toxicity limits in vivo applications

In-Depth Proteomics Comparison: SPAAC vs. CuAAC

A key consideration for proteomics applications is the number of proteins that can be successfully identified following enrichment. A comparative study of O-GlcNAcylated proteins provided the following quantitative insights:

Labeling MethodProbe UsedNumber of Putative Proteins Identified
CuAAC Biotin-Diazo-Alkyne229
SPAAC Biotin-DIBO-Alkyne188

Data from a comparative analysis of CuAAC and SPAAC in O-GlcNAc proteomics.[6]

These results suggest that in this specific proteomics workflow, CuAAC led to the identification of a larger number of proteins.[6] The authors noted that the high background in SPAAC, potentially due to reactions with cysteine-containing proteins, might have contributed to this difference.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling using SPAAC (with this compound) and CuAAC.

Protocol 1: Protein Labeling in Cell Lysate using this compound (SPAAC)

This protocol outlines the general steps for labeling an azide-modified protein in a cell lysate with an this compound-containing probe.

Materials:

  • Cell lysate containing azide-modified protein (e.g., from metabolic labeling with an azide-containing amino acid analog)

  • This compound conjugated to a reporter molecule (e.g., biotin (B1667282) or a fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitors

Procedure:

  • Prepare Cell Lysate: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • To 1 mg of protein lysate, add the this compound conjugate to a final concentration of 10-50 µM.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Analysis: The labeled proteins can be analyzed by various methods, such as:

    • SDS-PAGE and Western Blot: For detection of biotinylated proteins using streptavidin-HRP or fluorescently labeled proteins using an appropriate imaging system.

    • Mass Spectrometry: For identification and quantification of labeled proteins.

Protocol 2: Protein Labeling in Cell Lysate using CuAAC

This protocol provides a general procedure for labeling an azide-modified protein in a cell lysate using a terminal alkyne probe and a copper(I) catalyst.

Materials:

  • Cell lysate containing azide-modified protein

  • Terminal alkyne-containing reporter probe (e.g., alkyne-biotin or alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • PBS, pH 7.4

  • Protease inhibitors

Procedure:

  • Prepare Cell Lysate: As described in the SPAAC protocol.

  • Protein Quantification: As described in the SPAAC protocol.

  • Prepare Click-&-Go™ Reagent Cocktail (prepare fresh):

    • In a microcentrifuge tube, add the following in order:

      • Copper(II) sulfate to a final concentration of 1 mM.

      • THPTA to a final concentration of 1 mM.

      • Terminal alkyne probe to a final concentration of 10-50 µM.

      • Sodium ascorbate (B8700270) to a final concentration of 5 mM.

  • Labeling Reaction:

    • Add the Click-&-Go™ reagent cocktail to the protein lysate.

    • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

  • Analysis: Proceed with downstream analysis as described in the SPAAC protocol.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflows and reaction mechanisms.

experimental_workflow cluster_spaac SPAAC Workflow cluster_cuaac CuAAC Workflow spaac_start Azide-Modified Protein spaac_reaction Incubation (RT, 1-4h) spaac_start->spaac_reaction spaac_reagent This compound Probe spaac_reagent->spaac_reaction spaac_product Labeled Protein spaac_reaction->spaac_product spaac_analysis Downstream Analysis spaac_product->spaac_analysis cuaac_start Azide-Modified Protein cuaac_reaction Incubation (RT, 30-60min) cuaac_start->cuaac_reaction cuaac_reagent Alkyne Probe + Cu(I) Catalyst cuaac_reagent->cuaac_reaction cuaac_product Labeled Protein cuaac_reaction->cuaac_product cuaac_analysis Downstream Analysis cuaac_product->cuaac_analysis

Caption: A comparative workflow for protein labeling using SPAAC and CuAAC.

reaction_mechanisms cluster_spaac_mech SPAAC Mechanism cluster_cuaac_mech CuAAC Mechanism Azide R-N₃ Triazole Triazole Product Azide->Triazole Strain-Promoted Cycloaddition BCN endo-BCN-R' BCN->Triazole Azide_c R-N₃ Triazole_c Triazole Product Azide_c->Triazole_c Alkyne R'-C≡CH Alkyne->Triazole_c Copper Cu(I) Copper->Triazole_c Catalyst

Caption: A simplified representation of SPAAC and CuAAC reaction mechanisms.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific experimental context. For applications requiring high biocompatibility, such as live-cell imaging and in vivo studies, the copper-free nature of SPAAC reagents like this compound and DBCO derivatives is a significant advantage. While DBCO reagents may offer faster kinetics in some instances, this compound provides a good balance of reactivity, stability, and smaller size.[1][7]

For in vitro applications where speed and labeling efficiency are paramount and copper toxicity is not a concern, CuAAC remains a powerful and effective method, as evidenced by its superior performance in some proteomics studies.[6]

Ultimately, a careful consideration of the quantitative data, experimental requirements, and the pros and cons outlined in this guide will enable researchers to select the optimal labeling strategy to achieve their scientific objectives.

References

A Researcher's Guide to Bioorthogonal Chemistry: Benchmarking endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, the ability to selectively modify biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed within living systems without interfering with endogenous biochemical processes.[1] The selection of an appropriate bioorthogonal reaction is critical for the success of applications ranging from cellular imaging to the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

This guide provides an objective comparison of endo-BCN-PEG2-alcohol, a reagent used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other leading bioorthogonal reactions. We will delve into key performance metrics, including reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Understanding this compound

This compound is a bifunctional linker molecule designed for bioorthogonal applications.[2][4][5] Its structure consists of three key components:

  • endo-Bicyclononyne (BCN): A strained cyclooctyne (B158145) that readily reacts with azide-functionalized molecules via SPAAC, a type of copper-free click chemistry.[6][7][8] The endo configuration is noted to be slightly more reactive than its exo counterpart.[6][9]

  • Polyethylene Glycol (PEG) Linker: A two-unit PEG chain that enhances the hydrophilicity and biocompatibility of the molecule, improving its solubility in aqueous biological media.[7][10][11]

  • Terminal Alcohol (-OH): A functional handle that allows for further chemical modification and conjugation to other molecules of interest.[4][5]

This combination of features makes this compound a versatile tool for linking biomolecules in complex environments, particularly in the development of ADCs and PROTACs.[2][3][4]

Comparative Analysis of Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is judged primarily on its kinetics, stability, and lack of toxicity. Here, we compare the SPAAC reaction involving endo-BCN against another common SPAAC reagent, Dibenzocyclooctyne (DBCO), and the mechanistically distinct Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, typified by the tetrazine-trans-cyclooctene (TCO) ligation.

Reaction Kinetics

The speed of a bioorthogonal reaction, quantified by the second-order rate constant (k₂), is crucial, especially when dealing with low concentrations of reactants or tracking rapid biological processes.[12][13] The IEDDA reaction between tetrazine and TCO is exceptionally fast, often orders of magnitude faster than SPAAC reactions.[14][15][16] Within the SPAAC family, the choice of cyclooctyne is critical; studies have shown that DBCO derivatives can exhibit faster kinetics than BCN derivatives in certain contexts.[17]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions

Reaction PairBioorthogonal Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
endo-BCN + Benzyl Azide (B81097)SPAAC~0.29[6]
DBCO + Benzyl AzideSPAAC0.3 - 1.0 (Typical Range)
Tetrazine + trans-Cyclooctene (TCO)IEDDA>1,000 up to 3.6 x 10⁵[14][18]

Note: Reaction rates are highly dependent on the specific azide partner, solvent, and temperature.

Stability and Biocompatibility

An ideal bioorthogonal reagent must be stable under physiological conditions (pH, temperature) and not react with endogenous nucleophiles or other biological molecules.[12][13] Both the reagents and their ligation products must also be non-toxic to cells.[12]

  • BCN Stability: BCN is generally stable but has shown some instability in the presence of the reducing agent TCEP and glutathione (B108866) (GSH), a common intracellular antioxidant.[19]

  • DBCO Stability: DBCO can also exhibit instability towards TCEP.[19]

  • Tetrazine/TCO Stability: While the ligation is very fast, the stability of the reagents themselves can be a concern. Highly reactive tetrazines can degrade more quickly, and TCOs can be sensitive to light, acid, and base.[15][18][20]

  • Biocompatibility: SPAAC and IEDDA reactions are generally considered highly biocompatible for live-cell and in-vivo studies because they avoid the use of cytotoxic copper catalysts required for the canonical CuAAC "click" reaction.[21] The PEG linker present in this compound further enhances its biocompatibility.[10]

Table 2: Qualitative Comparison of Stability and Biocompatibility

Reagent FamilyStability ProfileGeneral Biocompatibility
BCN Derivatives Generally good; potential reactivity with certain reducing agents (e.g., TCEP, GSH).[19]High; copper-free. PEGylation improves biocompatibility.[10]
DBCO Derivatives Generally good; potential reactivity with TCEP.[19]High; copper-free.
Tetrazine/TCO Variable; highly reactive variants can have lower stability. TCOs can be light and pH sensitive.[18][20]High; copper-free. Extremely fast kinetics can minimize exposure time.

Experimental Protocols

Standardized protocols are essential for the objective comparison of bioorthogonal reagents.[22] Below are generalized methodologies for assessing reaction kinetics and cytotoxicity.

Protocol 1: Determination of Second-Order Rate Constants (k₂)

This protocol describes a general method for measuring reaction kinetics using competition experiments monitored by High-Performance Liquid Chromatography (HPLC).

  • Reactant Preparation: Prepare stock solutions (10 mM) of the azide, the BCN reagent, and a competing cyclooctyne (e.g., DBCO) in a suitable solvent like DMSO or a mixture of acetonitrile (B52724) and water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide solution (e.g., final concentration 0.1 mM) with an equimolar mixture of the two competing cyclooctynes (e.g., this compound and a DBCO derivative, both at a final concentration of 0.1 mM). Use a reaction buffer such as PBS (pH 7.4) at a controlled temperature (e.g., 37°C).

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an excess of a scavenger azide or by immediate dilution in the mobile phase for HPLC analysis.

  • Quantification: Analyze the samples by HPLC, monitoring the disappearance of the cyclooctyne reactants and the appearance of the corresponding triazole products.

  • Data Analysis: The second-order rate constant (k₂) can be calculated from the concentration vs. time data using integrated rate laws for second-order reactions. The relative reactivity can be determined by comparing the rates of product formation for each cyclooctyne.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other bioorthogonal reagents in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM to 500 µM). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like DMSO at high concentration (positive control).

  • Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualization of Workflow

The selection of an optimal bioorthogonal reagent is a multi-step process. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Candidate Selection & Comparison cluster_2 Phase 3: Final Selection A Define Biological Application (e.g., Imaging, ADC, PROTAC) B Identify Target Biomolecule & Environment (in vitro/in vivo) A->B C Establish Required Timescale & Reagent Concentration B->C D Select Candidate Reactions (e.g., BCN-SPAAC, DBCO-SPAAC, TCO-IEDDA) C->D E Compare Reaction Kinetics (k₂) D->E F Assess Reagent & Product Stability D->F G Evaluate Biocompatibility (Cytotoxicity) D->G H Synthesize/Obtain Reagents G->H I Perform Application-Specific Validation H->I J Optimal Reagent Selected I->J

Caption: Workflow for selecting the optimal bioorthogonal reaction.

References

A Researcher's Guide to Evaluating the Hydrophilicity of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and overall efficacy of the final product. Polyethylene glycol (PEG) linkers are widely employed to impart hydrophilicity, a key attribute for improving the performance of often-hydrophobic drug payloads.[1][2]

This guide provides an objective comparison of the hydrophilicity of different PEGylated linkers, supported by experimental data and detailed methodologies. We will explore how linker architecture—specifically length and branching—impacts hydrophilicity and provide the protocols necessary to evaluate these properties in your own research.

The Impact of PEG Linker Structure on Hydrophilicity

The hydrophilicity of a PEG linker is primarily derived from the ether oxygen atoms in its backbone, which form hydrogen bonds with water.[1] This property helps to create a protective hydration shell around the conjugated molecule, enhancing its water solubility, reducing aggregation, and shielding it from enzymatic degradation or immune recognition.[1][3] The structure of the PEG linker can be tuned to modulate these effects.

  • Linker Length: Increasing the number of discrete PEG (dPEG®) units in a linear chain generally leads to increased hydrophilicity.[3][4] This translates to improved aqueous solubility and a larger hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[1][5]

  • Linker Architecture (Linear vs. Branched): Branched or "pendant" PEG architectures can offer superior shielding of hydrophobic payloads compared to their linear counterparts of equivalent molecular weight.[6] This can be particularly advantageous when developing ADCs with a high drug-to-antibody ratio (DAR), as it helps to mitigate the aggregation propensity often caused by multiple hydrophobic drug molecules.[2][6]

Data Presentation: Quantitative Comparison of Linker Hydrophilicity

Direct quantitative measures of hydrophilicity, such as the partition coefficient (LogP) or water solubility in g/L, are not consistently published for discrete PEG linkers themselves. However, their impact on the overall hydrophilicity of the final bioconjugate is well-documented through various analytical techniques. The following tables summarize key findings and comparative metrics.

Table 1: Partition Coefficient (LogD) and Hydrophobicity Index (RP-HPLC)

The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the gold standard for measuring hydrophilicity. A more negative LogD value indicates greater hydrophilicity.[7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common alternative, where a shorter retention time indicates greater hydrophilicity.

Case Study: 68Ga-Labeled Bombesin Analogs with Mini-PEG Spacers [4]

Linker Moiety Measured LogD (pH 7.4) Relative Hydrophilicity
NOTA-PEG₂-RM26 -2.27 ± 0.07 High
NOTA-PEG₃-RM26 -2.46 ± 0.04 Higher
NOTA-PEG₄-RM26 -2.48 ± 0.06 Higher
NOTA-PEG₆-RM26 -2.50 ± 0.09 Highest

This table demonstrates that for a given molecule, increasing the PEG chain length results in a more negative LogD value, indicating enhanced hydrophilicity.

Table 2: Aqueous Solubility of PEG Linkers

Discrete PEG linkers are characterized by their high water solubility, a primary reason for their use in bioconjugation.[8][9] While specific g/L data is often not provided in technical datasheets, they are consistently described as water-soluble.[10][11]

Linker ExampleStated Aqueous SolubilitySolubility in Organic Solvents
Amino-PEG₄-acidSoluble in water[10][11]Soluble in DMSO[12]
Mal-(PEG)n-NHS EsterSoluble to ~10 mM in aqueous buffers[13]Must be dissolved in DMSO or DMF first[13]
Mal-PEG₈-NHS esterHydrophilic PEG spacer increases solubility in aqueous media[14][15]Soluble in DMSO, DCM, DMF[16]
Table 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC separates molecules based on their surface hydrophobicity. It is a powerful tool for characterizing ADCs, where a shorter retention time indicates a more hydrophilic conjugate. This method clearly demonstrates the ability of PEG linkers to mask the hydrophobicity of the payload.

ADC Linker TypeRelative HIC Retention TimeInterpretation
Non-PEGylated (e.g., SMCC-based)LongestMost Hydrophobic
Linear PEG SpacerIntermediateIncreased Hydrophilicity
Branched/Pendant PEG SpacerShortestMost Hydrophilic / Best Shielding[6]
This table illustrates the general trend observed in studies comparing different linker strategies for ADCs. More hydrophilic linkers reduce the overall hydrophobicity of the conjugate, leading to faster elution from the HIC column.[6][17]

Experimental Protocols

Reproducible data relies on meticulous experimental execution. The following are detailed protocols for the key experiments used to evaluate linker hydrophilicity.

Protocol 1: Determination of Partition Coefficient (LogD) by Shake-Flask Method

This protocol is considered the gold standard for determining the lipophilicity of a compound.[16]

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely. This pre-saturation is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., the PEGylated linker or final conjugate) in a suitable solvent, such as DMSO, at a known concentration (e.g., 10 mM).[18]

  • Partitioning: In a vial, combine a precise volume of the saturated 1-octanol, the saturated aqueous buffer, and a small amount of the compound stock solution. The ratio of the organic to aqueous phase volumes can be adjusted depending on the expected lipophilicity of the compound.[13]

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[15]

  • Phase Separation: Allow the mixture to stand undisturbed overnight (e.g., 16 hours) or centrifuge it to ensure complete separation of the octanol (B41247) and aqueous layers.[15]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD value using the following formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Protocol 2: Determination of a Hydrophobicity Index by RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity, offering a high-throughput alternative to the shake-flask method. The retention factor logKw, which corresponds to the retention in pure water, is a common hydrophilicity index.[2]

  • System Setup: Use a standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) at different concentration ratios (e.g., 30%, 40%, 50%, 60% organic).

  • Isocratic Elution: For each mobile phase composition, inject the sample and perform an isocratic elution, recording the retention time (t_R) of the analyte. Also, measure the column dead time (t_₀) by injecting a non-retained compound (e.g., uracil).

  • Calculate Retention Factor (k): For each run, calculate the retention factor k using the formula: k = (t_R - t_₀) / t_₀.

  • Extrapolation to logKw: Plot log(k) against the percentage of the organic modifier (φ). Perform a linear regression on the data points. The y-intercept of this regression line represents the logKw value, which is the extrapolated retention factor in 100% aqueous mobile phase. A lower logKw value corresponds to a more hydrophilic compound.[2]

Protocol 3: Contact Angle Measurement by Sessile Drop Goniometry

This method measures the contact angle of a liquid droplet on a solid surface, providing a direct indication of surface wettability. A lower contact angle indicates a more hydrophilic surface.

  • Surface Preparation: Prepare a flat substrate (e.g., a silicon wafer or glass slide) and functionalize its surface with the PEG linker of interest to create a uniform monolayer.

  • Instrument Setup: Place the functionalized substrate on the sample stage of a contact angle goniometer. Ensure the stage is perfectly level.

  • Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (e.g., 4-6 µL) of high-purity water onto the surface.

  • Image Capture: A camera integrated into the goniometer captures a high-resolution profile image of the droplet at the solid-liquid-vapor interface.

  • Angle Analysis: The instrument's software analyzes the shape of the droplet. It fits the droplet profile to a mathematical equation (e.g., the Young-Laplace equation) and calculates the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Data Collection: Repeat the measurement at multiple locations on the surface to ensure reproducibility and account for any surface heterogeneity. Report the average contact angle and standard deviation.

Visualizations: Workflows and Logical Relationships

To better illustrate the concepts and processes discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Saturate 1-Octanol with Aqueous Buffer e1 Combine Phases & Sample in Vial p1->e1 p2 Saturate Aqueous Buffer with 1-Octanol p2->e1 p3 Prepare Compound Stock Solution (e.g., 10 mM) p3->e1 e2 Shake to Equilibrate (e.g., 2h @ 25°C) e1->e2 e3 Separate Phases (Centrifuge or Stand Overnight) e2->e3 a1 Withdraw Aliquots from Each Phase e3->a1 a2 Measure Concentration (e.g., HPLC, LC-MS) a1->a2 a3 Calculate LogD = log([Octanol]/[Aqueous]) a2->a3

Caption: Experimental workflow for LogD determination using the shake-flask method.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Prepare Flat Substrate (e.g., Silicon Wafer) p2 Functionalize Surface with PEG Linker p1->p2 m1 Place Substrate on Goniometer Stage p2->m1 m2 Deposit Water Droplet (e.g., 4-6 µL) m1->m2 m3 Capture Droplet Profile Image m2->m3 a1 Software Analyzes Droplet Shape m3->a1 a2 Calculate Contact Angle (θ) a1->a2 a3 Repeat for Statistical Significance a2->a3

Caption: Experimental workflow for contact angle measurement via goniometry.

G linker PEG Linker Properties length Chain Length (Number of PEG units) linker->length arch Architecture (Linear vs. Branched) linker->arch hydro Hydrophilicity & Solubility length->hydro increases h_radius Hydrodynamic Radius length->h_radius increases arch->hydro affects shield Steric Shielding arch->shield affects agg Reduced Aggregation hydro->agg pk Improved Pharmacokinetics (Longer Half-Life) h_radius->pk shield->agg imm Reduced Immunogenicity shield->imm outcome Bioconjugate Performance agg->outcome pk->outcome imm->outcome

Caption: Logical flow of how PEG linker properties influence bioconjugate performance.

References

A Comparative Guide to Bioconjugation: Spotlight on endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and advanced biological research, the precise and stable linkage of molecules is paramount. Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of technologies such as antibody-drug conjugates (ADCs) and PROTACs. The choice of linker is a critical determinant of the success, stability, and efficacy of the final conjugate. This guide provides an objective comparison of bioconjugation strategies, with a focus on the performance of endo-BCN-PEG2-alcohol, a popular reagent in copper-free click chemistry.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional linker that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[1] This reaction allows for the rapid and efficient formation of a stable triazole linkage between a bicyclo[6.1.0]nonyne (BCN) moiety and an azide-functionalized molecule under physiological conditions, without the need for cytotoxic copper catalysts.[2] The "endo" configuration of the BCN group influences its reactivity and stability.[3] The molecule also features a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and a terminal alcohol group that can be further functionalized.[1]

Performance Comparison: BCN vs. Alternatives

The effectiveness of a bioconjugation strategy is often judged by its reaction kinetics, stability, and the properties of the resulting conjugate. Here, we compare this compound with two common alternatives: dibenzocyclooctyne (DBCO)-based linkers and the trans-cyclooctene/tetrazine (TCO-Tz) ligation system.

FeatureThis compoundDBCO-based LinkersTCO-Tetrazine Ligation
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (IEDDA)
Reaction Speed (Second-Order Rate Constant) ~0.29 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[3]Generally faster than BCNExtremely fast (>10³ M⁻¹s⁻¹)
Relative Hydrophilicity HigherLowerVariable
Stability Generally goodCan be less stable in the presence of thiolsGood
Size SmallerLargerVariable

Experimental Protocols

Below are representative protocols for bioconjugation using this compound and a comparison with TCO-tetrazine ligation.

Representative Protocol 1: Antibody Conjugation with this compound (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody (e.g., produced by enzymatic or chemical modification) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column for antibody purification.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in PBS.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by SEC.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the conjugated antibody.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Comparative Protocol 2: Antibody Conjugation via TCO-Tetrazine Ligation (IEDDA)

This protocol outlines the rapid conjugation of a TCO-modified antibody with a tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody in PBS, pH 7.4.

  • Tetrazine-functionalized payload.

  • DMSO.

  • PBS, pH 7.4.

  • SEC column.

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-2 mM stock solution of the tetrazine-payload in DMSO.

    • Have the TCO-modified antibody at 1-5 mg/mL in PBS.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the tetrazine-payload stock solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. The reaction is often visibly complete within minutes, as indicated by a color change if the tetrazine is colored.

  • Purification and Characterization:

    • Purify the conjugate using SEC as described above.

    • Characterize the conjugate to determine the DAR.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the experimental workflows for creating an antibody-drug conjugate using SPAAC and IEDDA.

experimental_workflow_spaac cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: Purification & Analysis antibody Native Antibody azide_mod Introduce Azide Groups antibody->azide_mod azide_antibody Azide-Modified Antibody azide_mod->azide_antibody reaction SPAAC Reaction (RT, 2-4h) azide_antibody->reaction bcn_linker This compound bcn_linker->reaction purify Size-Exclusion Chromatography reaction->purify analyze Characterization (HIC, MS) purify->analyze final_adc Purified ADC analyze->final_adc

Caption: Workflow for ADC synthesis via SPAAC.

experimental_workflow_iedda cluster_modification_tco Step 1: Antibody Modification cluster_conjugation_iedda Step 2: IEDDA Ligation cluster_purification_iedda Step 3: Purification & Analysis antibody_tco Native Antibody tco_mod Introduce TCO Groups antibody_tco->tco_mod tco_antibody TCO-Modified Antibody tco_mod->tco_antibody reaction_iedda IEDDA Reaction (RT, <1h) tco_antibody->reaction_iedda tz_payload Tetrazine-Payload tz_payload->reaction_iedda purify_iedda Size-Exclusion Chromatography reaction_iedda->purify_iedda analyze_iedda Characterization (HIC, MS) purify_iedda->analyze_iedda final_adc_iedda Purified ADC analyze_iedda->final_adc_iedda

Caption: Workflow for ADC synthesis via IEDDA.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

protac_pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation protac PROTAC (Target Binder - Linker - E3 Ligase Binder) target Target Protein protac->target Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Binds ternary_complex Ternary Complex (Target-PROTAC-E3) ub Ubiquitin ub->ternary_complex Recruited ub_target Ubiquitinated Target Protein ternary_complex->ub_target Ubiquitination proteasome Proteasome ub_target->proteasome Recognized by degradation Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable tool for bioconjugation, offering a good balance of reactivity, stability, and hydrophilicity for SPAAC reactions. While DBCO-based linkers may provide faster kinetics in many cases, BCN can be advantageous due to its smaller size and potentially greater stability in certain biological contexts. For applications requiring extremely rapid and efficient conjugation at low concentrations, the TCO-tetrazine IEDDA system is a superior alternative. The choice of bioconjugation reagent should be guided by the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired properties of the final product, and the experimental conditions.

References

Safety Operating Guide

Proper Disposal of endo-BCN-PEG2-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of endo-BCN-PEG2-alcohol, ensuring the safety of laboratory personnel and environmental protection.

Researchers and laboratory personnel handling this compound must adhere to specific disposal procedures to mitigate risks and ensure compliance with regulations. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, based on available safety data sheets.

I. Understanding the Hazards

This compound (CAS No. 1807501-85-4) is a chemical compound that requires careful handling. According to safety data sheets, it is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazards underscore the importance of proper personal protective equipment (PPE) during handling and disposal.

II. Disposal Procedures

The primary recommendation for the disposal of this compound is to consult with a licensed professional waste disposal company.[1] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]

Key Disposal Steps:

  • Consult Safety Data Sheet (SDS): Always refer to the product-specific SDS for the most detailed and up-to-date disposal information.[1][2][3]

  • Engage a Licensed Disposal Company: Contact a professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • Proper Labeling and Packaging: Ensure the waste container is clearly and accurately labeled as "this compound waste." The container must be sealed securely to prevent leaks.

  • Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as contaminated waste and disposed of accordingly. Contaminated packaging should also be recycled or disposed of following regulatory guidelines.[2]

III. Quantitative Data Summary

ParameterValueSource
CAS Number1807501-85-4[2]
Purity98%

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G Workflow for this compound Disposal A Identify Waste as This compound B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate from other chemical waste C->D E Package in a sealed, properly labeled container D->E F Dispose of Contaminated Materials (e.g., gloves, containers) D->F G Contact Licensed Professional Waste Disposal Company E->G F->G H Arrange for Waste Pickup and Disposal G->H I Document Disposal Records H->I

Caption: Logical steps for the safe and compliant disposal of this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for endo-BCN-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of endo-BCN-PEG2-alcohol, a PROTAC (Proteolysis Targeting Chimera) linker used in targeted therapy research. Adherence to these protocols will minimize risk and ensure proper use and disposal of this compound.

While this compound is shipped under ambient conditions and is generally considered non-hazardous for transport, it is crucial to follow standard laboratory safety procedures for handling research-grade chemicals.[1] A comprehensive hazard assessment has not been fully established for this specific compound, therefore, caution is advised.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon any suspected contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from potential splashes or aerosols of the compound, whether in solid or solution form.
Body Protection A lab coat with long sleeves and fitted cuffs.Prevents contamination of personal clothing and skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended when handling the solid compound outside of a certified chemical fume hood or in the event of a spill.Protects against the inhalation of fine particulates.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal. All manipulations should ideally be performed within a certified chemical fume hood.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B Proceed C Weigh Solid Compound B->C Start Work D Reconstitute in Appropriate Solvent C->D Dissolve E Perform Reaction/Application D->E Use Solution F Decontaminate Glassware & Surfaces E->F Post-Experiment G Dispose of Waste in Designated Hazardous Waste Stream F->G Segregate H Remove PPE & Wash Hands G->H Final Step

Figure 1. A logical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is vital to maintain the chemical integrity of this compound.

ParameterRecommendation
Short-term Storage 0 - 4°C for days to weeks.[1]
Long-term Storage -20°C for months to years.[1]
Storage of Solutions In solvent at -80°C for up to 6 months, or -20°C for up to 1 month. Protect from light.[2]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1]

Disposal Plan

All waste materials containing this compound, including empty vials, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash. In the event of a small spill, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.